7-Chloro-6-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKVFICCIWHLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720299 | |
| Record name | 7-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78941-94-3 | |
| Record name | 7-Chloro-6-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78941-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2][3] The specific substitution pattern of 7-Chloro-6-methylquinoline presents a versatile platform for further functionalization, making it a valuable intermediate in drug discovery and development programs. This guide provides a comprehensive exploration of a robust synthetic pathway to this target molecule, coupled with a detailed protocol for its structural characterization and validation.
Part 1: Strategic Synthesis of this compound
The construction of the quinoline core can be achieved through several classic named reactions, including the Skraup-Doebner-von Miller, Friedländer, Combes, and Gould-Jacobs syntheses.[4][5] For the target molecule, this compound, a retrosynthetic analysis logically points to 3-chloro-4-methylaniline as the key starting material.
Considering the desired substitution pattern, the Skraup-Doebner-von Miller reaction emerges as a highly effective and direct approach.[6][7][8] This reaction facilitates the synthesis of quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[7][8] Its robustness and tolerance for a variety of substituents on the aniline ring make it a superior choice for this specific synthesis over alternatives like the Friedländer synthesis, which requires an ortho-aminoaryl aldehyde or ketone, or the Gould-Jacobs reaction, which typically yields 4-hydroxyquinoline derivatives.[9][10][11][12]
The Skraup-Doebner-von Miller Pathway
The core of this synthesis involves the acid-catalyzed reaction of 3-chloro-4-methylaniline with an α,β-unsaturated aldehyde, typically generated in situ. A classic and effective choice is the dehydration of glycerol to acrolein. The subsequent cyclization and oxidation yield the desired quinoline.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
3-chloro-4-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene (or a milder oxidant like arsenic pentoxide, with appropriate safety precautions)
-
Ferrous sulfate (for removal of excess oxidant, if nitrobenzene is used)
-
Sodium hydroxide solution
-
Dichloromethane or Chloroform
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add concentrated sulfuric acid. Cool the flask in an ice bath.
-
Addition of Reactants: To the cooled sulfuric acid, slowly and sequentially add 3-chloro-4-methylaniline, nitrobenzene, and glycerol with continuous stirring. The addition should be performed cautiously to control the initial exotherm.
-
Heating: Once the addition is complete, heat the reaction mixture gently. The reaction is typically vigorous. Maintain the temperature at approximately 120-130 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until it is alkaline. This step should be performed in an ice bath to manage the heat generated. The crude product will often separate as an oil or solid. Extract the product into an organic solvent like dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Final Product: The fractions containing the pure product are combined and the solvent is evaporated to yield this compound.
Causality and Experimental Insights:
-
Sulfuric Acid: Serves a dual purpose: it acts as a catalyst for the cyclization step and as a powerful dehydrating agent to generate the reactive acrolein from glycerol in situ.
-
Oxidizing Agent: The initial cyclization product is a dihydroquinoline. An oxidizing agent is essential to aromatize this intermediate to the stable quinoline ring system.[6] Nitrobenzene is a traditional choice, but safer alternatives should be considered.
-
Temperature Control: The reaction is highly exothermic. Careful temperature management is crucial to prevent uncontrolled side reactions and ensure a good yield.
Part 2: Comprehensive Characterization and Structural Validation
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides an unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in the molecule.
Generalized Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard parameters for pulse width and relaxation delay should be used.[13]
Predicted Spectral Data:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | dd | J = 4.3, 1.7 Hz |
| H-3 | 7.3 - 7.5 | dd | J = 8.3, 4.3 Hz |
| H-4 | 8.0 - 8.2 | d | J = 8.3 Hz |
| H-5 | 8.0 - 8.1 | s | - |
| H-8 | 7.8 - 7.9 | s | - |
| -CH₃ | 2.5 - 2.6 | s | - |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 135 - 137 |
| C-4a | 147 - 149 |
| C-5 | 127 - 129 |
| C-6 | 136 - 138 |
| C-7 | 134 - 136 |
| C-8 | 128 - 130 |
| C-8a | 126 - 128 |
| -CH₃ | 20 - 22 |
Note: Predictions are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary slightly.[14][15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Generalized Protocol:
-
Sample Preparation: The spectrum can be acquired using a KBr pellet containing a small amount of the solid product or by applying a thin film of the compound dissolved in a volatile solvent onto a salt plate.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.[13]
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (-CH₃) |
| 1620-1580 | C=C and C=N Ring Stretching |
| 1500-1400 | Aromatic Ring Vibrations |
| 850-750 | C-H Out-of-plane Bending |
| 800-600 | C-Cl Stretch |
Note: The IR spectrum of quinoline and its derivatives shows a complex fingerprint region with multiple bands corresponding to the vibrations of the heterocyclic ring system.[16][17][18][19]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Generalized Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
Predicted Mass Spectrometry Data:
| m/z Value | Assignment |
| 177/179 | [M]⁺˙ Molecular ion peak (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |
| 142 | [M - Cl]⁺ |
| 115 | Fragmentation ion (loss of Cl and HCN) |
Note: The exact m/z values will depend on the isotopic composition of the atoms. The presence of the chlorine isotope pattern is a key diagnostic feature.
Conclusion
The synthesis of this compound via the Skraup-Doebner-von Miller reaction offers a reliable and direct route to this valuable chemical intermediate. The detailed characterization using a suite of modern spectroscopic techniques—NMR, IR, and MS—provides a self-validating system to confirm the structure and purity of the final product. This technical guide equips researchers and drug development professionals with the foundational knowledge and practical protocols necessary to synthesize and validate this important scaffold for further exploration in medicinal chemistry.
References
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Wikipedia. Friedländer synthesis. [Link]
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Wikipedia. Gould–Jacobs reaction. [Link]
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Organic Chemistry Portal. Combes Quinoline Synthesis. [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Wikipedia. Combes quinoline synthesis. [Link]
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ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]
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Slideshare. synthesis of quinoline derivatives and its applications. [Link]
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Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
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Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]
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MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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Wikipedia. Doebner–Miller reaction. [Link]
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ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]
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MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
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ResearchGate. The Skraup‐Doebner‐Von Miller quinoline synthesis. [Link]
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PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
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Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
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MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]
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NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]
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PubMed Central. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]
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ACS Publications. Infrared Spectral-Structural Correlations of Quinolines. Journal of the American Chemical Society. [Link]
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ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... [Link]
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Introduction: The Strategic Importance of 7-Chloro-6-methylquinoline
An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic aromatic compound that belongs to the quinoline family of molecules. With the chemical formula C₁₀H₈ClN, it presents a quinoline core substituted with a chlorine atom at the 7-position and a methyl group at the 6-position. This specific substitution pattern makes it a compound of significant interest in medicinal chemistry and organic synthesis. The quinoline scaffold is a "privileged structure," forming the backbone of numerous natural products and synthetic compounds with a vast range of biological activities, most notably as anticancer and antimalarial agents.[1]
The presence of the chloro and methyl groups on the benzene portion of the quinoline ring offers distinct opportunities for chemical modification. The chlorine atom can participate in cross-coupling reactions, while the methyl group can be a site for oxidation or other transformations. These features, combined with the inherent reactivity of the quinoline nucleus, establish this compound as a versatile building block for the synthesis of novel therapeutic agents and functional materials.[2][3] Understanding its core physicochemical properties is therefore paramount for any researcher aiming to utilize this scaffold in drug discovery and development, as these properties fundamentally govern its reactivity, solubility, and ultimately, its pharmacokinetic and pharmacodynamic profile.
Core Physicochemical Characteristics
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from reaction kinetics to absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈ClN | [4] |
| Molecular Weight | 177.63 g/mol | [4][5] |
| CAS Number | 78941-94-3 | [4] |
| Appearance | Solid (Predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Slightly soluble in water (Predicted) | [6] |
| pKa (Predicted) | Data not available | |
| LogP (Predicted) | 3.2 (Predicted) | [5] |
Spectroscopic Profile for Structural Elucidation
Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. The expected spectral features are outlined below, providing a benchmark for researchers synthesizing or working with this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methyl group protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution. The methyl group will present as a singlet in the upfield region (around δ 2.5 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the adjacent atoms (Cl and N), providing a unique fingerprint of the carbon skeleton.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 177.63). A key diagnostic feature will be the presence of an M+2 peak at approximately one-third the intensity of the molecular ion peak, which is characteristic of a molecule containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and methyl group, C=C and C=N stretching vibrations characteristic of the quinoline core, and a C-Cl stretching band in the lower frequency region.[8][9]
Synthesis and Chemical Reactivity
Synthetic Pathway: The Doebner-von Miller Reaction
A primary and versatile method for synthesizing quinolines is the Doebner-von Miller reaction. For this compound, this would typically involve the reaction of 3-chloro-4-methylaniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, under strong acid catalysis. The reaction proceeds through a series of steps including Michael addition, cyclization, and oxidation to yield the final aromatic quinoline ring system.
Caption: Synthetic pathway for this compound.
Reactivity Profile
The chemical reactivity of this compound is dictated by the interplay of the electron-donating methyl group, the electron-withdrawing chloro group, and the heterocyclic quinoline nucleus.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine at the C7 position is less activated towards SNAr compared to halogens at the C2 or C4 positions of the quinoline ring.[10] However, under forcing conditions, it can be displaced by strong nucleophiles.
-
Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic substitution (e.g., nitration, halogenation). The regioselectivity will be directed by the existing chloro and methyl substituents.
-
Reactions of the Methyl Group: The methyl group can be a handle for further functionalization. For instance, it can be oxidized to a carboxylic acid or halogenated to introduce other reactive groups.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can serve as a site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl groups, which is a powerful strategy in drug discovery for building molecular complexity.
Experimental Protocols: A Practical Guide
The following are standardized protocols for the determination of the key physicochemical and spectroscopic properties of this compound.
Caption: Workflow for experimental characterization.
Melting Point Determination (Capillary Method)
-
Principle: This method determines the temperature range over which the solid-to-liquid phase transition occurs.
-
Procedure:
-
Ensure the this compound sample is pure and completely dry.
-
Finely grind the solid sample.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Solubility Determination (Shake-Flask Method)
-
Principle: This equilibrium-based method measures the concentration of a saturated solution of the compound in a given solvent.
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.
-
Spectroscopic Characterization
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]
-
MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
IR: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[11]
-
-
Data Acquisition:
-
Acquire the spectra using the appropriate spectrometer (e.g., 400 MHz NMR, ESI-MS, FT-IR).
-
Process the raw data (e.g., Fourier transform, baseline correction).
-
Analyze the spectra to identify key peaks, chemical shifts, coupling constants, and fragmentation patterns to confirm the structure of this compound.
-
Relevance in Drug Discovery and Development
The physicochemical properties of this compound are directly linked to its potential as a scaffold in drug discovery.
Caption: Physicochemical properties influencing drug development.
-
Lipophilicity (LogP): The predicted LogP value suggests that the molecule is moderately lipophilic. This is a crucial parameter that affects membrane permeability and absorption. In drug design, LogP is often optimized to balance solubility and permeability for optimal oral bioavailability.
-
Solubility: Aqueous solubility is critical for drug administration and absorption. While predicted to be low, the quinoline nitrogen can be protonated to form salts, a common strategy to improve the solubility and dissolution rate of basic drug compounds.
-
Molecular Weight: With a molecular weight under 200 g/mol , it serves as an excellent starting fragment that adheres to Lipinski's "Rule of Five," allowing for substantial chemical modification while keeping the final drug-like molecule within an acceptable size range.
Derivatives of 7-chloroquinoline have demonstrated potent activity against various cancer cell lines and malaria parasites.[1][2][12][13] The strategic placement of the chloro and methyl groups on this scaffold provides a template for generating libraries of new chemical entities for screening against a wide range of biological targets.
Safety and Handling
While specific toxicity data for this compound is not extensively documented, data from related chloroquinoline compounds should be used to guide safe handling procedures.
-
Hazard Identification: Similar compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[14][15]
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[15]
-
Conclusion
This compound is a strategically important heterocyclic compound with a profile that makes it a valuable intermediate in synthetic and medicinal chemistry. Its physicochemical properties, including its molecular weight, predicted lipophilicity, and reactive handles, provide a solid foundation for its use in the construction of more complex molecules. The synthetic accessibility via established reactions like the Doebner-von Miller synthesis, combined with its potential for diverse functionalization, ensures its continued relevance for researchers and scientists in drug development. A thorough understanding and experimental determination of its properties, as outlined in this guide, are the first critical steps toward unlocking the full potential of this versatile chemical scaffold.
References
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A Comprehensive Technical Guide to 7-Chloro-6-methylquinoline
Abstract
This technical guide offers an in-depth examination of 7-Chloro-6-methylquinoline, a substituted quinoline of significant interest in medicinal chemistry and synthetic organic chemistry. This document provides a thorough analysis of its chemical identity, including its CAS Registry Number, structural formula, and key identifiers. The core of this guide is a detailed exposition of its spectral characteristics, presenting predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, complete with expert interpretation. Furthermore, a robust synthetic protocol is outlined, providing researchers with a practical framework for its preparation. This whitepaper is designed to serve as an essential resource for researchers, chemists, and professionals in drug development, offering the foundational knowledge required for the confident use and further investigation of this compound.
Chemical Identity and Registration
This compound is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in drug discovery, forming the structural basis for numerous therapeutic agents. The specific substitution of a chlorine atom at the 7-position and a methyl group at the 6-position creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel bioactive molecules.
It is important to note that while several chemical suppliers list this compound, there is some inconsistency in the reported CAS Registry Numbers in public databases. Researchers are advised to verify the CAS number with their specific supplier. For the purpose of this guide, the most frequently cited identifier will be used.
-
CAS Number: 55095-57-3 (Note: Verify with supplier, as inconsistencies exist)
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₈ClN
-
Molecular Weight: 177.63 g/mol
-
Canonical SMILES: CC1=C(C=C2C(=C1)N=CC=C2)Cl
Chemical Structure
Figure 1. Molecular structure of this compound.
Predicted Spectral Data and Expert Analysis
While extensive public domain experimental spectra for this specific isomer are limited, its spectral properties can be reliably predicted based on fundamental principles and comparison with structurally similar quinoline derivatives.
¹H NMR Spectroscopy
Proton NMR provides insight into the electronic environment of the hydrogen atoms. The electron-withdrawing nature of the nitrogen and chlorine atoms, and the electron-donating nature of the methyl group, all influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.85 | dd (J ≈ 4.2, 1.7 Hz) | 1H | H-2 | Adjacent to N, deshielded. |
| ~8.10 | d (J ≈ 8.5 Hz) | 1H | H-4 | Deshielded by N, ortho to H-3. |
| ~8.05 | s | 1H | H-8 | Singlet due to lack of adjacent protons. |
| ~7.50 | s | 1H | H-5 | Singlet due to lack of adjacent protons. |
| ~7.40 | dd (J ≈ 8.5, 4.2 Hz) | 1H | H-3 | Coupled to both H-2 and H-4. |
| ~2.50 | s | 3H | -CH₃ | Typical shift for an aryl methyl group. |
Expertise & Causality: The predicted downfield shifts for H-2 and H-4 are characteristic of protons on the pyridine ring of the quinoline system, significantly influenced by the electronegative nitrogen atom. The protons on the benzene ring, H-5 and H-8, are predicted as singlets because their adjacent positions (C-6, C-7, C4a, C8a) are fully substituted. The methyl group at C-6 will have a minor shielding effect on the proximate H-5 proton.
¹³C NMR Spectroscopy
Carbon NMR reveals the carbon framework of the molecule. The predicted chemical shifts reflect the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~151.0 | C-2 | Carbon adjacent to N. |
| ~148.0 | C-8a | Bridgehead carbon adjacent to N. |
| ~136.5 | C-4 | Deshielded by N. |
| ~136.0 | C-7 | Carbon bearing the electronegative Cl. |
| ~134.0 | C-6 | Carbon bearing the methyl group. |
| ~129.0 | C-5 | Aromatic CH. |
| ~128.5 | C-4a | Bridgehead carbon. |
| ~127.5 | C-8 | Aromatic CH. |
| ~122.0 | C-3 | Aromatic CH on the pyridine ring. |
| ~19.0 | -CH₃ | Typical shift for an aryl methyl carbon. |
Trustworthiness: These predictions are based on established additive models for substituted aromatic systems and are cross-referenced with experimental data for isomers like 7-chloro-2-methylquinoline and 6-methylquinoline.[1][2] The predicted values provide a reliable fingerprint for the confirmation of the compound's structure.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for determining the molecular weight and elemental composition of a compound.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 177 .
-
Isotopic Peak (M+2): A crucial diagnostic peak will appear at m/z 179 with an intensity approximately one-third (˜33%) of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
-
Fragmentation: Common fragmentation pathways would likely involve the loss of a chlorine radical (M-35) leading to a peak at m/z 142, and the loss of a methyl radical (M-15) leading to a peak at m/z 162.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3050 - 3100 | C-H stretch (aromatic) | Medium |
| 2920 - 2980 | C-H stretch (methyl) | Medium-Weak |
| 1600 - 1620 | C=C stretch (aromatic ring) | Strong |
| 1500 - 1580 | C=N stretch (quinoline ring) | Strong |
| 800 - 900 | C-H out-of-plane bend (aromatic) | Strong |
| 1000 - 1100 | C-Cl stretch | Medium-Strong |
Authoritative Grounding: The predicted absorption regions are based on well-established correlation tables for IR spectroscopy. The strong bands in the 1500-1620 cm⁻¹ region are characteristic of the quinoline ring system, while the C-Cl stretch provides direct evidence of the chloro-substituent.[3][4]
Recommended Synthetic Protocol
The synthesis of this compound can be efficiently achieved via the Doebner-von Miller reaction , a classic and reliable method for quinoline synthesis.
Core Reaction: Condensation of an α,β-unsaturated carbonyl compound (generated in situ from glycerol) with an appropriately substituted aniline, in this case, 3-Chloro-4-methylaniline .
Figure 2. Synthetic workflow for this compound via the Doebner-von Miller reaction.
Step-by-Step Experimental Protocol
Materials:
-
3-Chloro-4-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Arsenic pentoxide (or nitrobenzene as a milder oxidant)
-
Sodium hydroxide solution (10% w/v)
-
Toluene or Dichloromethane for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Addition of Reactants: To the stirred sulfuric acid, slowly and cautiously add 3-Chloro-4-methylaniline, ensuring the temperature is controlled with an ice bath.
-
Oxidant Addition: Add the oxidizing agent (e.g., arsenic pentoxide) portion-wise to the mixture.
-
Glycerol Addition: Slowly add glycerol via the dropping funnel. The reaction is exothermic and should be controlled carefully.
-
Heating: Once the addition is complete, heat the reaction mixture to 120-140 °C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a 10% sodium hydroxide solution until it is alkaline (pH > 8). This step should be performed in an ice bath as it is highly exothermic.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as toluene or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane to yield pure this compound.
Applications and Future Directions
The this compound scaffold is a versatile building block for creating diverse chemical libraries. Its utility is primarily seen in:
-
Medicinal Chemistry: As a precursor for synthesizing novel compounds to be screened for various biological activities, including anticancer, antimalarial, and antibacterial properties. The chlorine at the 7-position is particularly amenable to nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.[5]
-
Materials Science: Substituted quinolines are explored for their photophysical properties, with potential applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Conclusion
This technical guide provides a comprehensive and practical overview of this compound. By consolidating its chemical identifiers, presenting reliably predicted spectral data with expert interpretation, and detailing a robust synthetic protocol, this document equips researchers with the essential knowledge to confidently synthesize, identify, and utilize this valuable chemical intermediate. The insights into its structure-property relationships and synthetic accessibility highlight its potential for future innovations in both pharmaceutical and materials science research.
References
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PubChem. (n.d.). 7-(Benzylthio)-4-chloro-6-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]
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MDPI. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Retrieved from [Link]
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PubChem. (n.d.). 7-Chloro-6-methoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 7-Chloro-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 7-Chloro-4-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]
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DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]
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ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
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The Evolving Landscape of Quinoline-Based Therapeutics: A Technical Guide to the Biological Activity of Novel 7-Chloro-6-methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] From the historical success of quinine and chloroquine in combating malaria to the development of modern anticancer and antimicrobial agents, the versatility of the quinoline ring system continues to inspire the design and synthesis of novel drug candidates.[3] Among the various substituted quinolines, 7-chloroquinoline derivatives have garnered significant attention due to their potent and diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of a methyl group at the 6-position of the 7-chloroquinoline core can further modulate the physicochemical and biological properties of these compounds, offering a promising avenue for the development of new therapeutic leads with enhanced efficacy and selectivity.
This in-depth technical guide provides a comprehensive overview of the biological activities of novel 7-chloro-6-methylquinoline derivatives. We will delve into the synthetic strategies employed to access these compounds, explore their key biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory effects, and elucidate the underlying mechanisms of action. Furthermore, this guide will provide detailed, field-proven experimental protocols for the evaluation of these biological activities, present data in a clear and comparative format, and utilize visualizations to illustrate key concepts and workflows.
I. Synthetic Strategies for this compound Derivatives: Building the Core Scaffold
The synthesis of this compound derivatives typically begins with the construction of the core quinoline ring system, followed by functionalization at various positions. A common and versatile approach is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions. For the synthesis of this compound, 4-chloro-3-methylaniline serves as the key starting aniline.
Diagram: General Synthetic Scheme for this compound Derivatives
Caption: Synthetic pathway to this compound derivatives.
This initial scaffold can then be subjected to a variety of chemical transformations to introduce diverse functional groups at positions 2, 4, and 8, leading to a library of novel derivatives for biological evaluation.
II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxic activity against a range of cancer cell lines.[2] The anticancer potential of this compound derivatives is an area of active investigation, with preliminary studies suggesting promising activity.
A. Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
A primary mechanism by which many quinoline-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and the disruption of the cell cycle.[5] These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Diagram: Simplified Apoptotic Pathways Targeted by Quinoline Derivatives
Caption: Workflow for the agar well diffusion assay.
B. Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound at various concentrations, a positive control (standard antibiotic), and a negative control (solvent) to the wells.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
C. Data Presentation: Antimicrobial Spectrum of 2-Chloro-6-methylquinoline Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) at 200 µg/mL | Reference |
| 2-Chloro-3-formyl-6-methylquinoline derivative | E. coli | 12 | [6] |
| 2-Chloro-3-formyl-6-methylquinoline derivative | S. aureus | 11 | [6] |
| 2-Chloro-3-formyl-6-methylquinoline derivative | P. aeruginosa | 10 | [6] |
| 2-Chloro-3-formyl-6-methylquinoline derivative | A. niger | 13 | [6] |
| 2-Chloro-3-formyl-6-methylquinoline derivative | A. flavus | 11 | [6] |
IV. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Quinoline derivatives have demonstrated anti-inflammatory properties, and the investigation of this compound derivatives in this area is a promising field of research.
A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide, and to downregulate the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds, a positive control (e.g., indomethacin), and a vehicle control to different groups of animals via an appropriate route (e.g., oral or intraperitoneal).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
V. Conclusion and Future Directions
Novel this compound derivatives represent a promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic accessibility of the quinoline scaffold allows for the generation of diverse libraries of derivatives, enabling comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. [2] Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mechanisms of action. In vivo studies in relevant animal models are crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these promising therapeutic candidates. [7]The continued exploration of this compound derivatives holds the potential to deliver novel and effective treatments for a variety of human diseases.
VI. References
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Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). ResearchGate. [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. [Link]
-
Synthesis of a Novel 7-Chloroquinoline-Sulphocoumarin Hybrid: Characterization, ADME Profiling and Elucidation of its Antiproliferative and Anti-EMT Potential. (n.d.). ResearchGate.
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Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). MDPI. [Link]
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Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. (n.d.). Der Pharma Chemica. [Link]
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(a) Effect of 7‐chloroquinoline derivatives 6 and 12 on apoptosis and... (n.d.). ResearchGate.
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Synthesis and anticancer evaluation of novel morpholine analogues. (n.d.). Sciforum.
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Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (n.d.). ResearchGate. [Link]
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Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (n.d.). NIH. [Link]
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Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. [Link]
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Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI. [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. [Link]
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Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. (2026). Inorganic Chemistry - ACS Publications.
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7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2023). MDPI. [Link]
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In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (n.d.). Annex Publishers. [Link]
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Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). PubMed. [Link]
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Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. (n.d.). MDPI. [Link]
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7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). PMC - NIH. [Link]
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Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (n.d.). ResearchGate.
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7-Chloro-N-Methylquinoline-4-Amine Analogs QSAR Study: an Insight Into the Structural Basis of Antimalarial Activity. (2019). ResearchGate.
-
In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC - NIH. [Link]
-
Effects on anti-inflammatory, DNA binding and molecular docking properties of 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivatives and their palladium(II) complexes. (2020). PubMed. [Link]
-
Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (n.d.). PubMed. [Link]
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). PubMed. [Link]
-
Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (n.d.). New Journal of Chemistry (RSC Publishing).
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Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. (n.d.). PMC - NIH. [Link]
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Synthesis and biological activity of 2,6- and 2,7-disubstituted anthraquinones. (n.d.). ResearchGate.
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"7-Chloro-6-methylquinoline mechanism of action studies"
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-Chloro-6-methylquinoline
Abstract: This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of this compound, a quinoline derivative with potential therapeutic applications. Given the limited direct research on this specific molecule, this document outlines a robust, multi-faceted strategy applicable to novel small molecules emerging from phenotypic screens. We will detail a logical progression of experiments, from initial phenotypic characterization to target identification and pathway analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical justifications and practical, step-by-step protocols to navigate the complexities of MoA studies.
Section 1: Introduction to this compound
Chemical Properties and Synthesis
This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure is characterized by a quinoline core substituted with a chlorine atom at position 7 and a methyl group at position 6. While not extensively studied for its own biological activities, it serves as a crucial intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The presence of the chlorine and methyl groups on the quinoline scaffold can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its biological activity.
Known Biological Activities and Therapeutic Potential of Quinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer effects. For instance, chloroquine and mefloquine are well-known antimalarial drugs, while ciprofloxacin is a widely used antibiotic. In oncology, several kinase inhibitors, such as lapatinib and cabozantinib, feature a quinoline core. The therapeutic potential of quinoline derivatives stems from their ability to intercalate into DNA, inhibit key enzymes like topoisomerases and kinases, and modulate various signaling pathways. Therefore, it is plausible that this compound could exhibit similar activities.
The Imperative of Mechanism of Action (MoA) Studies
Elucidating the MoA of a novel compound is a critical step in the drug discovery and development process. A thorough understanding of how a compound exerts its biological effects is essential for:
-
Target Validation: Confirming that the molecular target is responsible for the observed therapeutic effect.
-
Lead Optimization: Guiding medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
-
Predicting Off-Target Effects: Identifying potential side effects and toxicities early in development.
-
Biomarker Development: Identifying patient populations most likely to respond to the treatment.
-
Intellectual Property: Strengthening patent claims by defining a novel mechanism.
Section 2: Foundational Experimental Approaches for MoA Elucidation
The following sections will outline a hypothetical but scientifically rigorous workflow for the MoA elucidation of this compound, assuming it has been identified as a hit in a phenotypic screen, for example, showing anti-proliferative activity in a cancer cell line.
Initial Phenotypic Characterization
The first step is to quantify the initial phenotypic observation.
These assays are fundamental to determine the potency of the compound and to select appropriate concentrations for subsequent experiments.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate the selected cancer cell line (e.g., A549, a lung carcinoma cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | IC50 (µM) after 48h |
| A549 (Lung) | 15.2 |
| MCF-7 (Breast) | 25.8 |
| HCT116 (Colon) | 12.5 |
The choice of cell lines is crucial. A panel of cell lines from different cancer types should be used to assess the spectrum of activity. If there is a prior hypothesis, for example, that the compound might target a specific pathway known to be dysregulated in certain cancers, then cell lines with and without that dysregulation should be included.
Target Identification and Validation
Once the phenotypic effect is confirmed, the next step is to identify the molecular target(s).
Computational methods can provide initial hypotheses about potential targets.
Workflow for Molecular Docking
-
Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.
-
Target Selection: Select a library of potential protein targets, such as kinases, based on the known activities of quinoline derivatives.
-
Docking Simulation: Use software like AutoDock or Schrödinger to dock the ligand into the binding sites of the selected proteins.
-
Scoring and Analysis: Analyze the predicted binding poses and scores to rank the potential targets. A lower binding energy suggests a more favorable interaction.
Based on the prevalence of kinase inhibition among quinoline derivatives, a broad kinase screen is a logical step.
Experimental Protocol: In Vitro Kinase Profiling
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Assay Conditions: The service will typically perform radiometric or fluorescence-based assays to measure the activity of a large panel of kinases (e.g., 400+ kinases) in the presence of a fixed concentration of the compound (e.g., 10 µM).
-
Data Analysis: The percentage of inhibition for each kinase is determined. Hits are typically defined as kinases with >50% or >75% inhibition.
-
Follow-up: For the most promising hits, determine the IC50 or Ki values through dose-response experiments.
CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with this compound or vehicle for a specific time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate the soluble and aggregated proteins by centrifugation. Collect the supernatant (soluble fraction).
-
Western Blot Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Section 3: Deep Dive into Cellular Pathways and Signaling Cascades
Once a target is validated, the next step is to understand the downstream cellular consequences of its modulation.
Investigating Apoptosis and Cell Cycle Arrest
If the compound is cytotoxic, it is important to determine if it induces apoptosis (programmed cell death) or causes cell cycle arrest.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
This provides more detailed information about the pathways involved.
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Prepare protein lysates from cells treated with the compound.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins such as:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Cell Cycle: Cyclin D1, Cyclin E, CDK4, p21, p27.
-
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the proteins.
Elucidating Effects on Key Signaling Pathways
If a kinase is identified as the target, it is crucial to investigate the effect on its downstream signaling pathway. For example, if the target is a receptor tyrosine kinase like EGFR, the MAPK and PI3K/Akt pathways should be examined.
Diagram 2: Hypothetical Signaling Pathway Affected by this compound
Caption: A hypothetical pathway showing inhibition of a receptor tyrosine kinase.
Section 4: Data Integration, Interpretation, and Hypothesis Refinement
Building a Mechanistic Hypothesis
By integrating the data from all the experiments, a coherent MoA hypothesis can be constructed. For example:
"this compound inhibits the proliferation of A549 lung cancer cells with an IC50 of 15.2 µM. Kinase profiling revealed potent inhibition of EGFR. CETSA confirmed the engagement of EGFR by the compound in intact cells. Downstream, the compound was shown to decrease the phosphorylation of ERK and AKT. This leads to the induction of apoptosis, as evidenced by an increase in Annexin V staining and cleavage of Caspase-3 and PARP."
Quantitative Data Summary
Table 2: Summary of Experimental Data for the MoA Hypothesis
| Experiment | Result |
| Cell Viability (A549) | IC50 = 15.2 µM |
| Kinase Profiling | EGFR inhibition > 90% at 10 µM |
| CETSA | Thermal stabilization of EGFR observed |
| Western Blot (p-ERK) | 80% decrease after 6h treatment |
| Western Blot (p-AKT) | 75% decrease after 6h treatment |
| Apoptosis Assay | 4-fold increase in Annexin V+ cells |
Section 5: Conclusion and Future Directions
This guide has provided a comprehensive and logical framework for elucidating the mechanism of action of this compound. The proposed workflow, from initial phenotypic assays to target identification and pathway analysis, represents a robust strategy for characterizing novel small molecules.
Future directions would include:
-
In vivo studies: Testing the compound in animal models of cancer to assess its efficacy and safety.
-
Medicinal chemistry optimization: Synthesizing analogs of this compound to improve its potency and selectivity.
-
Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to respond to the compound.
References
-
Quinoline synthesis and applications. Source: ScienceDirect. [Link]
-
The quinoline scaffold in medicinal chemistry. Source: National Center for Biotechnology Information. [Link]
-
Cellular Thermal Shift Assay (CETSA). Source: National Center for Biotechnology Information. [Link]
-
Kinase profiling for drug discovery. Source: National Center for Biotechnology Information. [Link]
An In-depth Technical Guide to the Exploratory Screening of 7-Chloro-6-methylquinoline in Cancer Cell Lines
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] In the realm of oncology, quinoline-based compounds have emerged as significant therapeutic agents, with several approved drugs and numerous candidates in clinical development.[2][3] These compounds exert their anticancer effects through diverse mechanisms of action, such as inhibiting topoisomerases, modulating protein kinases, disrupting microtubule dynamics, and inducing apoptosis.[4][5] The versatility of the quinoline core allows for structural modifications that can fine-tune its biological activity, selectivity, and pharmacokinetic properties, making it a fertile ground for the discovery of novel anticancer drugs.[2]
This guide provides a comprehensive technical framework for the exploratory screening of a specific quinoline derivative, 7-Chloro-6-methylquinoline, across a panel of cancer cell lines. The methodologies detailed herein are designed to systematically evaluate its cytotoxic potential and elucidate its preliminary mechanism of action, laying the groundwork for further preclinical development.
Part 1: Initial Cytotoxicity Screening
The foundational step in evaluating a novel compound's anticancer potential is to assess its cytotoxicity across a diverse range of cancer cell lines. This initial screen aims to identify sensitive cell lines and determine the compound's potency, typically quantified by the half-maximal inhibitory concentration (IC50).
Rationale for Cell Line Selection
The choice of cell lines is critical for a meaningful initial screen. A well-curated panel should encompass a variety of cancer types, representing different tissues of origin and diverse genetic backgrounds. This approach increases the likelihood of identifying specific cancer types that are particularly susceptible to the compound's effects. For the exploratory screening of this compound, a representative panel could include, but is not limited to:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
HL-60: A human promyelocytic leukemia cell line.
-
NCI-H292: A human lung mucoepidermoid carcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HepG2: A human liver carcinoma cell line.
Experimental Workflow for Initial Screening
The overall workflow for the initial screening phase is a systematic process designed to efficiently identify promising compounds and prioritize them for further investigation.
Caption: A generalized workflow for the in vitro screening of anticancer compounds.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cells from culture and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.[7]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[8]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[9]
Calculation Steps:
-
Normalize Data: Subtract the absorbance of the no-cell control from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * [1 - (Absorbance of treated well / Absorbance of vehicle control well)][10]
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.[11]
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[9][12]
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | IC50 (µM) |
| MCF-7 | > 50 |
| HCT-116 | 15.2 |
| HL-60 | 5.8 |
| NCI-H292 | 22.5 |
| A549 | 35.1 |
| HepG2 | 42.3 |
(Note: These are example values for illustrative purposes.)
Part 2: Mechanistic Investigation in Sensitive Cell Lines
Based on the initial screening results, cell lines that demonstrate significant sensitivity to this compound (e.g., HL-60 and HCT-116 in the hypothetical data) should be selected for further mechanistic studies. These secondary assays aim to provide insights into how the compound exerts its cytotoxic effects.
Cell Cycle Analysis
A common mechanism of action for anticancer drugs is the disruption of the cell cycle, leading to cell growth arrest and, in some cases, apoptosis.[5] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in various cell cycle phases.[13]
Step-by-Step Protocol:
-
Cell Treatment: Seed the selected sensitive cell lines in 6-well plates and treat them with this compound at concentrations around their respective IC50 values for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.[13] Incubate at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[13]
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of cell count versus fluorescence intensity.
Apoptosis Assays
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its induction is a key strategy in cancer therapy.[14][15]
2.2.1 Annexin V/PI Staining
This assay is a widely used method to detect early and late-stage apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Staining:
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
2.2.2 Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[16]
Principle: This assay uses a fluorescently labeled inhibitor that specifically binds to activated caspases. The fluorescence intensity is proportional to the level of caspase activity in the cell.
Protocol: The specific protocol will vary depending on the commercial kit used, but generally involves incubating the treated cells with the fluorescent caspase inhibitor followed by analysis via flow cytometry or fluorescence microscopy.
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In Vitro Evaluation of 7-Chloro-6-methylquinoline: A Technical Guide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the initial in vitro evaluation of 7-Chloro-6-methylquinoline, a heterocyclic aromatic compound with therapeutic potential. Quinoline scaffolds are prevalent in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3] This document outlines a logical, multi-pronged approach to characterize the bioactivity of this specific derivative. It details robust, validated protocols for assessing cytotoxicity against cancer cell lines and determining antimicrobial susceptibility against a panel of pathogenic microbes. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that the described protocols are self-validating systems. This guide is intended for researchers, scientists, and drug development professionals seeking to conduct a thorough preliminary assessment of novel quinoline derivatives.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[4] Its synthetic versatility and ability to interact with various biological targets have led to the development of numerous FDA-approved drugs.[1][3] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Many quinoline-based compounds exert cytotoxic effects on cancer cells through diverse mechanisms such as DNA intercalation, inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of critical signaling pathways like tyrosine kinases.[1][5][6][7][8]
-
Antimicrobial Activity: The quinoline core is also a key feature in various antibacterial and antifungal agents, with derivatives showing efficacy against a range of pathogens.[9][10][11]
Given this precedent, a systematic in vitro evaluation of a novel derivative like this compound is a critical first step in elucidating its therapeutic potential. This guide proposes a foundational screening cascade focusing on these two primary areas of investigation.
General Workflow for In Vitro Evaluation
A structured approach is essential for the efficient and logical evaluation of a novel compound. The following workflow outlines the key stages, from initial compound characterization to primary biological screening.
Caption: General workflow for the in vitro evaluation of a novel compound.
Anticancer Activity Assessment
The initial evaluation of anticancer potential focuses on determining the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a widely adopted, robust colorimetric method for this purpose.[12]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[13] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14] This allows for the quantification of cell viability after exposure to the test compound.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies.[13][14][15]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer).[16][17]
-
This compound (test compound).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in sterile PBS).[15]
-
Dimethyl sulfoxide (DMSO).
-
Positive control (e.g., Doxorubicin).
-
Sterile 96-well plates.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[13] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Essential Controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.[15]
-
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.[13]
-
MTT Addition: After incubation, carefully add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 1.5 to 4 hours.[13][14]
-
Solubilization: Remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Data Acquisition: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[13][14]
Data Presentation and Interpretation
The results should be expressed as the percentage of cell viability relative to the vehicle-treated control. The 50% inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Table 1: Example Data Layout for Cytotoxicity Screening
| Compound | Concentration (µM) | Absorbance (OD 570nm) | % Cell Viability | IC₅₀ (µM) |
| Vehicle Control | 0 | 1.250 | 100% | - |
| This compound | 1 | 1.180 | 94.4% | rowspan="5">Calculated |
| 5 | 0.950 | 76.0% | ||
| 10 | 0.630 | 50.4% | ||
| 25 | 0.250 | 20.0% | ||
| 50 | 0.100 | 8.0% | ||
| Doxorubicin | 1 | 0.450 | 36.0% | Known Value |
Antimicrobial Susceptibility Testing
The evaluation of antimicrobial activity is crucial. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] This method is considered the gold standard by organizations like the Clinical and Laboratory Standards Institute (CLSI).[18][20][21]
Principle of Broth Microdilution
This assay involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid broth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after overnight incubation.[19]
Detailed Protocol: MIC Determination
This protocol is based on CLSI guidelines (document M07).[18][19][20]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
This compound (test compound).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Positive control (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative).
-
Sterile 96-well plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Essential Controls:
-
Growth Control: Wells containing only broth and inoculum (no compound).
-
Sterility Control: Wells containing only broth (no inoculum).
-
Positive Control: Wells containing a known antibiotic.
-
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours under ambient air conditions.
-
MIC Reading: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
Data Presentation
The results are typically presented in a table summarizing the MIC values for the test compound against different microbial strains.
Table 2: Example Data Layout for MIC Determination
| Organism | Strain | Compound | MIC (µg/mL) |
| S. aureus | ATCC 25923 | This compound | 16 |
| Vancomycin (Control) | 1 | ||
| E. coli | ATCC 25922 | This compound | 64 |
| Ciprofloxacin (Control) | 0.5 |
Conclusion and Future Directions
This guide provides a foundational, evidence-based strategy for the initial in vitro characterization of this compound. The described assays for cytotoxicity and antimicrobial activity will generate the preliminary data necessary to establish a biological activity profile for the compound. Positive results, such as potent IC₅₀ values against cancer cells or low MIC values against pathogenic bacteria, would justify progression to more advanced, mechanism-of-action studies.[5][6] Such studies could include apoptosis assays, cell cycle analysis, or tubulin polymerization inhibition assays to further delineate the anticancer potential of this promising quinoline derivative.[7][22][23]
References
-
CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
Vaidya, A. et al. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]
-
Saha, B. et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]
-
Kumar, A. et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Molecular Structure. [Link]
-
CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
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Ahmed, M. et al. (2023). MTT (Assay protocol). protocols.io. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]
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Abdel-Maksoud, M. S. et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]
-
Springer Nature Experiments. (2022). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Solomon, V. R. et al. (2013). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry. [Link]
-
ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Abdelmegeed, H. et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]
-
U.S. Food and Drug Administration. (2024). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. [Link]
-
Clinical & Laboratory Standards Institute. CLSI Website. [Link]
-
ResearchGate. Cytotoxic effects of synthesized quinoline derivatives on the viability... [Link]
-
de Faria, A. R. et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]
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Jain, P. et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science. [Link]
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Preliminary Investigation of 7-Chloro-6-methylquinoline Toxicity: A Technical Guide for Drug Development Professionals
Introduction: The Quinoline Scaffold and the Imperative for Early-Stage Toxicological Assessment
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The strategic placement of substituents on this bicyclic heterocycle can profoundly influence its pharmacological properties, leading to the development of potent drugs. 7-Chloro-6-methylquinoline, a specific analogue, represents a promising starting point for the synthesis of novel chemical entities. However, the introduction of functional groups, while potentially enhancing therapeutic efficacy, can also introduce toxicological liabilities. Therefore, a thorough and early-stage investigation of the toxicity of this compound is not merely a regulatory formality but a critical step in de-risking its development and ensuring the safety of potential drug candidates derived from it.
This technical guide provides a comprehensive framework for the preliminary toxicological investigation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of established protocols and field-proven insights. The narrative will delve into the rationale behind experimental choices, ensuring a self-validating system of protocols. All key claims and methodologies are supported by authoritative sources to provide a robust and trustworthy guide.
Navigating the Unknown: Leveraging Analogue Data to Predict Potential Toxicities
Direct toxicological data for this compound is not extensively available in the public domain. Consequently, a preliminary assessment must be guided by the known toxicological profiles of structurally related compounds. This analogue-based approach allows for the formulation of a targeted and efficient investigational strategy.
Insights from Structurally Related Quinolines
-
6-Methylquinoline: This close analogue is classified as harmful if swallowed and is known to cause skin and eye irritation. Studies on the hepatic metabolism of 6-methylquinoline have shown that the primary metabolic pathway involves hydroxylation of the methyl group to form an alcohol, with the formation of phenols and epoxides as minor metabolites.[1][2] The formation of reactive epoxide intermediates is a potential mechanism for toxicity.[2]
-
7-Chloroquinoline: This parent chloro-substituted quinoline is also classified as harmful if swallowed and is an irritant to the skin and eyes.[3][4] The toxicity of chloroquine and hydroxychloroquine, both of which contain the 7-chloroquinoline moiety, is well-documented, with cardiotoxicity being a significant concern.[5][6] The mechanism of toxicity for some quinolones involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[7]
-
Other Substituted Quinolines: The position of substituents on the quinoline ring has been shown to significantly impact genotoxicity.[8][9] For instance, some methylquinolines have demonstrated mutagenic potential in the Ames test, often requiring metabolic activation.[8][10]
Based on this analogue data, a preliminary toxicological profile for this compound can be hypothesized, suggesting potential for oral toxicity, skin and eye irritation, and possible genotoxicity. The metabolic fate is likely to involve oxidation of the methyl group and potentially the quinoline ring system.
A Phased Approach to Preliminary Toxicological Investigation
A tiered, systematic approach is recommended for the preliminary toxicological evaluation of this compound. This ensures that the most critical toxicological endpoints are assessed efficiently, with in vitro assays preceding in vivo studies to align with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Caption: Phased approach for the preliminary toxicological investigation of this compound.
Phase 1: In Vitro Assessment
The initial phase focuses on cell-based assays to determine the intrinsic cytotoxic and genotoxic potential of this compound.
The objective is to determine the concentration of the compound that causes a 50% reduction in cell viability (IC50). This data is crucial for selecting appropriate dose ranges for subsequent genotoxicity assays and can provide an initial estimate for in vivo starting doses.[11][12]
Experimental Protocol: Neutral Red Uptake (NRU) Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Lines: A panel of cell lines should be used, including a human liver cell line (e.g., HepG2) to account for potential metabolic activation, and a non-cancerous cell line (e.g., human fibroblasts) to assess general cytotoxicity.
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control and a positive control (e.g., sodium dodecyl sulfate).
-
Incubate the cells for a defined period (e.g., 24 or 48 hours).
-
Wash the cells and incubate with a medium containing neutral red.
-
Wash the cells again to remove unincorporated dye.
-
Extract the dye from the lysosomes using a destain solution.
-
Measure the absorbance of the extracted dye using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting a dose-response curve.
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HepG2 | 24 | 75.2 |
| Human Fibroblasts | 24 | 120.5 |
| HepG2 | 48 | 45.8 |
| Human Fibroblasts | 48 | 98.1 |
A battery of in vitro genotoxicity tests is essential to assess the potential of this compound to induce genetic mutations and chromosomal damage.[13][14][15]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used method to detect point mutations (base-pair substitutions and frameshifts) in bacteria.[16][17]
-
Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) should be used to detect different types of mutations.
-
Procedure:
-
The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to identify compounds that become genotoxic after metabolism.
-
The bacterial strains are exposed to various concentrations of this compound.
-
The bacteria are then plated on a minimal agar medium lacking the required amino acid (histidine for Salmonella, tryptophan for E. coli).
-
Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies.
-
-
Data Analysis: The number of revertant colonies is counted for each concentration and compared to the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) effects.[18]
-
Cell Line: A mammalian cell line, such as human peripheral blood lymphocytes or a suitable cell line like L5178Y, should be used.
-
Procedure:
-
Cells are treated with this compound at several concentrations, with and without metabolic activation.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
After an appropriate incubation period, the cells are harvested and stained.
-
The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of binucleated cells) is scored microscopically.
-
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Understanding the metabolic fate of this compound is crucial for interpreting toxicity data and predicting its in vivo behavior.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This assay provides an initial assessment of the compound's susceptibility to metabolism by cytochrome P450 enzymes.
-
System: Human and rat liver microsomes.
-
Procedure:
-
Incubate this compound with liver microsomes in the presence of NADPH (a cofactor for P450 enzymes).
-
Collect samples at different time points.
-
Analyze the concentration of the parent compound remaining in the samples using LC-MS/MS.
-
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Caption: A typical workflow for in vitro genotoxicity screening.
Phase 2: In Vivo Acute Toxicity
If the in vitro data does not indicate excessive cytotoxicity or genotoxicity, a preliminary in vivo study is warranted to assess the acute oral toxicity of this compound.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) or Up-and-Down Procedure (OECD 425)
These methods are designed to estimate the LD50 (the dose that is lethal to 50% of the test animals) while minimizing the number of animals used.[19][20][21][22][23]
-
Animal Model: The rat is the preferred species.
-
Procedure:
-
OECD 423: Animals are dosed in a stepwise manner using fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg). The outcome (mortality or survival) in the first group of animals determines the dose for the next group.
-
OECD 425: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next animal receives a lower dose.
-
-
Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is estimated based on the observed outcomes.
Table 2: GHS Classification Based on Estimated LD50
| GHS Category | Acute Oral LD50 (mg/kg) |
| 1 | ≤ 5 |
| 2 | > 5 and ≤ 50 |
| 3 | > 50 and ≤ 300 |
| 4 | > 300 and ≤ 2000 |
| 5 | > 2000 and ≤ 5000 |
Phase 3: Data Integration and Risk Assessment
The final phase involves a comprehensive analysis of all the data generated. The in vitro cytotoxicity and genotoxicity results, metabolic stability data, and the in vivo acute toxicity findings are integrated to form a preliminary risk assessment. This assessment will identify the primary toxicological concerns associated with this compound and guide the design of further, more detailed toxicity studies if the compound progresses in the drug development pipeline.
Conclusion: A Roadmap for Informed Decision-Making
The preliminary toxicological investigation of a novel chemical entity such as this compound is a multifaceted endeavor that requires a strategic and scientifically rigorous approach. In the absence of direct toxicity data, leveraging information from structurally related compounds is a valid and necessary starting point. The phased investigational plan outlined in this guide, which progresses from in vitro to in vivo studies in accordance with established OECD guidelines, provides a robust framework for generating the critical data needed for an initial safety assessment. By adhering to these principles of scientific integrity and logical progression, researchers can make informed decisions about the future development of this compound and its derivatives, ultimately contributing to the discovery of safer and more effective medicines.
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"solubility and stability of 7-Chloro-6-methylquinoline in different solvents"
An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-6-methylquinoline
Authored by a Senior Application Scientist
Introduction
This compound is a substituted heterocyclic aromatic compound with the molecular formula C₁₀H₈ClN.[1][2] As a quinoline derivative, it serves as a crucial structural motif and versatile intermediate in the synthesis of a wide array of biologically active molecules, particularly in medicinal chemistry and drug development.[3][4] Understanding the fundamental physicochemical properties of solubility and stability is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development. These parameters dictate everything from reaction conditions and purification strategies in synthesis to formulation design, bioavailability, and shelf-life of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility and stability of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and validated understanding of this compound's behavior.
Part 1: Physicochemical Characterization
Before delving into solubility and stability, it is essential to understand the basic physicochemical properties of this compound, which are summarized below. These properties provide the foundational context for its expected behavior in different chemical environments.
| Property | Value | Source |
| CAS Number | 78941-94-3 | [2] |
| Molecular Formula | C₁₀H₈ClN | [1][2] |
| Molecular Weight | 177.63 g/mol | [1][2] |
| Appearance | Pale yellow to light beige crystalline powder | [5] |
| Melting Point | 74-78 °C | [5] |
| Boiling Point | 291.1±20.0 °C at 760 mmHg | [1] |
| Predicted LogP | 3.19 | [1] |
LogP (partition coefficient) is a measure of lipophilicity. A value greater than 3 suggests poor aqueous solubility.
Part 2: Solubility Profile
The solubility of an API is a critical factor influencing its absorption and bioavailability. The structure of this compound—a largely nonpolar aromatic quinoline ring with lipophilic chloro and methyl substituents—suggests limited solubility in aqueous media and greater solubility in organic solvents. The basic nitrogen atom in the quinoline ring (pKa of parent quinoline is ~4.9) allows for salt formation in acidic conditions, which can enhance aqueous solubility.
Qualitative Solubility in Common Solvents
While exhaustive experimental data is not publicly available, a qualitative solubility profile can be predicted based on the compound's structure and data from related molecules like 6-methylquinoline.[6][7]
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Water | High | Sparingly Soluble / Insoluble | The molecule is predominantly nonpolar and hydrophobic. |
| Aqueous HCl (0.1 M) | High (Ionic) | Soluble | The basic nitrogen atom will be protonated, forming a soluble salt. |
| Methanol / Ethanol | High | Soluble | Polar protic solvents capable of hydrogen bonding and solvating the molecule.[5] |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | A highly polar aprotic solvent, effective for dissolving a wide range of compounds. |
| Acetonitrile (ACN) | Medium | Soluble | A polar aprotic solvent commonly used in chromatography. |
| Dichloromethane (DCM) | Medium | Soluble | A non-polar solvent effective for dissolving lipophilic compounds.[5] |
| Toluene / Hexanes | Low | Slightly Soluble / Soluble | Nonpolar solvents that will interact favorably with the aromatic ring system. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining equilibrium solubility.[6][8] It measures the concentration of a saturated solution at a specific temperature.
Causality Behind the Protocol: This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the solvent. Temperature control is critical as solubility is temperature-dependent. The extended shaking period allows sufficient time for dissolution to reach a steady state, and the final filtration step is crucial to separate the saturated solution from any remaining solid particles, which would otherwise lead to an overestimation of solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (typically 25 °C or 37 °C for biopharmaceutical relevance).[9] Shake the vials at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with an appropriate solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Method.
Part 3: Stability Profile and Degradation Pathways
Stability testing is a regulatory requirement and a scientific necessity to understand how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[10] Forced degradation (or stress testing) is performed under conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[10][11][12] This is fundamental for developing stability-indicating analytical methods.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions:
-
Hydrolysis: The chloro-substituent on the aromatic ring is generally stable to hydrolysis, but extreme pH and heat could potentially lead to its displacement by a hydroxyl group.
-
Oxidation: The quinoline ring system and the methyl group could be susceptible to oxidation, potentially forming N-oxides or other oxygenated derivatives.
-
Photolysis: Aromatic systems can absorb UV light, leading to photodegradation. The specific degradation products would depend on the wavelength and intensity of the light source.[13]
Experimental Protocol: Forced Degradation Study
Causality Behind the Protocol: This study is designed to intentionally degrade the compound to a limited extent (typically 5-20% degradation is targeted).[12] This level of degradation is sufficient to produce and detect the primary degradation products without completely destroying the parent molecule, which is necessary for establishing mass balance. A validated stability-indicating HPLC method is essential to separate the parent peak from all degradant peaks, ensuring accurate quantification.[14]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.[12]
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60-80 °C for a set time (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Heat at 60-80 °C for a set time.[12]
-
Oxidative Degradation: Add an equal volume of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a set time.
-
Thermal Degradation: Store a vial of the stock solution (or the solid compound) in an oven at a high temperature (e.g., 80-105 °C).[11][15]
-
Photolytic Degradation: Expose a vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Point Sampling: At specified time points, withdraw a sample from each stress condition.
-
Neutralization (for Acid/Base Samples): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. This is crucial to prevent damage to the HPLC column.
-
Analysis: Analyze all samples (including an unstressed control) using a developed and validated stability-indicating HPLC-UV/PDA method. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining.
-
Calculate the percentage of each degradation product formed.
-
Determine the mass balance, which should ideally be between 95-105%, to ensure all major degradation products are accounted for.
-
Workflow for a Forced Degradation Study
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Conclusion
The solubility and stability of this compound are paramount characteristics that influence its entire lifecycle from laboratory synthesis to potential clinical application. Its predicted low aqueous solubility and higher solubility in organic solvents necessitate careful consideration during formulation. The compound's susceptibility to degradation under hydrolytic, oxidative, and photolytic stress must be thoroughly investigated through forced degradation studies. The protocols and workflows outlined in this guide provide a robust framework for researchers to experimentally determine these properties, ensuring data integrity and facilitating the development of stable, safe, and effective molecules. A comprehensive understanding of these attributes is indispensable for advancing any compound through the rigorous pipeline of drug development.
References
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7-Chloro-6-methyl-2-(2-methylpropyl)quinoline - PubChem. National Center for Biotechnology Information. Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]
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Forced Degradation Studies. MedCrave online. (2016). Available at: [Link]
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Scientific Research and Engineering Development. (2022). Available at: https://www.ijsred.com/volume5-issue4-2022.php
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HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. SIELC Technologies. Available at: [Link]
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6-Chloro-7-methylquinoline | CAS#:86984-27-2. Chemsrc. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). Available at: [Link]
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GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Zaporizhzhia State Medical University. Available at: [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences (NIEHS). (2003). Available at: [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
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6-Methylquinoline | C10H9N | CID 7059. PubChem. Available at: [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization (WHO). (2018). Available at: [Link]
-
(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]
-
Understanding the Synthesis and Chemical Properties of 7-Chloro-2-methylquinoline. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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6-methyl quinoline 6-methylquinoline. The Good Scents Company. Available at: [Link]
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7-Chloroquinoline | C9H6ClN | CID 521963. PubChem. Available at: [Link]
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7-Chloroisoquinoline | C9H6ClN | CID 640953. PubChem. Available at: [Link]
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Showing Compound 6-Methylquinoline (FDB011115). FooDB. (2010). Available at: [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. MDPI. (2023). Available at: [Link]
-
7-Chloro-6-fluoro-2-methylquinoline | CAS#:165112-02-7. Chemsrc. Available at: [Link]
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Methodological & Application
The Skraup Synthesis: A Detailed Guide to the Preparation of Substituted Quinolines such as 7-Chloro-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The Skraup synthesis, a classic name reaction in organic chemistry, remains a powerful and relevant method for the construction of this important heterocyclic system. This application note provides a comprehensive guide to the Skraup synthesis, with a specific focus on the preparation of substituted quinolines, exemplified by the synthesis of 7-Chloro-6-methylquinoline. We will delve into the reaction mechanism, provide detailed experimental protocols, and discuss critical parameters that influence the reaction's outcome.
The Enduring Relevance of the Skraup Synthesis
First reported by Zdenko Hans Skraup in 1880, this reaction involves the treatment of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to yield a quinoline.[1] While numerous methods for quinoline synthesis have been developed since, the Skraup reaction's utility lies in its ability to construct the quinoline ring system with substituents on the benzene ring, dictated by the choice of the starting aniline.[2][3] This directness makes it a valuable tool in the synthesis of diverse quinoline derivatives for drug discovery and development.
However, the classical Skraup synthesis is notoriously exothermic and can be violent if not properly controlled.[4][5] This has led to the development of several modifications to moderate the reaction's vigor and improve safety and yields. These modifications often involve the use of milder oxidizing agents or the addition of moderators like ferrous sulfate.[6]
Unraveling the Reaction Mechanism
The Skraup synthesis proceeds through a series of well-established steps, initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2] The subsequent steps are as follows:
-
Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.
-
Cyclization: The resulting β-anilinopropionaldehyde undergoes an intramolecular electrophilic aromatic substitution to form a 1,2-dihydroquinoline intermediate.
-
Dehydration: The dihydroquinoline intermediate is then dehydrated under the acidic conditions.
-
Oxidation: Finally, the 1,2-dihydroquinoline is oxidized to the aromatic quinoline product.
The oxidizing agent, typically nitrobenzene or arsenic acid, facilitates the final aromatization step.[1] In some cases, the nitro compound corresponding to the starting aniline can be used, which also serves as a reactant.
Visualizing the Synthetic Pathway
The overall transformation and the detailed mechanism of the Skraup synthesis can be visualized as follows:
Caption: The reaction mechanism of the Skraup synthesis.
Protocol for the Synthesis of this compound
This protocol details the synthesis of this compound from 4-Chloro-2-methylaniline. The regiochemistry of the cyclization is dictated by the substitution pattern of the aniline; the cyclization occurs at the unsubstituted position ortho to the amino group.[7]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-Chloro-2-methylaniline | 95-69-2 | 141.60 | 14.16 g | 0.10 |
| Glycerol | 56-81-5 | 92.09 | 27.6 g (22 mL) | 0.30 |
| Nitrobenzene | 98-95-3 | 123.11 | 12.3 g (10.2 mL) | 0.10 |
| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 | 30 mL | - |
| Ferrous Sulfate Heptahydrate | 7782-63-0 | 278.01 | 2.8 g | 0.01 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | - |
| Dichloromethane | 75-09-2 | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Experimental Procedure
Safety Precaution: The Skraup synthesis is a highly exothermic reaction and must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Concentrated sulfuric acid is extremely corrosive. Aniline and nitrobenzene are toxic.
Caption: General experimental workflow for the Skraup synthesis.
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add 4-Chloro-2-methylaniline (14.16 g, 0.10 mol), glycerol (27.6 g, 0.30 mol), and nitrobenzene (12.3 g, 0.10 mol).
-
Addition of Sulfuric Acid: While stirring the mixture vigorously, slowly add concentrated sulfuric acid (30 mL) through the dropping funnel. The addition is exothermic, and the temperature of the mixture should be monitored. After the addition is complete, add ferrous sulfate heptahydrate (2.8 g, 0.01 mol) to the flask.[6]
-
Reaction: Gently heat the mixture in an oil bath. The reaction will become exothermic and may begin to boil.[4] Once the reaction is self-sustaining, remove the external heat. After the initial vigorous reaction subsides, maintain the mixture at a gentle reflux for 3-4 hours by reapplying heat as necessary. The temperature of the oil bath should be kept around 140-150°C.[4]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing 500 mL of ice-water.
-
Neutralization: While cooling the beaker in an ice bath, slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10). This step should be performed with caution as it is also exothermic.
-
Isolation: The crude this compound can be isolated by either steam distillation or solvent extraction.
-
Steam Distillation: Transfer the alkaline mixture to a suitable apparatus and perform steam distillation.[4] Collect the distillate until it is no longer cloudy. The quinoline derivative will be in the organic layer of the distillate.
-
Solvent Extraction: Alternatively, extract the alkaline mixture with dichloromethane (3 x 100 mL). Combine the organic extracts.
-
-
Purification:
-
Dry the collected organic layer or the combined organic extracts over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol or hexane.[8]
-
Versatility of the Skraup Synthesis
The Skraup synthesis is a versatile method for preparing a wide array of substituted quinolines. The nature and position of the substituents on the final quinoline ring are determined by the starting aniline. The following table provides a summary of various substituted quinolines synthesized via the Skraup reaction.
| Starting Aniline | Product | Oxidizing Agent | Yield (%) |
| Aniline | Quinoline | Nitrobenzene | 84-91 |
| o-Toluidine | 8-Methylquinoline | Nitro-o-toluidine | ~70 |
| m-Toluidine | 5-Methylquinoline & 7-Methylquinoline | Nitro-m-toluidine | Mixture |
| p-Toluidine | 6-Methylquinoline | Nitro-p-toluidine | ~75 |
| p-Chloroaniline | 6-Chloroquinoline | p-Chloronitrobenzene | ~60 |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | Arsenic pentoxide | 65-76 |
Yields are approximate and can vary based on specific reaction conditions.[4][9]
Troubleshooting and Optimization
-
Violent Reaction: The primary challenge in the Skraup synthesis is controlling its exothermic nature. The use of a moderator like ferrous sulfate is crucial.[6] Slow and controlled addition of sulfuric acid and gentle initial heating are key to preventing a runaway reaction.
-
Low Yield: Low yields can result from incomplete reaction or charring. Ensure the reaction is heated for a sufficient duration at the optimal temperature. The purity of glycerol is also important; "dynamite" glycerol with very low water content is reported to give better yields.[10]
-
Purification Difficulties: The crude product is often a dark, tarry substance.[10] Efficient purification is essential. Steam distillation is a classic and effective method for isolating the product from the non-volatile tars. Column chromatography is a reliable alternative for achieving high purity.[8]
Conclusion
The Skraup synthesis, despite its age, remains a cornerstone in heterocyclic chemistry for the synthesis of quinolines. Its ability to directly introduce substituents onto the benzene portion of the quinoline ring makes it an invaluable tool for medicinal chemists and drug development professionals. By understanding the reaction mechanism, carefully controlling the reaction conditions, and employing appropriate purification techniques, the Skraup synthesis can be safely and efficiently utilized to generate a diverse library of substituted quinolines for further investigation.
References
- Bartow, E., & McCollum, E. V. (1905). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 27(6), 703-706.
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6592–6595.
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
- Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
- El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1801.
- Request PDF. (2006).
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- National Center for Biotechnology Information. (2019).
- ACS Publications. (2005). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 70(23), 9459–9465.
- Google Patents. (2000). Skraup reaction process for synthesizing quinolones.
- ACS Publications. (2002). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry, 67(18), 6236–6239.
- Wikipedia. (n.d.). Skraup reaction.
- ACS Publications. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7883–7888.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- ChemicalBook. (n.d.). 4-Chloro-2-methylaniline synthesis.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Organic Syntheses. (n.d.). QUINOLINE.
- SciSpace. (n.d.).
- Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
- MDPI. (2023).
- MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-methylaniline.
- Quora. (2020). How might one synthesis 4-chloro quinoline?
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Application Notes & Protocols: Synthesis of 7-Chloro-6-methylquinoline via the Doebner-von Miller Reaction
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis of 7-Chloro-6-methylquinoline, a valuable heterocyclic scaffold in medicinal chemistry, utilizing the classic Doebner-von Miller reaction. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into process optimization and troubleshooting common issues.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant biological and industrial applications.[1][2][3] From the historic antimalarial agent quinine to modern anti-inflammatory and antitumor therapeutics, the quinoline scaffold is a privileged structure in drug discovery.[1][4] The Doebner-von Miller reaction, discovered in the 1880s, remains a robust and versatile method for constructing substituted quinolines from aromatic amines and α,β-unsaturated carbonyl compounds.[1][2][5][6]
This guide focuses on the specific synthesis of this compound, detailing a reliable protocol that leverages the Doebner-von Miller condensation of 4-chloro-3-methylaniline.
Reaction Mechanism and Scientific Rationale
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Doebner-von Miller reaction is known for its complex mechanism, which is still a subject of some debate.[5] The most widely accepted pathway involves several key stages, initiated by the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound under strong acid catalysis.[2][5][7]
Core Mechanistic Steps:
-
Michael Addition: The synthesis begins with a conjugate (Michael) addition of the aniline (4-chloro-3-methylaniline) to the α,β-unsaturated carbonyl compound (crotonaldehyde, generated in situ).[2][8]
-
Cyclization: The resulting amino-carbonyl intermediate undergoes an intramolecular electrophilic aromatic substitution, catalyzed by the strong acid, to form a dihydroquinoline intermediate.[2] The acid protonates the carbonyl group, rendering the adjacent carbon more electrophilic and susceptible to attack by the electron-rich aromatic ring.
-
Dehydration: The newly formed ring readily dehydrates to yield a more stable 1,2-dihydroquinoline.
-
Aromatization (Oxidation): The final and crucial step is the oxidation of the dihydroquinoline intermediate to the aromatic this compound.[2][9] In many Doebner-von Miller reactions, an intermediate Schiff base (anil) formed during the reaction acts as the hydrogen acceptor (oxidizing agent), being itself reduced.[4] This obviates the need for an external oxidant, although they are sometimes added to improve yields.[4][9]
The use of a strong acid, such as hydrochloric acid, is essential not only for catalyzing the cyclization but also for activating the carbonyl compound.[5][9][10]
Caption: Fig. 1: Proposed Mechanism for this compound Synthesis
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale. The α,β-unsaturated carbonyl, crotonaldehyde, is generated in situ from paraldehyde to mitigate the handling of the highly volatile and polymer-prone aldehyde.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Vol. | Equiv. |
| 4-Chloro-3-methylaniline | 7740-67-2 | 141.59 | 100 | 14.16 g | 1.0 |
| Paraldehyde | 123-63-7 | 132.16 | 50 | 6.61 g (6.7 mL) | 0.5 |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~1200 | 100 mL | ~12.0 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | ~50 g | - |
| Toluene | 108-88-3 | 92.14 | - | ~200 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Apparatus for steam distillation
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In the 500 mL three-neck flask equipped with a mechanical stirrer and reflux condenser, combine 4-chloro-3-methylaniline (14.16 g, 100 mmol) and concentrated hydrochloric acid (100 mL). Stir the mixture to form a slurry of the aniline hydrochloride salt.
-
Initiation: Gently heat the mixture to 95-100°C using a heating mantle. The slurry will dissolve to form a clear solution.
-
Reagent Addition: Once the temperature is stable, begin the slow, dropwise addition of paraldehyde (6.7 mL, 50 mmol) from the dropping funnel over a period of 60-90 minutes.
-
Causality Note: The slow addition is crucial. Paraldehyde depolymerizes in situ to acetaldehyde, which then undergoes an acid-catalyzed aldol condensation to form crotonaldehyde. Adding it slowly maintains a low concentration of the reactive aldehyde, minimizing the primary side reaction: tar formation from polymerization.[9][10] The reaction is exothermic; slow addition helps control the temperature.[10][11]
-
-
Reaction Progression: After the addition is complete, maintain the reaction mixture at reflux (approximately 105-110°C) for 3-4 hours. The solution will darken significantly. Monitor the reaction's progress by Thin Layer Chromatography (TLC) if desired.[10][11]
-
Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a large beaker containing 500 mL of water. Place the beaker in an ice bath and slowly neutralize the acidic solution by adding solid sodium hydroxide or a concentrated NaOH solution with vigorous stirring until the pH is >10. This step frees the quinoline base from its hydrochloride salt.
-
Isolation by Steam Distillation: Transfer the neutralized, basic mixture to a larger flask and perform a steam distillation. Continue collecting the distillate until it runs clear. The this compound will co-distill with water as an oily layer.
-
Extraction: Extract the collected distillate with toluene (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Safety Precautions
-
Corrosives: Concentrated hydrochloric acid and sodium hydroxide are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Toxicity: Substituted anilines are toxic and can be absorbed through the skin. Avoid direct contact.
-
Exotherm: The reaction is exothermic, especially during the addition of paraldehyde and neutralization. Ensure adequate cooling and controlled addition rates.
-
Ventilation: Perform the entire procedure in a well-ventilated fume hood.
Process Optimization and Troubleshooting
The Doebner-von Miller reaction is notorious for certain challenges, primarily tar formation. A systematic approach to optimization can significantly improve yield and purity.
| Problem | Root Cause | Troubleshooting & Optimization Steps |
| Thick, Dark Tar Formation | Acid-catalyzed polymerization of the in situ generated crotonaldehyde.[1][9][10] | Control Reagent Concentration: Ensure slow, dropwise addition of the paraldehyde to keep the instantaneous concentration of the aldehyde low.[10]Temperature Management: Avoid excessive temperatures or localized overheating which accelerate polymerization.[9][10]Optimize Acid: While strong acid is necessary, excessively harsh conditions can be detrimental. Experiment with slightly lower concentrations if tarring is severe. |
| Low Product Yield | Incomplete reaction, excessive side product formation, or loss during work-up. | Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion before work-up.[10]Efficient Stirring: Ensure the mixture is homogenous, especially in the early stages, to promote the desired reaction over polymerization.Work-up pH: During neutralization, ensure the pH is sufficiently basic (pH > 10) to fully deprotonate the quinoline salt, maximizing its extraction into the organic phase. |
| Dihydroquinoline Impurities | Incomplete oxidation of the 1,2-dihydroquinoline intermediate.[9] | Sufficient Reaction Time/Temp: Ensure the final reflux period is adequate for the oxidation step to complete.Choice of Oxidant: While often not required, if incomplete oxidation is a persistent issue, consider adding a mild oxidizing agent like nitrobenzene (though this complicates purification).[4][9] For this specific synthesis, the anil intermediate is typically a sufficient oxidant. |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from initial setup to the purified final product.
Caption: Fig. 2: Experimental Workflow for this compound Synthesis
Conclusion
The Doebner-von Miller reaction provides a direct and effective route to this compound. While the reaction presents challenges, particularly with tar formation, a disciplined approach to experimental execution—specifically the controlled addition of the aldehyde precursor and careful temperature management—can lead to successful outcomes. This guide provides the necessary theoretical foundation and practical protocol for researchers to confidently apply this classic reaction in the synthesis of valuable quinoline derivatives for pharmaceutical and materials science research.
References
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Tsefda, M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH. [Link]
-
Bao, M., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, ACS Publications. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Larsen, R. D., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Wondyfraw, Z., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. [Link]
-
ResearchGate. What is the complete procedure for Doebner-von miller reaction?. [Link]
-
Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
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Application Notes and Protocols for the Friedländer Synthesis of 7-Chloro-6-methylquinoline Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 7-Chloro-6-methylquinoline analogues utilizing the Friedländer synthesis. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds, with the this compound core being a key structural motif in numerous pharmacologically active molecules, exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] This guide is designed to provide both the theoretical underpinning and practical, step-by-step protocols for researchers in organic synthesis and medicinal chemistry.
The Strategic Importance of the Friedländer Synthesis
The Friedländer synthesis is a classical and highly efficient method for the construction of the quinoline ring system.[3][4] It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by either an acid or a base.[5][6][7] Its enduring appeal in both academic and industrial settings stems from its operational simplicity, versatility in substrate scope, and generally high atom economy.[1]
Recent advancements have expanded the catalytic repertoire for the Friedländer synthesis to include milder and more efficient systems such as ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts, enhancing its applicability and environmental friendliness.[1][8] For the synthesis of specifically substituted quinolines like the 7-Chloro-6-methyl analogues, this method offers a direct and convergent route to complex molecular architectures.
Reaction Mechanism: A Tale of Two Pathways
The mechanism of the Friedländer synthesis is generally accepted to proceed through one of two primary pathways, contingent on the reaction conditions and the nature of the substrates.[2][6]
-
Aldol Condensation First: Under certain conditions, the reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone. The resulting aldol adduct then undergoes cyclization via intramolecular Schiff base formation, followed by dehydration to yield the quinoline ring.
-
Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the 2-aminoaryl compound and the carbonyl of the methylene-containing reactant.[6] This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final aromatic product.[2]
Both pathways converge to the same quinoline product, and the predominant mechanism can be influenced by the choice of catalyst.
Experimental Protocol: Synthesis of 7-Chloro-6-methyl-2-phenylquinoline
This protocol details the synthesis of a representative this compound analogue, 7-Chloro-6-methyl-2-phenylquinoline, via an acid-catalyzed Friedländer condensation.
Materials:
-
2-Amino-4-chloro-5-methylacetophenone (1.0 mmol, 183.6 mg)
-
Acetophenone (1.2 mmol, 144.2 mg, 140 µL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (20 mol%, 38.1 mg)
-
Toluene (5 mL)
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chloro-5-methylacetophenone (1.0 mmol), acetophenone (1.2 mmol), and p-toluenesulfonic acid monohydrate (20 mol%).
-
Solvent Addition: Add toluene (5 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 7-Chloro-6-methyl-2-phenylquinoline.[1] For basic quinoline derivatives that may streak on silica, adding a small amount of triethylamine (0.5-2%) to the eluent can improve separation.[9]
-
Data Presentation
The following table summarizes key parameters for the synthesis of various substituted quinolines via the Friedländer reaction, illustrating the versatility of the method.
| Entry | 2-Aminoaryl Carbonyl | Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 2-Aminobenzophenone | Acetylacetone | Cu-MOF | Toluene | 2 | >90 |
| 2 | 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ | Ethanol/Water | 6 | ~85 |
| 3 | 2-Aminonicotinaldehyde | Acetone | Choline hydroxide | Water | 6 | ~95 |
| 4 | 2-Amino-5-chlorobenzophenone | Acetophenone | Acetic Acid (µW) | Acetic Acid | 0.08 | 94 |
| 5 | o-Nitrobenzaldehyde | Acetone | Fe/HCl, then KOH | Ethanol | 12 | 85 |
This table is a compilation of representative data from various sources to showcase the scope of the Friedländer synthesis.[1][10][11][12]
Visualizing the Workflow
The following diagram illustrates the general workflow for the Friedländer synthesis of this compound analogues.
Caption: Experimental workflow for the Friedländer synthesis.
Troubleshooting Common Issues
Low yields or the formation of side products are common challenges in organic synthesis. Here are some troubleshooting strategies for the Friedländer synthesis:[10][13]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inappropriate Catalyst: The chosen acid or base may not be optimal for the specific substrates. - Suboptimal Temperature: Reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures. - Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects can impede the reaction. | - Screen different catalysts (e.g., Lewis acids like ZnCl₂, stronger Brønsted acids, or base catalysts like KOtBu).[13] - Incrementally adjust the reaction temperature and monitor by TLC.[10] - Increase reaction time or consider a more forcing catalyst system. |
| Formation of Side Products | - Aldol Self-Condensation: The ketone reactant can react with itself, especially under basic conditions.[14] - Regioisomer Formation: Unsymmetrical ketones can react at different α-methylene positions. | - Switch to acidic catalysis to minimize aldol side reactions.[14] - To control regioselectivity, consider using a ketone with a directing group, such as a phosphoryl group on one α-carbon.[5] |
| Purification Difficulties | - Streaking on TLC/Column: The basic nitrogen of the quinoline can interact strongly with the acidic silica gel. | - Add a small percentage (0.5-2%) of a basic modifier like triethylamine or ammonia to the eluent.[9] - Consider using a different stationary phase such as alumina.[9] |
References
- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Wikipedia. (2023). Friedländer synthesis.
- Benchchem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines.
- BenchChem. (2025). Application Notes and Protocols: Friedländer Synthesis for Substituted Quinoline Derivatives.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Quimica Organica. (n.d.). Friedlander quinoline synthesis.
- Krishna, B., & Roy, S. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports, 14(1), 23686.
- ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
- ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives.
- Synthesis. (n.d.). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines.
- BenchChem. (2025). Technical Support Center: Friedländer Quinoline Synthesis.
- Google Patents. (n.d.). Process for purification of quinoline yellow.
- BenchChem. (2025). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
- Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44, 389-392.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632.
- ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704.
- ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives.
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.
- Stevenson, L., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. Molecules, 25(21), 5148.
- ResearchGate. (n.d.). Scheme 6. The Friedländer quinoline synthesis of 7.
- Wikipedia. (2024). Quinoline.
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The Emerging Potential of the 7-Chloro-6-methylquinoline Scaffold in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Quinoline Nucleus as a Privileged Scaffold and the Untapped Potential of 7-Chloro-6-methylquinoline
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with a vast spectrum of biological activities.[1] From the historical significance of quinine in combating malaria to modern kinase inhibitors in oncology, the quinoline core offers a versatile framework for drug design.[2] The strategic placement of substituents on this bicyclic heterocycle allows for the fine-tuning of physicochemical properties and target interactions, making it an attractive starting point for drug discovery campaigns.[2]
While extensive research has focused on derivatives of 7-chloroquinoline and 7-chloro-6-nitroquinoline, the specific scaffold of This compound remains a comparatively underexplored chemical entity.[3] This guide serves as a forward-looking application note, synthesizing field-proven insights from closely related analogs to provide a robust framework for researchers, scientists, and drug development professionals interested in harnessing the potential of this specific scaffold. By examining the established synthesis routes and biological activities of its chemical cousins, we can delineate a clear and logical path for the investigation and application of this compound in medicinal chemistry.
The presence of a chlorine atom at the 7-position is a well-established feature in many bioactive quinolines, often contributing to enhanced binding affinity and metabolic stability. The methyl group at the 6-position, while seemingly simple, can significantly influence the scaffold's electronic and steric profile. It can impact pi-stacking interactions, modulate lipophilicity, and provide a potential site for metabolic oxidation, all of which are critical parameters in drug development.[4] This document provides proposed synthetic protocols, methodologies for biological evaluation, and a discussion of promising therapeutic targets for derivatives based on this scaffold.
Part 1: Synthesis of the this compound Scaffold
A robust and scalable synthesis of the core scaffold is the first critical step in any medicinal chemistry program. Based on established methodologies for substituted quinolines, the Doebner-von Miller reaction offers a plausible and efficient route to this compound. This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions.
Proposed Synthetic Pathway: Modified Doebner-von Miller Reaction
The synthesis of this compound can be envisioned starting from 3-chloro-4-methylaniline and crotonaldehyde. The reaction proceeds through a Michael addition followed by cyclization and oxidation to yield the desired quinoline ring.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted quinaldines (2-methylquinolines).[5][6]
Materials:
-
3-chloro-4-methylaniline
-
Crotonaldehyde (85% aqueous solution)
-
Hydrochloric acid (6N)
-
Zinc chloride (ZnCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Ethyl ether
-
2-Propanol
-
Silica gel for column chromatography
-
Methylene chloride and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-4-methylaniline (0.2 mol) in 100 mL of 6N HCl. Heat the solution to reflux with constant stirring.
-
Addition of Aldehyde: Slowly add 85% aqueous crotonaldehyde (0.22 mol) dropwise to the refluxing solution over 30-45 minutes.
-
Reflux: Continue to reflux the mixture for an additional 45 minutes after the addition is complete.
-
Extraction of Impurities: Cool the reaction mixture to room temperature and extract with ethyl ether to remove any tars or non-polar impurities. Discard the ether layer.
-
Complex Formation: To the vigorously stirred aqueous solution, add zinc chloride (0.20 mol). A gummy precipitate (the quinaldine HCl-ZnCl₂ complex) will form.
-
Reaction Completion: Heat the mixture back to reflux for 3 hours. The solution should become clear brown.
-
Isolation of Complex: Cool the solution. The gummy solid will reform. Filter the solid and wash it with 2-propanol followed by ethyl ether. Dry the complex under vacuum.
-
Liberation of Free Base: Dissolve the dried complex in approximately 150 mL of water and add 50 mL of concentrated NH₄OH to basify the solution and break the complex.
-
Extraction of Product: Extract the aqueous solution with methylene chloride (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash chromatography on silica gel, using a gradient of ethyl acetate in methylene chloride (e.g., 2-5% ethyl acetate) as the eluent.
-
Final Product: Collect the fractions containing the desired product and remove the solvent under reduced pressure to afford pure this compound.
Part 2: Applications in Medicinal Chemistry - Targeting Cancer
The 7-chloroquinoline scaffold is a prolific building block for anticancer agents, particularly as a core for kinase inhibitors and compounds that induce apoptosis.[2][3] Derivatives have shown potent activity against a wide range of cancer cell lines.[7][8]
Rationale for Anticancer Drug Design
The this compound scaffold can be readily derivatized at several positions, most notably at the 2- and 4-positions, to generate libraries of compounds for screening. The methyl group at the 6-position can serve to probe specific hydrophobic pockets in target proteins and may influence the overall orientation of the molecule within a binding site.
Many 7-chloroquinoline derivatives function as inhibitors of key signaling pathways that are dysregulated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2]
Caption: Inhibition of the EGFR signaling pathway by quinoline scaffolds.
Comparative Biological Activity of Related Scaffolds
While specific data for this compound derivatives are not widely published, the cytotoxic activities of related 7-chloroquinoline analogs provide a valuable benchmark for future studies.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-Chloro-4-anilinoquinoline (5g) | HepG2 (Liver) | 2.09 | [2] |
| 7-Chloro-4-anilinoquinoline (5g) | MCF-7 (Breast) | 4.63 | [2] |
| 7-Chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [2] |
| MBHA/7-chloroquinoline hybrid (ortho-nitro) | HL-60 (Leukemia) | 4.60 | [7] |
| Click-synthesized triazole (3) | MCF-7 (Breast) | Not specified, but high activity | [9] |
| Click-synthesized triazole (9) | MCF-7 (Breast) | Not specified, but high activity | [9] |
This table presents data from related compounds to provide context for potential activity.
Part 3: Protocols for Biological Evaluation
Once derivatives of the this compound scaffold are synthesized, a systematic evaluation of their biological activity is required. The following are standard, field-proven protocols for assessing anticancer potential.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Workflow Overview:
Caption: General workflow for an MTT cell viability assay.
Detailed Procedure:
-
Cell Plating: Seed cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (typically 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density (OD) of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[10]
Detailed Procedure:
-
Cell Plating and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the treatment medium. Fix the adherent cells by slowly adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove excess TCA and unbound dye. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value as described for the MTT assay.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. By leveraging established synthetic methodologies and biological screening protocols, researchers can efficiently synthesize and evaluate derivatives of this core. The insights gained from extensive studies on related 7-chloroquinoline analogs strongly suggest that this scaffold is a prime candidate for generating potent anticancer agents, likely through mechanisms involving kinase inhibition and the induction of apoptosis. Future work should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation against a panel of cancer cell lines and relevant kinase targets to elucidate structure-activity relationships and identify lead compounds for further development.
References
-
de Oliveira, R. B., et al. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
Barre, G., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. Available at: [Link]
-
Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. (2024). Chemistry & Biodiversity. Available at: [Link]
-
Effects of 7-chloroquinoline derivatives 6 and 12 on the cell cycle... ResearchGate. Available at: [Link]
-
Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Chemical Research. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2020). Journal of Medicinal Chemistry. Available at: [Link]
-
Odžak, R., et al. (2016). Quantitative structure retention/activity relationships of biologically relevant 4-amino-7-chloroquinoline based compounds. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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-
Synthesis of 7-chloroquinaldine. PrepChem.com. Available at: [Link]
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"protocols for functionalization of the 7-Chloro-6-methylquinoline core"
An in-depth guide to the regioselective modification of the 7-chloro-6-methylquinoline scaffold, a crucial building block in medicinal chemistry and materials science. This document provides detailed experimental protocols and the underlying scientific principles for key transformations, empowering researchers to navigate the synthesis of novel quinoline derivatives.
Introduction: The this compound Core
The quinoline ring system is a "privileged scaffold" in drug discovery, forming the structural basis for numerous therapeutic agents with activities spanning antimalarial, anticancer, and antibacterial applications. The this compound core, in particular, offers a versatile platform for chemical elaboration. The chlorine atom at the C7 position serves as a reactive handle for various transformations, primarily nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. Concurrently, the methyl group at C6 provides a site for C(sp³)-H activation, opening avenues to more complex and novel molecular architectures.
This guide details validated protocols for the functionalization at both the C7 and C6 positions, providing insights into the mechanistic rationale behind each method.
Caption: Key functionalization strategies for the this compound scaffold.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C7 Position
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for displacing a leaving group on an aromatic ring with a nucleophile.[1] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3]
Causality & Experimental Choices:
The feasibility of an SNAr reaction is dictated by the electronic properties of the aromatic ring. For the reaction to be favorable, the ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][3] These EWGs stabilize the negative charge of the Meisenheimer complex, lowering the activation energy.
In the this compound core, the 6-methyl group is electron-donating, which deactivates the ring towards nucleophilic attack compared to an unsubstituted or nitro-substituted quinoline.[2][3] Consequently, forcing conditions—such as high temperatures and the use of strong nucleophiles—are often required to achieve reasonable conversion.
Protocol 1.1: General Procedure for Amination via SNAr
This protocol describes the reaction of this compound with a generic secondary amine, such as morpholine.
Materials:
-
This compound
-
Morpholine (or other desired amine)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or a strong non-nucleophilic base
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1 equiv.).
-
Addition of Reagents: Add the amine (e.g., morpholine, 1.5 mmol, 1.5 equiv.) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or DMSO (5 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 120-150 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and pour it into ice-water (50 mL). A precipitate of the crude product should form.
-
Isolation: Collect the solid by vacuum filtration, washing with cold water.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the desired 7-(morpholino)-6-methylquinoline.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[4][5][6] These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer broad substrate scope and functional group tolerance.[5] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid) with an organic halide.[8][9] It is widely used for synthesizing biaryl compounds.
Causality & Experimental Choices:
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands is common.
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient, but more complex ligands can improve yields for less reactive chlorides.
-
Base: A base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is crucial for the transmetalation step.[7] The choice of base can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
| Parameter | Typical Reagents & Conditions |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂ / SPhos |
| Boronic Acid | Aryl- or Vinylboronic Acid (1.2-1.5 equiv.) |
| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ (2-3 equiv.) |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF |
| Temperature | 80-110 °C |
| Typical Yield | 70-95% |
Step-by-Step Methodology:
-
Inert Atmosphere: To a reaction vessel, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Degassing: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst & Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a degassed solvent system (e.g., 4:1 Dioxane:Water, 5 mL).
-
Reaction: Heat the mixture to 90-100 °C and stir until TLC or GC-MS indicates completion (4-12 hours).
-
Workup: Cool the reaction, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the 7-aryl-6-methylquinoline product.[10]
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds from aryl halides and amines.[11][12][13] It has largely replaced harsher classical methods.[11]
Causality & Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Aryl chlorides are less reactive than bromides or iodides, often requiring specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to facilitate the challenging reductive elimination step.[12]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent side reactions.
| Parameter | Typical Reagents & Conditions |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos, SPhos, RuPhos (2-8 mol%) |
| Amine | Primary or Secondary Amine (1.1-1.5 equiv.) |
| Base | NaOtBu, K₃PO₄, or LHMDS (1.5-2.5 equiv.) |
| Solvent | Toluene, Dioxane (anhydrous) |
| Temperature | 90-120 °C |
| Typical Yield | 65-90% |
Step-by-Step Methodology:
-
Inert Setup: In a glovebox or under a flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring for 12-24 hours.
-
Workup: After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude material by column chromatography on silica gel to afford the desired 7-amino-6-methylquinoline derivative.[14]
Protocol 2.3: Sonogashira Coupling for C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16] It uniquely uses a dual-catalyst system of palladium and copper(I).[17][18]
Causality & Experimental Choices:
-
Palladium Catalyst: Standard Pd(0) catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective.
-
Copper(I) Co-catalyst: A copper salt, typically copper(I) iodide (CuI), is essential for the catalytic cycle, as it reacts with the alkyne to form a copper acetylide intermediate.[17]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It neutralizes the HX byproduct.
-
Solvent: The amine base can serve as the solvent, or a co-solvent like THF or DMF can be used.
| Parameter | Typical Reagents & Conditions |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) |
| Copper(I) Source | CuI (2-5 mol%) |
| Alkyne | Terminal Alkyne (1.1-1.5 equiv.) |
| Base/Solvent | Triethylamine (TEA) or Diisopropylamine (DIPA) |
| Temperature | Room Temperature to 80 °C |
| Typical Yield | 75-98% |
Step-by-Step Methodology:
-
Inert Setup: Add this compound (1.0 mmol, 1 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (CuI, 0.04 mmol, 4 mol%) to a flask under an inert atmosphere.
-
Solvent & Reagents: Add degassed triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (50 °C) until the reaction is complete as monitored by TLC (2-8 hours).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by column chromatography to yield the 7-alkynyl-6-methylquinoline product.
Section 3: C(sp³)-H Activation of the 6-Methyl Group
Direct C-H activation has emerged as a powerful, atom-economical strategy for molecular functionalization, avoiding the need for pre-functionalized starting materials.[19][20] For substrates like 8-methylquinoline, the quinoline nitrogen can act as a directing group, facilitating the formation of a cyclometalated intermediate that enables selective functionalization of the methyl group.[21][22] A similar strategy is applicable to the 6-methylquinoline core.
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The Rising Profile of 7-Chloro-6-methylquinoline in Oncology: A Technical Guide to Developing Novel Anticancer Agents
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents. Within this privileged heterocyclic family, 7-Chloro-6-methylquinoline is emerging as a particularly promising starting material for the development of a new generation of targeted anticancer drugs. The strategic placement of the chloro and methyl groups on the quinoline ring offers a unique combination of electronic and steric properties, providing a versatile platform for synthetic elaboration and optimization of antitumor activity. This technical guide provides an in-depth exploration of the application of this compound in the design and development of innovative anticancer agents, intended for researchers, medicinal chemists, and drug development professionals.
The Strategic Advantage of the this compound Scaffold
The 7-chloroquinoline moiety is a well-established pharmacophore, with derivatives demonstrating a broad spectrum of biological activities, including potent anticancer effects. The introduction of a methyl group at the 6-position can further enhance the therapeutic potential of this scaffold. This substitution can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The chloro group at the 7-position serves as a key reactive handle for introducing diverse functionalities through nucleophilic aromatic substitution and cross-coupling reactions, enabling the exploration of a vast chemical space to identify potent and selective anticancer compounds.[1]
Synthetic Strategies for Derivatizing this compound
The development of novel anticancer agents from this compound hinges on robust and versatile synthetic methodologies. The primary sites for modification are the C4 and C7 positions of the quinoline ring.
Nucleophilic Aromatic Substitution at C4
The chlorine atom at the C4 position of a quinoline ring is highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of various amine, alcohol, and thiol functionalities, which can significantly impact the biological activity of the resulting compounds.
Protocol 1: Synthesis of 4-Amino-7-chloro-6-methylquinoline Derivatives
This protocol outlines a general procedure for the synthesis of 4-amino-7-chloro-6-methylquinoline derivatives, a class of compounds with demonstrated potential as anticancer agents.[1]
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, piperidine)
-
Solvent (e.g., ethanol, isopropanol, or N,N-Dimethylformamide)
-
Acid catalyst (e.g., hydrochloric acid, acetic acid) (optional)
-
Base (e.g., potassium carbonate, triethylamine) (for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent, add the desired amine (1.1-1.5 equivalents).
-
If necessary, add a catalytic amount of an acid to protonate the quinoline nitrogen and facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If an acid catalyst was used, neutralize the mixture with a suitable base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Cross-Coupling Reactions at C7
The chloro group at the C7 position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These methodologies enable the introduction of aryl, vinyl, and amino moieties, respectively, leading to a diverse library of derivatives.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-6-methylquinoline Derivatives
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., toluene/ethanol/water, dioxane/water)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Inert gas supply (argon or nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a degassed reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by spectroscopic methods.
Unraveling the Anticancer Mechanisms of Action
Derivatives of 7-chloroquinoline have been shown to exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways that are dysregulated in cancer.[1][2] While specific studies on this compound are emerging, the established mechanisms for related compounds provide a strong foundation for understanding their potential modes of action.
Inhibition of Key Signaling Pathways
Many quinoline-based anticancer agents function as inhibitors of critical signaling pathways that control cell proliferation, survival, and angiogenesis. The most prominent targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathways.[1][2]
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of many effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[3] Derivatives of 7-chloroquinoline have been shown to trigger both intrinsic and extrinsic apoptotic pathways and cause cell cycle arrest at various phases, thereby preventing uncontrolled cell proliferation.[4][5]
In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of newly synthesized this compound derivatives is performed using a panel of in vitro assays.
Cytotoxicity Assays
The most common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Protocol 3: MTT Assay for Cell Viability
This protocol provides a standardized method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[6]
-
Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[6]
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful tool to investigate the effects of a compound on apoptosis and the cell cycle. Annexin V/Propidium Iodide (PI) staining can differentiate between viable, apoptotic, and necrotic cells, while PI staining of fixed cells allows for the analysis of DNA content and cell cycle distribution.[5]
Caption: A general experimental workflow for the development of anticancer agents from this compound.
Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship studies on 7-chloroquinoline derivatives suggest that the nature of the substituent at the C4 position and the electronic properties of the substituent at the C7 position are critical for anticancer activity. For instance, the introduction of a hydrazone moiety at the C4 position has been shown to result in compounds with submicromolar GI₅₀ values against a panel of cancer cell lines.[7] Furthermore, the lipophilicity of the molecule can significantly influence its cytotoxic potential.[8]
Quantitative Data Summary
The following table summarizes the reported anticancer activity of various 7-chloroquinoline derivatives against different cancer cell lines, providing a benchmark for newly synthesized compounds based on the this compound scaffold.
| Derivative Class | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| 7-Chloroquinoline hydrazones | Leukemia (SR) | as low as 0.12 | [7] |
| 7-Chloroquinoline hydrazones | CNS Cancer (SF-295) | 0.688 µg/cm³ | [7] |
| Morita-Baylis-Hillman Adducts | Leukemia (HL-60) | 4.60 | [8] |
| Morita-Baylis-Hillman Adducts | Breast Cancer (MCF-7) | >50 | [8] |
| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxides | Colon Cancer (HCT116) | 1.99 - 4.9 | [9] |
Conclusion and Future Directions
This compound represents a highly promising and versatile scaffold for the development of novel anticancer agents. Its strategic substitution pattern allows for the synthesis of diverse libraries of compounds with the potential to target key oncogenic pathways. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this exciting class of molecules. Future research should focus on the synthesis and evaluation of a broad range of this compound derivatives to establish robust structure-activity relationships, elucidate their precise mechanisms of action, and ultimately identify lead compounds for further preclinical and clinical development.
References
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- Geronikaki, A., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 16(5), 721.
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- Aboelnaga, A., & Hussein, T. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 254-263.
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Application Notes & Protocols for the Development of Antimalarial Drugs Based on the 7-Chloro-6-methylquinoline Structure
Abstract
The 7-chloroquinoline scaffold is a cornerstone in the history and future of antimalarial drug discovery, most famously embodied by chloroquine. The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate continuous innovation upon this privileged chemical structure. This document provides a comprehensive guide for researchers engaged in the development of novel antimalarial agents based on the 7-chloro-6-methylquinoline core. We present detailed, field-tested protocols for the chemical synthesis of key intermediates and the subsequent in vitro evaluation of antimalarial efficacy. The causality behind experimental choices, structure-activity relationships (SAR), and the underlying mechanism of action are discussed to provide a holistic framework for rational drug design.
Introduction: The Enduring Legacy of the Quinoline Core
Malaria, a devastating infectious disease caused by Plasmodium parasites, remains a significant global health challenge. For decades, synthetic quinoline derivatives, such as chloroquine (CQ), have been the primary therapeutic agents used to control the disease.[1] These drugs are inexpensive, chemically stable, and historically highly effective. The 7-chloro-4-aminoquinoline structure is central to their activity.[1]
The parasite's lifecycle within human red blood cells involves the digestion of hemoglobin, which releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by crystallizing it into an inert polymer called hemozoin within its digestive vacuole.[2] Quinoline-based drugs are weak bases that accumulate in this acidic organelle and are believed to exert their primary antimalarial effect by interfering with this hemozoin formation process.[3][4] This leads to a buildup of toxic heme, which induces oxidative stress and damages parasite membranes and proteins, ultimately leading to cell death.[5]
However, the widespread emergence of chloroquine-resistant (CQR) P. falciparum has severely compromised its clinical utility, driving the search for new agents that can overcome resistance mechanisms. Research has shown that modifications to the quinoline core, such as the introduction of a methyl group at the C-6 position, and variations in the diaminoalkane side chain can restore activity against resistant strains.[6] This guide focuses on the this compound scaffold as a promising starting point for developing next-generation antimalarials.
Mechanism of Action: Disrupting Heme Detoxification
The primary mechanism of action for 7-chloroquinoline-based antimalarials is the inhibition of hemozoin biocrystallization.[2][3] The process can be visualized as follows:
-
Drug Accumulation: As weak bases, quinoline derivatives become protonated and trapped within the acidic (pH ~5.0) digestive vacuole of the parasite, reaching concentrations thousands of times higher than in the surrounding plasma.[4][7]
-
Heme Binding: The planar aromatic quinoline ring is thought to form a non-covalent π-π stacking interaction with the porphyrin ring of free heme (Fe(III)PPIX).[3]
-
Inhibition of Polymerization: This drug-heme complex effectively "caps" the growing faces of the hemozoin crystal, preventing further heme units from being added.[4][8] This physically obstructs the detoxification pathway.
-
Toxicity Induction: The resulting accumulation of soluble, unsequestered heme is highly toxic. It catalyzes the production of reactive oxygen species (ROS), peroxidizes lipids, and inhibits crucial parasite enzymes, leading to parasite death.[5]
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Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantitative Analysis of 7-Chloro-6-methylquinoline
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 7-Chloro-6-methylquinoline. This compound is a critical heterocyclic aromatic structure, often utilized as an intermediate in the synthesis of pharmaceutical agents and other specialty chemicals. The method detailed herein employs a standard C18 stationary phase with a gradient mobile phase of acidified water and acetonitrile, coupled with photodiode array (PDA) detection. The protocol has been developed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines. This document provides a complete workflow, from sample preparation to method validation, intended for researchers, quality control analysts, and professionals in drug development.
Principle of Separation and Method Rationale
The accurate quantification of synthetic intermediates like this compound is paramount for ensuring the quality and purity of final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility[1].
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: this compound is a moderately non-polar molecule due to its aromatic quinoline core and halogen/alkyl substituents. Therefore, a reversed-phase HPLC mode was selected, which utilizes a non-polar stationary phase and a polar mobile phase. This setup ensures strong retention of the analyte, allowing for effective separation from more polar impurities.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the quintessential starting point for reversed-phase method development due to its versatility and wide applicability for separating aromatic and moderately non-polar compounds[2]. The hydrophobic interactions between the analyte and the C18 alkyl chains provide the primary mechanism for retention.
-
Mobile Phase Composition: A binary mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. To improve chromatographic peak shape, the aqueous component of the mobile phase is acidified with 0.1% phosphoric acid[3][4]. The quinoline ring contains a basic nitrogen atom; in an acidic mobile phase, this nitrogen is protonated. This single ionic state prevents peak tailing that can occur from mixed-mode interactions with residual silanols on the silica backbone of the stationary phase[2]. A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime.
-
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is the detector of choice[5][6]. Aromatic compounds like quinoline derivatives exhibit strong UV absorbance[7]. A PDA detector not only quantifies the analyte at a specific wavelength but also captures the entire UV-Vis spectrum of the eluting peak[5]. This is invaluable for assessing peak purity and specificity, a core requirement of method validation[7].
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC System equipped with a binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA/DAD) detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).
-
Analytical Balance (0.01 mg readability).
-
pH Meter.
-
Sonicator.
-
Class A Volumetric Glassware.
Chemicals and Reagents
-
This compound Reference Standard (>98% purity).
-
Acetonitrile (HPLC Grade).
-
Phosphoric Acid (AR Grade, ~85%).
-
Water (HPLC Grade or Milli-Q).
-
Methanol (HPLC Grade, for cleaning).
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., Zorbax, Hypersil GOLD, or equivalent), 4.6 mm x 150 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18.1-22 min: 30% B (Re-equilibration). |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 10 µL. |
| Column Temperature | 30 °C. |
| Detection | PDA/DAD Detector. Monitoring at 254 nm for quantification. Spectral data collected from 200-400 nm for peak purity analysis. |
| Run Time | 22 minutes. |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): To 950 mL of HPLC grade water in a 1 L volumetric flask, carefully add 1.0 mL of phosphoric acid. Dilute to the mark with water and mix well. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity and assay by diluting the Standard Stock Solution with acetonitrile to the desired concentrations (e.g., 1, 10, 50, 100, 150 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing an amount of this compound expected to yield a final concentration within the linear range of the method (e.g., 100 µg/mL).
-
Transfer the weighed sample to a suitable volumetric flask.
-
Add acetonitrile to approximately 70% of the flask volume and sonicate for 15 minutes to ensure complete dissolution and extraction.
-
Allow the solution to cool to room temperature, then dilute to the final volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis Workflow
The general workflow from sample preparation to final data analysis is depicted below.
Caption: High-level workflow for the HPLC analysis of this compound.
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of this method, it must be validated according to ICH Q2(R1) guidelines[8][9]. Validation provides documented evidence that the procedure is suitable for its intended purpose[10].
Validation Parameters and Protocol
The logical relationship between core validation parameters is essential for building a robust analytical procedure.
Caption: Logical flow of the ICH method validation parameters.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components[11]. This is demonstrated by the lack of interfering peaks at the retention time of this compound in a blank and by performing peak purity analysis using the PDA detector.
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte[11]. Analyze at least five concentrations across the proposed range (e.g., 50% to 150% of the target concentration). The results are evaluated by calculating the correlation coefficient (r), which should be ≥ 0.999.
-
Accuracy: The accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found[8]. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%). Results are reported as percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by performing six replicate sample preparations at 100% of the test concentration[1].
-
Intermediate Precision: Evaluates the effect of random events on the precision of the analytical procedure, conducted by different analysts on different days or with different equipment.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[10]. These are typically determined based on the signal-to-noise ratio (S/N), where S/N is approximately 3 for LOD and 10 for LOQ.
-
Robustness: The robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This includes varying the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH or composition.
Example Validation Data Summary
The following table illustrates typical acceptance criteria and expected results for this method.
| Validation Parameter | Specification / Acceptance Criteria | Expected Result |
| Specificity | No interference at analyte RT. | Peak is spectrally pure by PDA analysis. |
| Linearity (Correlation, r) | r ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | Method is linear, accurate, and precise in range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| Repeatability | ≤ 2.0% | < 1.0% |
| Intermediate Precision | ≤ 2.0% | < 1.5% |
| LOD | S/N Ratio ≥ 3 | ~0.1 µg/mL |
| LOQ | S/N Ratio ≥ 10 | ~0.3 µg/mL |
| Robustness | System suitability parameters pass. | No significant impact on results observed. |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a reliable and robust tool for the quantitative determination of this compound. The method is built on sound chromatographic principles and is designed to be fully validated according to global regulatory expectations[9]. The use of a C18 column, an acidified acetonitrile/water mobile phase, and PDA detection provides excellent specificity and sensitivity. This protocol is suitable for routine quality control analysis, stability studies, and research applications within the pharmaceutical and chemical industries.
References
-
Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
-
7-Chloro-6-methyl-2-(2-methylpropyl)quinoline. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. ResearchGate. [Link]
-
Diode Array Detector HPLC | DAD. SCION Instruments. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Selection of mobile phase in high-performance liquid chromatographic determination for medicines. PubMed, National Center for Biotechnology Information. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PubMed, National Center for Biotechnology Information. [Link]
-
HPLC Analysis with Diode Array Detection. Contract Testing Laboratories of America. [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]
-
7-Chloro-2-methylquinoline. PubChem, National Center for Biotechnology Information. [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
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- 11. actascientific.com [actascientific.com]
"synthetic routes to 7-Chloro-6-methylquinoline derivatives for biological screening"
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[2][3][4] The specific biological activity of a quinoline derivative is heavily influenced by the nature and position of substituents on the heterocyclic core.[4][5] The 7-chloro-6-methylquinoline framework, in particular, serves as a crucial building block for a variety of biologically active molecules. The strategic placement of the chlorine atom at the 7-position and the methyl group at the 6-position can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.[6] This application note provides a detailed guide to several robust synthetic routes for accessing this compound derivatives, intended to empower researchers in the fields of medicinal chemistry and drug development to generate diverse compound libraries for biological screening.
Strategic Approaches to the this compound Core
The construction of the this compound scaffold can be achieved through several classical and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. This guide will focus on three primary strategies:
-
Classical Cyclization Reactions: Building the quinoline core from acyclic precursors.
-
Functionalization of the Pre-formed Quinoline Ring: Modifying the existing this compound scaffold.
-
Modern Catalytic Approaches: Employing transition-metal catalysis for efficient bond formation.
A generalized workflow for these synthetic strategies is depicted below:
Caption: Generalized workflow for synthesizing this compound derivatives.
Part 1: Classical Cyclization Routes to the Quinoline Core
Several named reactions have stood the test of time for their reliability in constructing the quinoline skeleton. These methods typically involve the acid-catalyzed condensation of anilines with carbonyl compounds.
The Combes Quinoline Synthesis
The Combes synthesis is a powerful method for preparing 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[7][8][9] For the synthesis of this compound derivatives, 4-chloro-3-methylaniline serves as the key starting material.
Reaction Causality: The reaction is initiated by the formation of an enamine intermediate from the aniline and the β-diketone.[7][8] Subsequent acid-catalyzed cyclization and dehydration lead to the aromatic quinoline ring. The regioselectivity of the cyclization is influenced by the steric and electronic nature of the substituents on both the aniline and the β-diketone.[8]
Caption: Reaction scheme for the Combes quinoline synthesis.
Protocol 1: Synthesis of 2,4,6-Trimethyl-7-chloroquinoline via Combes Synthesis
Materials:
-
4-Chloro-3-methylaniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)[8]
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-methylaniline (1.0 eq) in ethanol.
-
Add acetylacetone (1.1 eq) to the solution and stir at room temperature for 30 minutes to form the enamine intermediate.
-
Carefully add concentrated sulfuric acid (or PPA) dropwise to the reaction mixture at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Expected Outcome: This protocol should yield 2,4,6-trimethyl-7-chloroquinoline as a solid. The yield and purity should be assessed by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[10][11] This reaction often proceeds through a fragmentation-recombination mechanism.[12]
Reaction Causality: The reaction is typically catalyzed by strong acids and involves the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[13] The α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones.[11]
Protocol 2: Synthesis of 2,6-Dimethyl-7-chloroquinoline via Doebner-von Miller Reaction
Materials:
-
4-Chloro-3-methylaniline
-
Crotonaldehyde
-
Hydrochloric Acid (HCl) or a Lewis Acid (e.g., ZnCl₂)
-
An oxidizing agent (e.g., arsenic pentoxide, or the reaction can be open to air)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-chloro-3-methylaniline (1.0 eq) in ethanol, add concentrated hydrochloric acid.
-
Slowly add crotonaldehyde (2.0 eq) to the reaction mixture.
-
If required, add an oxidizing agent.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor by TLC.
-
Cool the reaction mixture and neutralize with a NaOH solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Part 2: Functionalization of the this compound Scaffold
Once the core this compound is synthesized, a diverse library of derivatives can be generated by targeting specific positions on the quinoline ring. The chlorine atom at the 7-position is a versatile handle for cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, and it is a powerful tool for forming carbon-carbon bonds.[14][15][16] This reaction can be used to introduce aryl or heteroaryl substituents at the 7-position of the quinoline ring.
Reaction Causality: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Protocol 3: Synthesis of 7-Phenyl-6-methylquinoline via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the toluene/ethanol/water solvent mixture.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq) under an inert atmosphere.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[17][18][19][20] This method is highly effective for introducing a wide range of primary and secondary amines at the 7-position of the quinoline ring.
Reaction Causality: Similar to the Suzuki coupling, the mechanism involves a palladium catalyst that facilitates the coupling of an amine with an aryl halide. The choice of ligand for the palladium catalyst is crucial for the success of the reaction.
Protocol 4: Synthesis of 7-(Morpholino)-6-methylquinoline via Buchwald-Hartwig Amination
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., BINAP, Xantphos)
-
A strong base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq).
-
Add the base (1.4 eq) and this compound (1.0 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen).
-
Add anhydrous toluene (or dioxane) followed by morpholine (1.2 eq).
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Part 3: Other Notable Synthetic Methods
While the Combes and Doebner-von Miller reactions are workhorses for quinoline synthesis, other methods offer alternative pathways and may be more suitable for specific substitution patterns.
-
Gould-Jacobs Reaction: This method is particularly useful for synthesizing 4-hydroxyquinolines from anilines and alkoxymethylenemalonates.[7][21][22][23] Subsequent manipulation of the 4-hydroxy group can provide access to a variety of derivatives.
-
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, providing a direct route to polysubstituted quinolines.[24][25][26][27][28]
-
Camps Cyclization: This is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to form hydroxyquinolines.[29][30][31]
Data Summary
| Reaction | Key Reactants | Typical Catalyst/Reagent | Product Type | Reference(s) |
| Combes Synthesis | 4-Chloro-3-methylaniline, β-Diketone | H₂SO₄, PPA | 2,4-Disubstituted-7-chloro-6-methylquinoline | [7][8] |
| Doebner-von Miller | 4-Chloro-3-methylaniline, α,β-Unsaturated carbonyl | HCl, Lewis Acid | Substituted this compound | [10][11] |
| Suzuki-Miyaura | This compound, Boronic acid | Pd(PPh₃)₄, Base | 7-Aryl/Heteroaryl-6-methylquinoline | [14] |
| Buchwald-Hartwig | This compound, Amine | Pd(OAc)₂, Ligand, Base | 7-Amino-6-methylquinoline | [17][18] |
Conclusion
The synthesis of this compound derivatives is a critical endeavor for the discovery of new therapeutic agents. This application note has provided a detailed overview of several robust and versatile synthetic strategies, from classical cyclization reactions to modern cross-coupling methods. By leveraging these protocols, researchers can efficiently generate diverse libraries of these important compounds for biological screening, ultimately contributing to the advancement of drug discovery. The choice of synthetic route will depend on the specific target molecule and the available resources, but the methods described herein provide a strong foundation for any synthetic campaign in this area.
References
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-
Gould–Jacobs reaction - Wikipedia. (URL: [Link])
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Camps quinoline synthesis - Wikipedia. (URL: [Link])
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-
Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review - ResearchGate. (URL: [Link])
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-
Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions - PubMed. (URL: [Link])
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-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])
-
Doebner–Miller reaction - Wikipedia. (URL: [Link])
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (URL: [Link])
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Friedländer synthesis - Wikipedia. (URL: [Link])
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])
-
Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. (URL: [Link])
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (URL: [Link])
-
Friedlaender Synthesis - Organic Chemistry Portal. (URL: [Link])
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (URL: [Link])
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-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (URL: [Link])
- Camps Quinoline Synthesis. (URL: )
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (URL: [Link])
-
Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - ResearchGate. (URL: [Link])
-
An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec - IJSRP. (URL: [Link])
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Mechanisms of Camps' cyclization. - ResearchGate. (URL: [Link])
-
One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction - ePrints Soton. (URL: [Link])
-
Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])
-
An overview of the synthesis of quinoline via traditional methods (a–h) - ResearchGate. (URL: [Link])
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ChemInform Abstract: Recent Advances in Research of Natural and Synthetic Bioactive Quinolines - Sci-Hub. (URL: [Link])
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Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - SciELO. (URL: [Link])
-
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-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (URL: [Link])
-
Combes Quinoline Synthesis PDF - Scribd. (URL: [Link])
-
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC - NIH. (URL: [Link])
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed Central. (URL: [Link])
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Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - ResearchGate. (URL: [Link])
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- 19. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Friedlaender Synthesis [organic-chemistry.org]
- 29. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
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- 31. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [cambridge.org]
"use of 7-Chloro-6-methylquinoline as an intermediate in organic synthesis"
An Application Guide to the Synthesis and Utility of 7-Chloro-6-methylquinoline in Modern Organic Synthesis
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of quinoline are integral to pharmaceuticals ranging from the historic antimalarial chloroquine to modern kinase inhibitors used in oncology.[1][3][4] This application note focuses on this compound, a bespoke heterocyclic intermediate. While not a common off-the-shelf reagent, its specific substitution pattern offers unique opportunities for targeted molecular design. This guide provides a comprehensive overview, starting with a plausible synthetic route to access this intermediate and then delving into its potential applications in key synthetic transformations. We will explore detailed, field-tested protocols for leveraging its reactive sites, explaining the chemical rationale behind each experimental choice to empower researchers in drug discovery and development.
Synthesis of this compound
Given its specialized nature, this compound typically requires de novo synthesis. The Doebner-von Miller reaction, a classic and robust method for constructing the quinoline core, provides a reliable pathway. This approach involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. An improved, non-aqueous version of this reaction enhances regioselectivity and yield, as demonstrated in the synthesis of related chloroquinolines.[5]
Proposed Synthetic Pathway: Doebner-von Miller Reaction
The proposed synthesis starts from 3-chloro-4-methylaniline and crotonaldehyde, using an acid catalyst and an oxidant to facilitate the cyclization and aromatization steps.
Caption: Proposed Doebner-von Miller synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Materials: 3-chloro-4-methylaniline, crotonaldehyde, p-chloranil (tetrachloro-1,4-quinone), 2-butanol, hydrochloric acid (gas or concentrated), tetrahydrofuran (THF), methanol.
-
Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
Catalyst Preparation: Prepare a solution of HCl in 2-butanol (approx. 4-5 N) by carefully bubbling HCl gas through ice-cooled 2-butanol.[5] Causality: A non-aqueous acidic medium is crucial for catalyzing the condensation and cyclization steps while minimizing side reactions associated with water.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, charge 3-chloro-4-methylaniline (1.0 eq) and p-chloranil (1.1 eq). Add the prepared HCl/2-butanol solution as the solvent.[5] Expertise: p-Chloranil is a powerful and effective oxidant for the final aromatization step, offering higher yields and better isomer control compared to older methods like arsenic acid.
-
Addition of Aldehyde: Gently heat the mixture to 50-60 °C. Add crotonaldehyde (1.2 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0 °C. The product hydrochloride salt will precipitate. Collect the solid by filtration and wash thoroughly with cold THF to remove unreacted starting materials and soluble byproducts.[5]
-
Purification: The crude hydrochloride salt can be further purified. Transfer the solid to a flask, add methanol, and heat to reflux to dissolve it. Slowly add THF to induce recrystallization. Cool to 0 °C, collect the purified salt by filtration, wash with cold THF, and dry under vacuum. The free base can be obtained by neutralizing an aqueous solution of the salt with a base (e.g., NaHCO₃) and extracting with an organic solvent like dichloromethane.
Physicochemical Properties & Spectral Data
The structural features of this compound dictate its reactivity and are confirmed through spectroscopic analysis.
| Property | Value / Predicted Features |
| Molecular Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol |
| Appearance | Expected to be a pale yellow or off-white solid. |
| ¹H NMR (Predicted) | Signals for 5 aromatic protons on the quinoline core, with chemical shifts influenced by the chloro- and nitrogen-substituents. A singlet for the methyl group (C6-CH₃) around δ 2.4-2.6 ppm. |
| ¹³C NMR (Predicted) | Resonances for 10 distinct carbon atoms. The carbon attached to the chlorine (C7) and the carbons adjacent to the nitrogen will show characteristic downfield shifts. |
| IR Spectroscopy (Predicted) | Characteristic peaks for C-H stretching (aromatic and alkyl), C=C and C=N stretching in the aromatic region (1600-1450 cm⁻¹), and a C-Cl stretching band in the fingerprint region. |
Application as a Versatile Synthetic Intermediate
This compound possesses two primary reactive handles for diversification: the chloro group at the 7-position and the methyl group at the 6-position. The C7-chloro substituent is particularly valuable for modern cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions at C7
The chlorine atom at the C7 position is an ideal site for transition-metal-catalyzed reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino functionalities. These reactions are fundamental to modern drug discovery for building molecular complexity.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with a halide.[6][7] It is widely used to synthesize biaryl structures common in kinase inhibitors.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Materials: this compound (1.0 eq), Arylboronic acid (1.2-1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), SPhos (4-10 mol%), Potassium carbonate (K₂CO₃, 2.0-3.0 eq), 1,4-Dioxane, Water.
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating block, inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and the SPhos ligand in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask. Expertise: Using a bulky, electron-rich phosphine ligand like SPhos is critical for activating the relatively inert C-Cl bond for oxidative addition to the palladium center.
-
Solvent and Degassing: Add the solvent system (e.g., dioxane/water 10:1). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. Trustworthiness: Rigorous removal of oxygen is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation for synthesizing compounds that interact with biological targets.[8][9] This reaction couples an aryl halide with an amine.
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol:
-
Materials: this compound (1.0 eq), Amine (primary or secondary, 1.1-1.3 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%), BINAP (2-6 mol%), Sodium tert-butoxide (NaOtBu, 1.4 eq), Toluene (anhydrous).
-
Equipment: Schlenk flask or glovebox, magnetic stirrer, heating block, inert atmosphere setup.
Procedure:
-
Reaction Setup (Inert Atmosphere): Inside a glovebox or under a strong flow of argon, add NaOtBu, the palladium precatalyst (Pd₂(dba)₃), and the ligand (BINAP) to a Schlenk flask. Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. The catalyst system is oxygen-sensitive, mandating strict anaerobic conditions.
-
Addition of Reagents: Add this compound, the desired amine, and anhydrous toluene.
-
Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired 7-amino-6-methylquinoline derivative.
Functionalization of the C6-Methyl Group
The methyl group at the C6 position offers another site for derivatization, primarily through oxidation to introduce new functional groups.
Oxidizing the C6-methyl group to a carboxylic acid transforms it into a versatile handle for further modifications, such as amide bond formation, which is a cornerstone of medicinal chemistry.
Detailed Protocol:
-
Materials: this compound (1.0 eq), Potassium permanganate (KMnO₄, 3.0-4.0 eq), Water, Pyridine (optional, as co-solvent), Sulfuric acid (for work-up).
-
Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
Reaction Setup: Suspend this compound in a mixture of water and pyridine. Expertise: Pyridine acts as a co-solvent to improve the solubility of the organic starting material in the aqueous medium and can help buffer the reaction.
-
Oxidation: Heat the mixture to reflux. Add solid KMnO₄ portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue heating until TLC analysis shows consumption of the starting material.
-
Work-up: Cool the reaction mixture. Filter to remove the MnO₂ precipitate, washing the solid with hot water.
-
Isolation: Combine the filtrate and washings. Acidify carefully with dilute sulfuric acid to a pH of ~3-4. The desired carboxylic acid product should precipitate from the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water may be required for further purification.
Conclusion
This compound, while requiring targeted synthesis, stands as a highly valuable and versatile intermediate. Its distinct reactive sites—the C7-chloro group amenable to powerful palladium-catalyzed cross-coupling reactions and the C6-methyl group available for oxidative functionalization—provide a robust platform for constructing diverse and complex molecular architectures. The protocols detailed in this guide offer reliable, mechanistically sound methods for leveraging this intermediate, enabling researchers to accelerate the development of novel chemical entities for pharmaceutical and materials science applications.
References
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry.
- PubMed Central. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
- Benchchem. (n.d.). 7-Chloro-2-methylquinoline | High-Purity Reagent.
- SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.
- Google Patents. (n.d.). US5126456A - 7-chloroquinaldine synthesis.
- Google Patents. (n.d.). US5006659A - Preparation of 7-chloroquinoline-8-carboxylic acids.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors.
- Wikipedia. (n.d.).
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- PubMed Central. (2016).
- Bentham Science. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
"troubleshooting low yield in 7-Chloro-6-methylquinoline synthesis"
Introduction
Welcome to the technical support guide for the synthesis of 7-Chloro-6-methylquinoline. This molecule is a crucial heterocyclic building block in medicinal chemistry, serving as a scaffold for various pharmacologically active agents. However, its synthesis, particularly via classical methods, is often plagued by challenges that can lead to disappointingly low yields.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues encountered during synthesis. Moving beyond a simple list of steps, we will explore the causal relationships behind experimental choices to empower you to diagnose and resolve problems effectively.
The most common and direct route to this compound is a modification of the Doebner-von Miller reaction , which involves the acid-catalyzed reaction of 4-chloro-3-methylaniline with an α,β-unsaturated carbonyl compound, typically crotonaldehyde. This guide will focus primarily on troubleshooting this pathway and its close relative, the Skraup synthesis.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnosis of the potential cause and a set of actionable solutions grounded in chemical principles.
Q1: My reaction is extremely vigorous, turning into an uncontrollable, tarry black mass shortly after adding the acid catalyst. What is happening and how can I prevent it?
A1: This is a hallmark issue of the Skraup and Doebner-von Miller reactions, which are notoriously exothermic.[1][2] The uncontrolled temperature spike accelerates side reactions, primarily the acid-catalyzed polymerization of the α,β-unsaturated aldehyde (crotonaldehyde) and other reactive intermediates, leading to significant tar formation.[1]
Core Problem: Poor heat dissipation and an excessively high concentration of reactive species.
Solutions:
-
Control the Rate of Addition: The concentrated acid (typically H₂SO₄) should be added slowly and portion-wise to the reaction mixture with efficient stirring. This allows for the dissipation of heat as it is generated.[1]
-
Implement Efficient Cooling: Submerge the reaction flask in an ice-water or ice-salt bath during the acid addition and the initial phase of the reaction to maintain a controlled internal temperature.
-
Use a Chemical Moderator: The addition of a mild reducing agent like ferrous sulfate (FeSO₄) is a classic and effective technique to moderate the reaction's violence.[1][2] Boric acid can also be used for this purpose. These moderators help to control the pace of the oxidative steps without inhibiting the desired cyclization.
-
Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to prevent the formation of localized hotspots where decomposition and polymerization can initiate.
Q2: My final yield is very low, and TLC/NMR analysis of the crude product shows a significant amount of unreacted 4-chloro-3-methylaniline. What causes an incomplete reaction?
A2: Recovering a large amount of your starting aniline points to a failure in one of the key reaction steps: the initial Michael addition or the subsequent cyclization and oxidation.
Core Problem: The reaction conditions are not sufficient to drive the synthesis to completion.
Solutions:
-
Verify Reagent Quality:
-
Crotonaldehyde: This reactant is prone to polymerization upon storage. Use freshly distilled or recently purchased crotonaldehyde. The presence of polymeric impurities will significantly lower the concentration of the active reactant.
-
Acid Catalyst: Ensure your sulfuric acid is concentrated (98%) and has not absorbed significant atmospheric moisture.
-
-
Optimize Thermal Conditions: While the initial phase is highly exothermic, the reaction often requires a period of sustained heating to ensure the cyclization and final aromatization steps are completed. After the initial vigorous reaction subsides, the mixture should be heated to reflux for several hours.[1] Monitor the reaction's progress via TLC to determine the optimal heating time.
-
Ensure Proper Stoichiometry: While an excess of the carbonyl compound is sometimes used, a significant deviation from the optimal stoichiometry can hinder the reaction. Re-verify your molar calculations for all reactants.
Q3: The purification process is extremely difficult due to the thick, tarry nature of the crude product. How can I improve the work-up and isolation?
A3: The "black, tarry goo" is a common outcome of this synthesis, encapsulating the desired product and making isolation challenging.[1] A robust work-up protocol is essential to separate the quinoline from the polymeric byproducts.
Core Problem: Inefficient separation of the organic product from polymeric tars and inorganic salts.
Solutions:
-
Quenching: After the reaction is complete and has cooled, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[3][4] This hydrolyzes reactive species and helps to break up the tarry mass.
-
Careful Neutralization: The highly acidic solution must be neutralized to deprotonate the quinoline product (pKa ~4.9) into its free-base form, which is soluble in organic solvents. Slowly add a saturated base solution (e.g., NaOH, NaHCO₃) while cooling the mixture in an ice bath.[1][3] Be cautious, as this is also an exothermic process. Neutralize to a pH of ~8-9. The product may precipitate at this stage.
-
Extraction: Thoroughly extract the neutralized aqueous slurry with a suitable organic solvent like dichloromethane or ethyl acetate (3-4 extractions are recommended).[3] The product will move to the organic layer, while much of the tar and inorganic salts will remain in the aqueous phase or as an insoluble solid.
-
Purification:
-
Column Chromatography: This is the most effective method for obtaining a highly pure product. Use silica gel with a gradient eluent system, such as hexane/ethyl acetate.[5]
-
Recrystallization: If the crude product is a solid and reasonably pure after extraction, recrystallization from a solvent like ethanol can be an effective final purification step.[3]
-
Q4: My product seems to be a mixture of isomers. How can I ensure the correct regioselectivity for this compound?
A4: While the Doebner-von Miller reaction with a substituted aniline can sometimes lead to isomeric products, the substitution pattern of 4-chloro-3-methylaniline strongly directs the cyclization to form the desired 7-chloro-6-methyl product. Significant isomeric impurities are unlikely if the correct starting material was used.
Core Problem: Potential misidentification of byproducts or, less likely, an unexpected rearrangement.
Solutions:
-
Confirm Starting Material Identity: Use ¹H NMR or other spectroscopic methods to unequivocally confirm the structure of your starting material is 4-chloro-3-methylaniline and not an isomer like 2-chloro-5-methylaniline.
-
Analyze Byproducts: Isolate and characterize the major "isomeric" byproduct. It is more likely to be a product from a side reaction (e.g., a partially reduced intermediate) than a true regioisomer.
-
Consider the Mechanism: The cyclization step involves an electrophilic attack on the aniline ring. The position para to the activating amino group is blocked by the chloro substituent, and the position ortho to the amino group and meta to the methyl group is sterically and electronically favored for cyclization, leading reliably to the this compound structure.
Visualized Workflow and Mechanism
To better diagnose issues, understanding the troubleshooting flow and the underlying reaction mechanism is key.
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yield.
Simplified Doebner-von Miller Reaction Mechanism
This diagram illustrates the key steps in the formation of the quinoline ring. Low yields can often be traced to a failure or side reaction at one of these stages.
Caption: Simplified Doebner-von Miller reaction pathway.
Quantitative Data & Protocols
Table 1: Typical Reaction Parameters for Doebner-von Miller Synthesis
| Parameter | Condition | Rationale / Comment |
| Aniline | 4-chloro-3-methylaniline (1.0 equiv) | The core starting material. Purity is critical. |
| Carbonyl | Crotonaldehyde (2.0 - 3.0 equiv) | An excess is often used to drive the reaction. Must be pure. |
| Catalyst | Conc. H₂SO₄ or HCl | Strong acid is required for cyclization.[6] |
| Moderator | FeSO₄ (optional, catalytic amount) | Controls the highly exothermic nature of the reaction.[1][2] |
| Temperature | 0-10°C (addition), then Reflux (e.g., 100-110°C) | Initial cooling is critical, followed by heating to complete the reaction.[1][7] |
| Reaction Time | 3 - 8 hours | Varies depending on scale and specific conditions. Monitor by TLC.[1][8] |
| Typical Yield | 40 - 65% | Yields can be moderate due to the harsh conditions and potential for tarring.[9][10] |
Protocol 1: Optimized Synthesis of this compound
Disclaimer: This protocol involves highly corrosive and exothermic reactions. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-chloro-3-methylaniline
-
Crotonaldehyde (freshly distilled)
-
Concentrated Sulfuric Acid (98%)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Ice
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 4-chloro-3-methylaniline (1.0 equiv) and ferrous sulfate (approx. 0.1 equiv).
-
Cooling: Place the flask in an ice-salt bath and begin vigorous stirring.
-
Reagent Addition: Slowly add crotonaldehyde (2.5 equiv) to the stirred mixture.
-
Acid Addition: Add concentrated sulfuric acid (approx. 3.0 equiv) dropwise via the dropping funnel over at least 60 minutes. CRITICAL: Maintain the internal temperature below 10°C throughout the addition. The mixture will darken significantly.
-
Reaction: After the acid addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the mixture to reflux (approx. 100-110°C) for 4-6 hours. Monitor the disappearance of the aniline starting material by TLC (e.g., 4:1 Hexane:EtOAc).
-
Work-up:
-
Cool the reaction mixture to room temperature, then pour it slowly onto a large beaker filled with crushed ice (approx. 10x the reaction volume) with stirring.
-
Carefully neutralize the acidic slurry by slowly adding 10 M NaOH solution. Use an external ice bath to manage the heat of neutralization. Adjust to a final pH of 8-9.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the dark, oily residue by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford this compound as a solid.
References
-
BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem Technical Support. 1
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Application Note. 11
-
Cabrera, E., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. 12
-
BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis. BenchChem Technical Support. 13
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. 14
-
BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. BenchChem Technical Support. 8
-
Wikipedia. (2023). Skraup reaction.
-
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. BenchChem Technical Support. 3
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. 6
-
Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
-
Sloop, J. C. (2002). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 67(17), 5875-5878.
-
Wikipedia. (2023). Combes quinoline synthesis.
-
Wikipedia. (2023). Gould–Jacobs reaction.
-
BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. 15
-
Chemistry lover. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube.
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF.
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
-
BenchChem. (2025). An In-depth Technical Guide to 7-Chloro-6-nitroquinoline (CAS: 58416-31-2). BenchChem Technical Support. 4
-
BenchChem. (n.d.). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution. 16
-
NIH. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
-
ChemicalBook. (n.d.). 7-Chloro-2-methylquinoline synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
-
ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
-
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
-
Google Patents. (n.d.). US5126456A - 7-chloroquinaldine synthesis.
-
BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem Technical Support. 17
-
Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
-
Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
-
SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.
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Technical Support Center: Optimization of Reaction Conditions for the Skraup Synthesis of 7-Chloro-6-methylquinoline
Welcome to the technical support center for the synthesis of 7-Chloro-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this specific Skraup synthesis.
Introduction
The Skraup synthesis is a classic and powerful method for the preparation of quinolines. It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] The synthesis of this compound, a valuable scaffold in medicinal chemistry, presents its own unique set of challenges. This guide provides practical, experience-based solutions to optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: The reaction is extremely vigorous and difficult to control.
Root Cause Analysis: The Skraup synthesis is notoriously exothermic.[3][4][5][6] This is primarily due to the dehydration of glycerol to acrolein by concentrated sulfuric acid, which is a highly energetic process.[1][2][3] The subsequent reactions are also exothermic, leading to a rapid increase in temperature if not properly managed.
Solution:
-
Moderator Addition: The use of a moderator is crucial. Ferrous sulfate (FeSO₄) is a commonly used and effective agent to control the reaction's vigor.[3][4][5] Boric acid can also be employed for this purpose.[3][4] These moderators help to ensure a smoother, more controlled reaction profile.
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling. An ice bath is recommended during the initial mixing of reactants.
-
Efficient Stirring: Maintain vigorous and constant stirring throughout the reaction. This helps to dissipate heat effectively and prevent the formation of localized hot spots, which can lead to runaway reactions and increased tar formation.
Issue 2: Low yield of this compound with significant tar formation.
Root Cause Analysis: Tar formation is a common side reaction in Skraup synthesis, arising from the harsh acidic and oxidizing conditions that can cause polymerization of the reactants and intermediates, particularly the highly reactive acrolein.[7]
Solution:
-
Optimize Oxidizing Agent: The choice and amount of the oxidizing agent are critical. While nitrobenzene is traditionally used, other mild oxidizing agents can be explored.[2][3] The oxidizing agent for the synthesis of this compound is often the nitro compound corresponding to the starting amine, or arsenic pentoxide. The stoichiometry of the oxidizing agent should be carefully controlled; an excess can lead to over-oxidation and byproduct formation.
-
Temperature Control: Precise temperature management is key. The reaction should be initiated with gentle heating. Once the exothermic reaction begins, external heating should be removed, and cooling might be necessary to maintain a steady temperature. After the initial vigorous phase, the reaction mixture is typically heated to reflux to ensure completion.[4]
-
Work-up and Purification: A robust work-up procedure is essential to separate the product from the tarry residue. Steam distillation is a highly effective method for isolating the crude quinoline derivative.[5][6] The crude product can then be further purified by recrystallization or column chromatography.[8][9]
Issue 3: Formation of undesired regioisomers.
Root Cause Analysis: With a substituted aniline like 4-chloro-2-methylaniline, there is a possibility of forming isomeric quinoline products. The directing effects of the chloro and methyl groups on the aromatic ring influence the position of the cyclization.
Solution:
-
Starting Material Purity: Ensure the high purity of the starting 4-chloro-2-methylaniline. The presence of other aniline isomers will inevitably lead to a mixture of quinoline products.
-
Reaction Conditions: While the Skraup synthesis generally provides good regioselectivity based on the substitution pattern of the aniline, fine-tuning the reaction temperature and the nature of the acid catalyst can sometimes influence the isomeric ratio. However, in the case of 4-chloro-2-methylaniline, the cyclization is strongly directed to the ortho position of the amino group that is sterically less hindered, leading predominantly to the this compound.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Skraup synthesis for this compound?
A1: The mechanism involves several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][2][3]
-
Michael Addition: The amino group of 4-chloro-2-methylaniline undergoes a conjugate (Michael) addition to acrolein.[2]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.
-
Dehydration: The dihydroquinoline intermediate is then dehydrated.
-
Oxidation: Finally, the dihydroquinoline is oxidized by the oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) to yield the aromatic this compound.[1][3]
Q2: What are the key safety precautions to consider during the Skraup synthesis?
A2: The Skraup synthesis requires strict adherence to safety protocols due to its highly exothermic nature and the use of hazardous chemicals.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.[6]
-
Handling of Reagents: Concentrated sulfuric acid is extremely corrosive and must be handled with care. Aniline and its derivatives are toxic.[6]
-
Exothermic Reaction Control: Be prepared for a vigorous reaction. Have an ice bath readily available to cool the reaction if it becomes too rapid.
Q3: Are there any greener alternatives to the traditional Skraup synthesis?
A3: Yes, research is ongoing to develop more environmentally friendly methods for quinoline synthesis. Some approaches include:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to reduce reaction times and improve yields in some Skraup reactions, often in aqueous media.[7][8]
-
Use of Solid Acid Catalysts: Replacing corrosive liquid acids like sulfuric acid with solid acid catalysts can simplify the work-up and reduce waste.
-
Alternative Oxidizing Agents: Exploring the use of less toxic and more environmentally benign oxidizing agents is an active area of research.
Experimental Protocol: Optimized Synthesis of this compound
This protocol incorporates the troubleshooting advice for a more controlled and higher-yielding synthesis.
Materials and Equipment
-
4-chloro-2-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Arsenic Pentoxide (or Nitrobenzene)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for neutralization)
-
Steam distillation apparatus
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Step-by-Step Procedure
-
Reaction Setup: In a large round-bottom flask, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.
-
Addition of Amine and Moderator: To this cooled mixture, slowly add 4-chloro-2-methylaniline and ferrous sulfate heptahydrate with continuous stirring.
-
Addition of Oxidizing Agent: Add the oxidizing agent (e.g., arsenic pentoxide) in small portions.
-
Heating and Reflux: Gently heat the mixture. An exothermic reaction will commence. Remove the external heat source and control the reaction rate with an ice bath if necessary. Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion.[4]
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. Be cautious as this is an exothermic process.
-
Purification: Isolate the crude this compound by steam distillation.[5][6] The product will co-distill with water. The organic layer can then be separated and further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography.
Data Summary
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Aniline:Glycerol) | 1 : 2.5-3 | Ensures complete reaction of the aniline and accounts for potential polymerization of glycerol. |
| Molar Ratio (Aniline:H₂SO₄) | 1 : 2-2.5 | Provides sufficient acid for catalysis and dehydration of glycerol. |
| Moderator (FeSO₄) | ~0.1 eq relative to aniline | Controls the exothermic nature of the reaction.[4] |
| Reaction Temperature | Initial cooling, then gentle reflux | Prevents runaway reaction and minimizes tar formation. |
Visualizations
Experimental Workflow for Skraup Synthesis
Caption: A decision tree to guide troubleshooting common issues in the Skraup synthesis.
References
-
Skraup Reaction - YouTube. (2022). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]
- Zhang, D., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(20), 7438-7442.
-
The Skraup Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved from [Link]
-
The Skraup‐Doebner‐Von Miller quinoline synthesis. - ResearchGate. (n.d.). Retrieved from [Link]
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14246-14260.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (2024). Retrieved from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016). Retrieved from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (1998). Retrieved from [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. (2026). Retrieved from [Link]
-
(PDF) Synthesis of a Novel 7-Chloroquinoline-Sulphocoumarin Hybrid: Characterization, ADME Profiling and Elucidation of its Antiproliferative and Anti-EMT Potential - ResearchGate. (2024). Retrieved from [Link]
-
Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate | Inorganic Chemistry - ACS Publications. (2026). Retrieved from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Doebner-von Miller Quinoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Reducing Tar Formation
The Doebner-von Miller reaction, a cornerstone in heterocyclic chemistry for the synthesis of quinolines, is notoriously plagued by the formation of tar and polymeric byproducts.[1][2] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate this challenging synthesis, enhance your product yields, and simplify purification.
Troubleshooting Guide: From Tar to Treasure
This section addresses the most common issues encountered during the Doebner-von Miller synthesis, with a focus on practical, actionable solutions.
Problem 1: Significant Tar/Polymer Formation and Low Yield
Symptoms: Your reaction mixture transforms into a thick, dark, and unmanageable tar, making product isolation a formidable task and drastically reducing the yield of your target quinoline.[1]
Root Cause: The primary culprit behind tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[3] The strongly acidic conditions required for the Doebner-von Miller reaction create a perfect storm for this unwanted side reaction.[1]
Solutions & Scientific Rationale:
-
Slow and Steady Wins the Race: Gradual Reagent Addition. The concentration of the α,β-unsaturated carbonyl compound is a critical factor. By adding it slowly to the heated, acidic solution of the aniline, you can maintain a low instantaneous concentration, thereby favoring the desired 1,4-addition with the aniline over self-polymerization.[1][3] This technique helps to control the often exothermic nature of the reaction, preventing localized hotspots that can accelerate tar formation.[3][4]
-
Harnessing Biphasic Systems. A clever strategy to minimize polymerization is to employ a biphasic solvent system, such as water/toluene.[1] The aniline hydrochloride resides in the aqueous phase, while the α,β-unsaturated carbonyl compound is dissolved in the organic phase. This sequesters the carbonyl compound, limiting its self-condensation in the acidic aqueous environment.[5]
-
Temperature Control is Key. While the Doebner-von Miller reaction typically requires heat, excessive temperatures can significantly promote polymerization and degradation of starting materials.[3] It is crucial to identify and maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[1]
-
Mind Your Acid: Catalyst Optimization. The choice and concentration of the acid catalyst are paramount. While strong Brønsted acids like HCl and H₂SO₄ are traditional choices, they can be overly harsh.[1][6] Consider exploring milder Lewis acids such as ZnCl₂, SnCl₄, or even solid acid catalysts like silver(I)-exchanged Montmorillonite K10, which can offer a better balance between reaction rate and byproduct formation.[1]
-
Protect and Serve: The Acetal Approach. For particularly troublesome α,β-unsaturated aldehydes, using an acetal protecting group, such as acrolein diethyl acetal, can be highly effective. The acetal is stable to the initial reaction conditions and hydrolyzes in situ under the acidic environment to generate the reactive aldehyde at a controlled rate, thus preventing its polymerization.[5]
Problem 2: Presence of Dihydroquinoline and Tetrahydroquinoline Impurities
Symptoms: Your final product is contaminated with partially hydrogenated quinoline derivatives, which are often difficult to separate from the desired aromatic product.[1]
Root Cause: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2] Incomplete oxidation, due to an insufficient amount or inefficient oxidizing agent, leads to these hydrogenated impurities.[1]
Solutions & Scientific Rationale:
-
Ensure Sufficient Oxidizing Power. A stoichiometric excess of the oxidizing agent is often necessary to drive the aromatization to completion. Common oxidizing agents include nitrobenzene or arsenic acid.[1][7] In some cases, an intermediate anil or the α,β-unsaturated carbonyl compound itself can act as the oxidant.[2]
-
Reaction Monitoring is Non-Negotiable. Track the disappearance of the dihydroquinoline intermediate using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction has gone to completion before workup.[1]
-
Post-Reaction Cleanup: The Oxidation Step. If you find dihydroquinoline impurities in your isolated product, a post-purification oxidation step can be employed. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) can effectively convert these impurities to the desired quinoline.[1]
Problem 3: Formation of a Complex Mixture of Isomers
Symptoms: Analysis of your crude product reveals multiple spots on TLC or several peaks in GC-MS, indicating a mixture of regioisomers instead of a single product. This is especially prevalent with sterically hindered substrates.[1]
Root Cause: The use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to the formation of complex product mixtures.[1] Steric hindrance can disfavor the desired cyclization pathway and promote alternative side reactions.[1] Additionally, with meta-substituted anilines, the regiochemical outcome can be unpredictable.[8]
Solutions & Scientific Rationale:
-
Substrate Selection. Whenever possible, opt for less sterically hindered α,β-unsaturated carbonyl compounds.[1]
-
Systematic Optimization. A Design of Experiments (DoE) approach can be invaluable for systematically varying the acid catalyst, solvent, and temperature to identify conditions that favor the formation of the desired isomer.[1]
-
Consider Alternative Synthetic Routes. For highly substituted or challenging quinoline targets, alternative named reactions such as the Friedländer, Combes, or Gould-Jacobs syntheses might offer cleaner reactions and higher yields.[1][9]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, leading to significant tar formation and reduced yields.[1] To prevent this, you can employ strategies such as the slow addition of the carbonyl compound, using a biphasic solvent system, carefully controlling the reaction temperature, and optimizing the acid catalyst.[1][3][5]
Q2: I'm using a substituted aniline and getting a very low yield. What could be the issue?
A2: The electronic nature of the substituents on the aniline ring plays a crucial role. Anilines bearing electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[10] Conversely, strongly electron-donating groups may render the aniline too reactive, leading to other side reactions.[1] Careful optimization of reaction conditions is essential when working with substituted anilines.
Q3: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?
A3: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction.[1] The reaction mechanism is believed to proceed through a fragmentation-recombination pathway, which has been investigated using isotopic labeling studies.[6][11]
Q4: How do I effectively purify my quinoline product from the tar?
A4: Purification can be challenging but is achievable. After the reaction, a careful acid-base workup is the first step. Neutralize the acidic mixture and extract the basic quinoline product into an organic solvent.[5] For volatile quinolines, steam distillation can be an effective method to separate the product from the non-volatile tar.[4] For less volatile products, column chromatography on silica gel or alumina is a common technique. A preliminary filtration through a plug of silica gel can help remove the bulk of the tar before finer purification.[1]
Visualizing the Reaction: Pathways and Pitfalls
To better understand the chemical transformations and competing reactions, the following diagrams illustrate the key pathways.
Caption: Main reaction vs. side reaction pathways in the Doebner-von Miller synthesis.
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocol: Minimizing Tar Formation
This protocol for the synthesis of 2-methylquinoline from aniline and crotonaldehyde incorporates several of the strategies discussed to minimize tar formation.
Materials:
-
Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Concentrated Sodium Hydroxide Solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Slow Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[1]
-
Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by TLC.
-
Workup - Cooldown and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is strongly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 2-methylquinoline by vacuum distillation or column chromatography on silica gel.[1]
Comparative Data: The Impact of Reaction Conditions
The following table illustrates general trends in how different reaction conditions can affect the yield of the desired quinoline product and the extent of tar formation.
| Catalyst/Condition | Relative Quinoline Yield | Relative Tar Formation | Rationale |
| Harsh (High Conc. HCl, High Temp) | Low to Moderate | Very High | Promotes rapid polymerization of the carbonyl compound.[1][3] |
| Mild (Lewis Acid, e.g., ZnCl₂) | Moderate to High | Moderate | Milder acidity can reduce the rate of polymerization.[1] |
| Biphasic System (HCl/Toluene) | High | Low | Sequesters the carbonyl compound, minimizing self-condensation.[1][5] |
| Slow Addition Protocol | High | Low | Maintains a low concentration of the reactive carbonyl, favoring the desired reaction pathway.[1][3] |
Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.
References
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
-
ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
- BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction.
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]
-
chemeurope.com. (n.d.). Doebner-Miller reaction. [Link]
-
ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
-
ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for Quinoline Scaffold Synthesis.
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
-
ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?. [Link]
-
PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) concerning the critical challenge of regioselectivity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to rationalize and optimize your synthetic strategies.
Troubleshooting Guides
This section addresses specific, common problems encountered during key quinoline syntheses. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions grounded in mechanistic principles.
Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
Q: My Friedländer reaction with an unsymmetrical ketone is yielding a mixture of regioisomers, complicating purification and reducing the yield of my target compound. How can I control the reaction to favor one isomer?
A: This is a classic challenge in the Friedländer synthesis, arising from the potential for an o-aminoaryl aldehyde or ketone to condense at two different α-positions of the unsymmetrical ketone, leading to two distinct enolate or enamine intermediates.[1][2] Achieving high regioselectivity requires carefully controlling the reaction pathway.
Potential Causes & Solutions:
-
Lack of Catalytic Control: Traditional acid or base catalysis is often unselective.[3] The choice of catalyst is the most critical factor in directing the regioselectivity.
-
Solution 1: Employ Amine Catalysis. Specific amine catalysts can favor the formation of one enamine intermediate over the other. Proline and its derivatives, for instance, have been successfully used to catalyze regioselective Friedländer annulations.[4] The bicyclic amine 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has also demonstrated high regioselectivity (up to 96:4) for the 2-substituted quinoline.[3]
-
Solution 2: Utilize Lewis Acid Catalysis. Lewis acids can enhance regioselectivity.[3] Indium(III) triflate (In(OTf)₃) has emerged as a particularly effective catalyst for promoting the selective formation of the Friedländer product under solvent-free conditions.[5]
-
-
Uncontrolled Reaction Kinetics: The relative rates of formation of the two possible intermediates can be influenced by reaction parameters.
-
Solution 3: Optimize Temperature. The reaction temperature can affect the kinetic versus thermodynamic product distribution.[3] While higher temperatures can sometimes favor the thermodynamic product, a systematic investigation is necessary to find the optimal temperature for your specific substrates.[1][6]
-
Solution 4: Control Reagent Addition. The rate of addition of the unsymmetrical ketone can significantly impact the outcome. Slow, dropwise addition of the ketone can maintain its concentration at a low level, which may favor the formation of the kinetic enamine and improve regioselectivity towards the 2-substituted quinoline.[1][3]
-
-
Solvent Effects: The reaction medium can influence the stability of the intermediates.
-
Solution 5: Explore Ionic Liquids. Room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate, can act as both the solvent and promoter. The specific interactions between the ionic liquid and the reactants can stabilize one enolate intermediate over the other, leading to high, and in some cases, complete regioselectivity.[1][7]
-
Caption: Decision workflow for troubleshooting poor regioselectivity in the Friedländer synthesis.
Issue 2: Undesired Regioisomer Formation in Combes Synthesis
Q: My Combes synthesis with an unsymmetrical β-diketone is yielding the undesired regioisomer. How can I steer the reaction toward my target product?
A: Regioselectivity in the Combes synthesis is a nuanced issue governed by the interplay of steric and electronic factors on both the aniline and the β-diketone.[8][9] The outcome is determined during the acid-catalyzed cyclization of the intermediate Schiff base, which is the rate-determining step.[8]
Potential Causes & Solutions:
-
Dominance of Unfavorable Steric/Electronic Effects: The inherent properties of your starting materials may predispose the reaction to form the undesired isomer.
-
Solution 1: Modify the β-Diketone. Increasing the steric bulk of a substituent on the β-diketone can effectively block cyclization at the adjacent carbonyl, favoring the formation of the less sterically hindered product.[8][9]
-
Solution 2: Modify the Aniline. The electronic nature of substituents on the aniline ring is a powerful directing tool. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, fluoro) can direct the cyclization to different positions. For example, in the synthesis of trifluoromethyl-quinolines, methoxy-substituted anilines tend to favor the 2-CF₃ isomer, while halo-substituted anilines favor the 4-CF₃ isomer.[8][9]
-
-
Inappropriate Catalyst/Reaction Conditions: While strong acids like H₂SO₄ are standard, they may not provide optimal selectivity.[10][11]
The following table summarizes the observed regioselectivity in a modified Combes synthesis to produce trifluoromethyl-quinolines, highlighting the directing power of substituents.[8][9]
| Aniline Substituent (at para-position) | Electronic Effect | Major Product Isomer | Rationale |
| Methoxy (-OCH₃) | Electron-Donating | 2-CF₃ | Activates the ortho-position, favoring cyclization onto the CF₃-bearing carbonyl. |
| Chloro (-Cl) | Electron-Withdrawing | 4-CF₃ | Deactivates the ortho-position, favoring cyclization onto the less hindered carbonyl. |
| Fluoro (-F) | Electron-Withdrawing | 4-CF₃ | Similar deactivating effect as chloro, directing cyclization away from the CF₃ group. |
Issue 3: Inability to Form 4-Substituted Quinolines in the Doebner-von Miller Reaction
Q: My Doebner-von Miller reaction with an α,β-unsaturated carbonyl compound consistently yields the 2-substituted quinoline, but my target is the 4-substituted regioisomer. Is it possible to reverse this selectivity?
A: Yes, this reversal is possible but requires a significant modification of the standard protocol. The conventional Doebner-von Miller synthesis proceeds via a 1,4-conjugate addition of the aniline to the α,β-unsaturated system, which mechanistically leads almost exclusively to 2-substituted or 2,4-disubstituted quinolines.[12][13] To obtain the 4-substituted product, you must force the reaction through an alternative 1,2-addition pathway.[12]
Solution: Reverse Regioselectivity by Altering the Reaction Pathway.
-
Strategy: The key is to use a substrate and conditions that favor the initial formation of a Schiff base (1,2-addition) over conjugate addition. This has been successfully achieved by reacting anilines with γ-aryl-β,γ-unsaturated α-ketoesters using refluxing trifluoroacetic acid (TFA) as both the catalyst and solvent.[12][13][14][15] Under these forcing acidic conditions, the reaction proceeds through the Schiff's base intermediate, followed by an electrophilic ring closure that ultimately yields the 4-aryl-2-carboxyquinoline.[13]
Caption: Reaction pathways influencing regioselectivity in the Doebner-von Miller synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis , the Combes synthesis , and the Skraup/Doebner-von Miller reactions .[2] In the Friedländer and Combes syntheses, the use of unsymmetrical ketones or β-diketones can result in two distinct regioisomers.[2][16] In the Skraup/Doebner-von Miller reactions, substituted anilines can also present challenges in controlling the final position of substituents on the quinoline ring.[2][16]
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of these classical syntheses is primarily governed by a combination of three factors:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position by activating or deactivating parts of the aromatic ring.[2]
-
Steric Hindrance: Bulky substituents on the starting materials can physically block a potential reaction site, thus favoring the formation of the less sterically hindered product.[2]
-
Reaction Conditions: The choice of catalyst (acidic, basic, or organocatalytic), solvent, and reaction temperature can significantly influence which reaction pathway is favored, thereby determining the regiochemical outcome.[2]
Q3: How can modern synthetic methods, such as C-H functionalization, be used to control regioselectivity in quinoline derivatization?
A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful and highly regioselective strategy that complements classical methods.[17] This approach does not build the quinoline core but rather functionalizes a pre-existing one at specific positions. Control is typically achieved by using a directing group (DG) .
-
N-Oxide as a Directing Group: A quinoline N-oxide can act as an effective directing group, primarily for functionalization at the C2 and C8 positions.[18] The N-oxide's oxygen atom coordinates to the metal catalyst (e.g., Palladium, Rhodium, Ruthenium), bringing it close to the C2-H or C8-H bond and facilitating its activation.[18][19]
-
Directing Groups on the Carbocyclic Ring: Attaching a directing group at the C8 position (e.g., an 8-aminoquinoline derivative) is a powerful strategy to control functionalization on the benzene portion of the scaffold, most commonly directing reactions to the C5 position.[18] This method allows for the selective introduction of functional groups at positions that are otherwise very difficult to access.[18]
Experimental Protocol: Catalyzed Regioselective Friedländer Annulation
This protocol provides a methodology for improving regioselectivity in the Friedländer synthesis using an amine catalyst, based on established principles.[1]
Objective: To synthesize a 2,3-dialkyl-substituted quinoline with high regioselectivity from an o-aminoaromatic aldehyde and an unsymmetrical methyl ketone.
Materials:
-
o-Aminoaromatic aldehyde (1.0 equiv)
-
Unsymmetrical methyl ketone (1.5 equiv)
-
Amine catalyst (e.g., Proline or TABO) (0.2 equiv)
-
Anhydrous toluene
-
Standard laboratory glassware, heating mantle, and condenser
-
TLC plates and column chromatography supplies (silica gel, appropriate eluents)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-aminoaromatic aldehyde (1.0 equiv) and the amine catalyst (0.2 equiv).
-
Solvent Addition: Add a suitable volume of anhydrous toluene to dissolve the solids.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C). Rationale: Higher temperatures can influence the product distribution, and an optimal temperature should be determined experimentally.[1]
-
Controlled Ketone Addition: Add the unsymmetrical methyl ketone (1.5 equiv) dropwise to the heated solution over a period of 1 hour using a syringe pump. Rationale: Slow addition maintains a low concentration of the ketone, which can favor the formation of the kinetic enamine intermediate, thereby improving regioselectivity.[1]
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC). Rationale: Monitoring ensures the reaction goes to completion without significant decomposition of the product.
-
Work-up: Upon completion (as indicated by TLC), cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to isolate the desired regioisomer. Rationale: Even with high selectivity, minor isomers and byproducts may be present, requiring chromatographic separation.[1]
References
- BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Quinolines.
- BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction.
- BenchChem. (2025). Improving regioselectivity in the synthesis of disubstituted quinolines.
- BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
- BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
- Gashaw, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
- Charpentier, J., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central.
- BenchChem. (2025). avoiding common pitfalls in quinoline synthesis.
- Wikipedia. Combes quinoline synthesis.
- ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses.
- Jiang, B., et al. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry.
- Wang, L., et al. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
- BenchChem. (2025). optimizing solvent and base conditions for quinoline synthesis.
- Sharma, R., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- D'Souza, D. M., & Müller, T. J. (2007).
- Chen, D., et al. (2020). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI.
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Quinoline Synthesis.
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Polyhalogenated Quinoline Reactions.
- Bailey, H., et al. (2020). Effects of time and temperature on the Friedländer quinoline synthesis.... ResearchGate.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- PubMed. (2005). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters.
- Wikipedia. Friedländer synthesis.
- Reddy, C. R., et al. (2012). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry.
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Technical Support Center: Purification of Crude 7-Chloro-6-methylquinoline
Welcome to the technical support center for the purification of 7-Chloro-6-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this key intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Assuming a synthesis analogous to the Skraup or Doebner-von Miller reactions, which are common for quinoline cores, you can anticipate several classes of impurities[1]:
-
Unreacted Starting Materials: Depending on the specific synthesis, residual precursors such as the corresponding aniline derivative (e.g., 4-chloro-3-methylaniline) may be present.
-
Isomeric Impurities: The cyclization step in many quinoline syntheses can lead to the formation of regioisomers. For instance, depending on the precursors, you might encounter the 5-chloro-6-methylquinoline isomer. These often have very similar polarities, making them challenging to separate[1].
-
Polymeric/Tarry Byproducts: The acidic and high-temperature conditions of syntheses like the Skraup reaction are notorious for causing polymerization of reactants and intermediates, resulting in high molecular weight, dark-colored tars[1][2].
-
Oxidation Byproducts: If an oxidizing agent was used (e.g., nitrobenzene in some Skraup variations), it or its reduced byproducts could contaminate the final product[1].
Q2: How do I choose the right primary purification technique: Recrystallization or Column Chromatography?
A2: The choice between recrystallization and column chromatography depends on the physical state of your crude product and the nature of the impurities. The following decision tree can guide your strategy:
Caption: Decision tree for selecting a primary purification method.
-
Recrystallization is ideal when your crude product is already a solid with relatively high purity (>85%) and the impurities have different solubility profiles from your target compound. It is effective at removing small amounts of contaminants and yielding a high-purity crystalline product[3].
-
Column Chromatography is the more powerful technique for separating complex mixtures, especially when dealing with oily or tarry crude products, or when impurities have similar polarities to the desired compound (like isomers)[1][4].
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be fraught with challenges if not optimized.
Q3: I've selected a solvent, but my compound "oils out" upon cooling instead of forming crystals. What's happening and how do I fix it?
A3: "Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid phase rather than a crystalline solid. This is often because the solution is too saturated at a temperature that is still above the compound's melting point in that solvent.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" | 1. Solution is too concentrated. 2. Cooling rate is too fast. 3. The solvent's boiling point is too high relative to the solute's melting point. | 1. Add more solvent: Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool again. 2. Slow down the cooling: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before moving to an ice bath. Slower cooling provides more time for proper crystal lattice formation[3]. 3. Use a lower-boiling point solvent: If the issue persists, reconsider your solvent choice. |
Q4: My solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?
A4: The lack of crystal formation indicates that the solution is not sufficiently supersaturated, either because too much solvent was used or because nucleation has not been initiated.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | 1. Too much solvent was used. 2. Lack of nucleation sites. | 1. Induce Crystallization: a. Scratch: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a surface for nucleation to begin[3]. b. Seed: If available, add a single, tiny crystal of pure this compound to the solution to act as a template for crystal growth[3]. 2. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Be careful not to remove too much solvent, which could cause the product to precipitate out too quickly. |
Protocol 1: General Recrystallization of this compound
While an exact solvent has not been published, ethanol is often effective for quinoline derivatives[5][6]. A small-scale solvent screen is highly recommended.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add solvent dropwise if needed to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities (like dust or tar) are present, perform a hot gravity filtration into a pre-warmed flask to remove them[3].
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield[3].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Guide: Column Chromatography
Column chromatography offers superior separation for complex mixtures but requires careful setup and monitoring.
Q5: I'm developing a solvent system using Thin Layer Chromatography (TLC), but my compound stays on the baseline or shoots to the solvent front. How do I find the right eluent?
A5: The goal is to find a solvent system where your target compound has an Rf (retention factor) value of approximately 0.2-0.4 for good separation on a column[4].
-
Stuck on Baseline (Rf ≈ 0): The eluent is not polar enough. Increase the polarity. If using a hexane/ethyl acetate system, gradually increase the percentage of the more polar ethyl acetate.
-
At Solvent Front (Rf ≈ 1): The eluent is too polar. Decrease the polarity by increasing the percentage of the nonpolar solvent (e.g., hexane).
Pro-Tip: For quinolines, which are basic, streaking or tailing on the TLC plate is common. Adding a very small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to the eluent system can often resolve this by neutralizing acidic sites on the silica gel.
Q6: My purified fractions are still showing impurities on a TLC. What went wrong?
A6: This can result from several issues, from improper column packing to overloading the column.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Poorly Packed Column: Air bubbles or channels in the silica bed lead to an uneven solvent front. 2. Column Overloading: Too much crude material was loaded, exceeding the column's separation capacity. 3. Sample Band Too Wide: The sample was dissolved in too much solvent or a solvent that was too strong during loading. | 1. Repack the Column: Ensure you prepare a uniform slurry of silica in the eluent and pour it carefully, allowing it to settle without air gaps[4]. 2. Reduce Sample Load: A general rule of thumb is to load no more than 1g of crude material per 20-50g of silica gel, depending on separation difficulty. 3. Use Dry Loading: If solubility is an issue, pre-adsorb your crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your packed column. This creates a very narrow starting band[4]. |
Protocol 2: General Column Chromatography Workflow
Caption: Standard workflow for purification by column chromatography.
-
Solvent System Development: Using TLC, determine an appropriate eluent system (e.g., starting with 95:5 Hexane:Ethyl Acetate and increasing polarity).
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure[4].
-
Sample Loading: Dissolve the crude this compound in a minimal amount of solvent and load it carefully onto the top of the silica bed. For best results, consider dry loading[4].
-
Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent as the column runs to move more polar compounds down the column.
-
Fraction Analysis: Monitor the collected fractions by TLC. Use a visualization method like a UV lamp or a potassium permanganate stain to see the spots[4].
-
Combine and Concentrate: Combine the fractions that contain only the pure desired product and remove the solvent using a rotary evaporator.
References
- Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
- Benchchem. (n.d.). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 7-Chloro-6-nitroquinoline.
- Benchchem. (n.d.). Common impurities in 6-Chloroquinoline synthesis and their removal.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
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Technical Support Center: Overcoming Solubility Challenges of 7-Chloro-6-methylquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 7-Chloro-6-methylquinoline in biological assays. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. The protocols and advice herein are grounded in established principles of medicinal chemistry and biopharmaceutics to ensure the integrity and reproducibility of your results.
Introduction: Understanding the Challenge
This compound is a heterocyclic aromatic compound with a quinoline scaffold, a privileged structure in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including potential anticancer and antimalarial properties.[1][2][3] However, its aromatic and substituted nature contributes to its low aqueous solubility, a common hurdle in drug discovery that can lead to inaccurate and unreliable data in biological assays.[4][5] This guide will provide a systematic approach to addressing these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating upon addition to my aqueous assay buffer/cell culture medium. Why is this happening and how can I prevent it?
A1: This phenomenon, often termed "shock precipitation," is a common issue with hydrophobic compounds.[6] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound is forced out of the organic solvent and into an environment where it is poorly soluble, causing it to precipitate.
To prevent this, a step-wise or serial dilution strategy is recommended.[6] Instead of adding the concentrated DMSO stock directly to your final assay volume, first create an intermediate dilution in a smaller volume of your aqueous buffer or medium. This gradual reduction in DMSO concentration allows the compound to better disperse and remain in solution.
Experimental Protocol: Step-wise Dilution for Cell-Based Assays
-
Prepare Concentrated Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Intermediate Dilution: In a separate sterile tube, prepare an intermediate dilution by adding a small volume of your concentrated stock to a larger volume of pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could add 1 µL of 10 mM stock to 99 µL of medium to make a 100 µM intermediate solution. Mix thoroughly by gentle vortexing or pipetting.
-
Final Dilution: Add the required volume of this intermediate dilution to your assay wells. For instance, add 10 µL of the 100 µM intermediate solution to wells containing 90 µL of cells in medium to reach your final 10 µM concentration.
Q2: I am observing inconsistent IC50 values in my cell viability assays (e.g., MTT, XTT). Could this be related to the solubility of this compound?
A2: Absolutely. Inconsistent IC50 values are a classic indicator of compound precipitation.[6] If the compound is not fully dissolved, the actual concentration in solution and available to interact with the cells is unknown and variable, leading to poor reproducibility. Additionally, precipitated compound particles can interfere with the optical readings of plate-based assays.[6]
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Protocol: Preparing this compound with Cyclodextrins
-
Prepare Cyclodextrin Solution: Make a stock solution of HP-β-CD (e.g., 45% w/v in water).
-
Complexation: Add your this compound (as a solid or concentrated DMSO stock) to the cyclodextrin solution.
-
Incubation: Vortex and sonicate the mixture until the compound is fully dissolved. Gentle heating (40-50°C) can aid dissolution.
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm filter.
-
Assay Application: Use this aqueous, solubilized stock for your serial dilutions in the biological assay.
Advanced Troubleshooting and Formulation Strategies
For particularly challenging cases, more advanced formulation strategies may be necessary. These approaches are often employed in later stages of drug development but can be adapted for in vitro use.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance solubility in aqueous media. [7]* Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles can create a stable, aqueous dispersion of the compound. [8][9]Techniques like nanoprecipitation and solvent evaporation are commonly used. [8]
Final Recommendations
When dealing with solubility issues, a systematic and multi-pronged approach is most effective.
-
Characterize Your Compound: If possible, perform a preliminary kinetic solubility assessment in your assay buffer to understand the extent of the problem. [10]2. Optimize Your Protocol: Always start with the simplest solutions, such as optimizing your dilution technique and warming your reagents. [6]3. Choose Solubilizing Agents Wisely: If co-solvents or cyclodextrins are needed, validate their compatibility with your specific assay to avoid introducing artifacts.
-
Maintain Consistency: Once you have established a successful solubilization protocol, use it consistently across all experiments to ensure data reproducibility.
By carefully considering the physicochemical properties of this compound and the potential interactions with your assay components, you can successfully navigate its solubility challenges and generate reliable, high-quality data.
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- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
- BenchChem. (n.d.). 7-Chloro-2-methylquinoline | High-Purity Reagent.
- Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Ahmed, N., et al. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.
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- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-6-nitroquinoline.
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- Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124.
- Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
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- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 7-Methylquinoline.
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Technical Support Center: Stabilization of 7-Chloro-6-methylquinoline for Long-Term Storage
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the long-term storage and stabilization of 7-Chloro-6-methylquinoline. Our focus is on maintaining the chemical integrity of the compound, ensuring the reliability and reproducibility of your experimental results. This document moves beyond standard storage instructions to explain the underlying chemical principles and provide robust protocols for stability assessment.
Section 1: Understanding the Chemical Stability of this compound
This compound is a heterocyclic aromatic compound.[1] Like many quinoline derivatives, its stability can be compromised by environmental factors, leading to degradation that can impact its biological activity and physicochemical properties.[2] The primary degradation pathways for quinoline-based scaffolds are oxidation, photolysis, and hydrolysis under extreme pH conditions.[3][4]
-
Oxidative Degradation: The electron-rich quinoline ring system is susceptible to oxidation. This can be initiated by atmospheric oxygen and potentially accelerated by trace metal impurities. Oxidation often manifests as a visible color change, with the compound darkening from a white or pale yellow solid to a brown or orange hue.[1][3] Potential products include N-oxides and phenolic derivatives.
-
Photolytic Degradation: Quinoline rings can absorb UV and visible light, leading to photochemical reactions.[2][3] This light-induced degradation can result in the formation of complex impurities or dimerization products. Therefore, consistent protection from light is critical.[5][6]
-
Hydrolytic Degradation: While generally stable at neutral pH, quinolines can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[4][7]
Potential Degradation Pathways
The following diagram illustrates the most probable degradation routes for this compound based on the known reactivity of the quinoline scaffold.
Caption: A self-validating workflow for long-term stability monitoring.
Section 5: Detailed Experimental Protocols
Protocol 1: Procedure for Optimal Long-Term Storage
-
Preparation: In a controlled environment (e.g., glove box or fume hood), obtain a vial of this compound. Allow the vial to reach ambient temperature before opening.
-
Aliquoting: Dispense the solid into smaller, pre-weighed amber glass vials suitable for single or short-term use.
-
Inerting: Place the open vials in a vacuum chamber and evacuate the air. Backfill the chamber with a dry, inert gas such as argon or nitrogen.
-
Sealing: Tightly cap the vials immediately while still in the inert atmosphere. For maximum protection, use caps with PTFE-lined septa.
-
Labeling: Clearly label each vial with the compound name, batch number, date, and initial purity.
-
Storage: Place the labeled vials in a designated, light-protected secondary container and store in a refrigerator at 2-8 °C.
Protocol 2: Stability-Indicating Purity Assessment by HPLC-UV
This method provides a quantitative measure of purity and can detect the emergence of degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm. [8]* Sample Preparation: Prepare a ~0.5 mg/mL solution of this compound in acetonitrile. Filter through a 0.45 µm syringe filter before injection. [8]* Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A new peak appearing at a different retention time indicates a potential degradation product.
Protocol 3: Forced Degradation Study Workflow
This protocol outlines stress conditions to deliberately degrade the compound, helping to validate the stability-indicating nature of the HPLC method in Protocol 2. [7][9]
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.
-
Set Up Stress Conditions (in separate, loosely capped vials to allow for evaporation/reaction):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Place a vial of the solid powder in an oven at 80 °C for 48 hours. Dissolve in the stock solution solvent for analysis.
-
Photolytic Stress: Expose a thin layer of the solid powder and 1 mL of the stock solution to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines. [6]3. Control Sample: Keep one vial of the stock solution protected from light at 2-8 °C.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the HPLC method described in Protocol 2.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation. [7]The HPLC method is considered "stability-indicating" if all new degradation peaks are well-resolved from the parent compound peak.
References
-
Apollo Scientific. (2023). 7-Chloro-2-methylquinoline - Safety Data Sheet. Retrieved from Apollo Scientific website. [5]2. ChemicalBook. (2025). 7-Chloro-2-methylquinoline - Safety Data Sheet. Retrieved from ChemicalBook website. [10]3. Google Patents. (n.d.). EP0306729A1 - Polymer bound antioxidant stabilizers. Retrieved from Google Patents. [11]4. Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website. 5. Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from Loba Chemie website. [12]6. Benchchem. (2025). Enhancing the stability of 2-(Furan-2-yl)quinoline-4-carboxylate solutions. Retrieved from Benchchem website. [2]7. PubChem - NIH. (n.d.). Quinoline | C9H7N. Retrieved from PubChem. [3]8. Sigma-Aldrich. (n.d.). Quinoline reagent grade, 98%. Retrieved from Sigma-Aldrich website. 9. Streit, U. F., et al. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [13]10. Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from Techno PharmChem website. [14]11. MedCrave online. (2016). Forced Degradation Studies. Retrieved from MedCrave online. [9]12. IOP Publishing. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series. [8]13. International Journal for Multidisciplinary Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from IJFMR. [1]14. TCI Chemicals. (2025). SAFETY DATA SHEET. Retrieved from TCI Chemicals website. 15. Chemistry Europe. (2022). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. Chemistry – An Asian Journal. [15]16. Benchchem. (2025). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. Retrieved from Benchchem website. [4]17. Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved from MSU Chemistry Department. [16]18. National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from NIH website. [17]19. Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from Pharmaguideline website. [7]20. U.S. Food & Drug Administration (FDA). (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from FDA website.
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fda.gov [fda.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. 7-Chloro-2-methylquinoline - Safety Data Sheet [chemicalbook.com]
- 11. EP0306729A1 - Polymer bound antioxidant stabilizers - Google Patents [patents.google.com]
- 12. lobachemie.com [lobachemie.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. technopharmchem.com [technopharmchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Scaling Up 7-Chloro-6-methylquinoline Production
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 7-Chloro-6-methylquinoline. We will explore a robust synthetic pathway, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions regarding the transition from lab-scale to pilot or production scale.
Recommended Synthetic Pathway: The Gould-Jacobs Reaction
For the synthesis of this compound, the Gould-Jacobs reaction stands out as a reliable and scalable method.[1] Unlike the often violently exothermic Skraup synthesis, the Gould-Jacobs pathway offers a more controlled, two-step process involving an initial condensation followed by a thermal cyclization.[2][3] This approach is generally higher yielding and more amenable to the stringent controls required for large-scale production.
The overall synthesis begins with the condensation of 3-Chloro-4-methylaniline with diethyl 2-(ethoxymethylene)malonate (EMME) , followed by a high-temperature intramolecular cyclization to form the quinolone ring system. Subsequent chemical modifications, which are beyond the scope of this primary synthesis guide, would be required to achieve the final this compound structure. This guide focuses on the critical quinolone formation step.
Experimental Workflow Overview
The following diagram outlines the key stages of the Gould-Jacobs synthesis for the quinoline core.
Caption: Decision tree for diagnosing the cause of low yield.
FAQs for Scale-Up
Q: What are the primary safety concerns when scaling this process from grams to kilograms?
A: The two main safety concerns are thermal management and handling of reagents .
-
Thermal Runaway: The high-temperature cyclization step can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust reactor cooling system and continuous temperature monitoring are essential to prevent a thermal runaway.
-
High-Temperature Solvents: Working with solvents like Dowtherm A at 250°C requires specialized equipment designed for high temperatures and pressures. Ensure all seals, gaskets, and pressure relief systems are rated for the operational parameters.
-
Reagent Handling: If using alternative cyclizing agents like Eaton's reagent, be aware that they are highly corrosive and react violently with water. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Q: How should I adapt my product purification method for a larger scale?
A: While column chromatography is effective in the lab, it is generally not economically viable for large-scale production.
-
Recrystallization: This is the preferred method for industrial scale. A thorough solvent screening is necessary to find a system that provides high recovery and excellent impurity rejection.
-
Anti-Solvent Precipitation: If a single solvent does not provide adequate recovery, an anti-solvent approach can be effective. The crude product is dissolved in a good solvent, and then an anti-solvent (in which the product is insoluble) is added to induce precipitation.
-
Filtration and Drying: At scale, simple Buchner funnel filtration is replaced by equipment like a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single contained unit.
Q: Are there any analytical methods crucial for in-process control (IPC) during scale-up?
A: Yes, robust IPCs are critical for ensuring consistency and safety.
-
HPLC: High-Performance Liquid Chromatography is the workhorse for monitoring reaction progress. An IPC using HPLC should be established to determine the disappearance of starting material and the formation of the product. This data is crucial for deciding when to end a reaction step.
-
TLC: Thin-Layer Chromatography can be used as a rapid, qualitative check on reaction progress, especially during initial development.
-
DSC: Differential Scanning Calorimetry can be used in a process safety lab to study the thermal properties of the reaction mixture and identify the potential for a thermal runaway event.
Protocols and Data
Protocol: Lab-Scale Synthesis of Ethyl 4-hydroxy-7-chloro-6-methylquinoline-3-carboxylate
This protocol is designed as a starting point for process development and scale-up.
Step 1: Condensation
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-methylaniline (1.0 eq).
-
Begin stirring and heat the aniline to 90°C.
-
Add diethyl 2-(ethoxymethylene)malonate (EMME) (1.05 eq) dropwise over 30 minutes.
-
After the addition is complete, maintain the reaction at 100°C for 2 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the aniline spot has disappeared.
-
Cool the mixture to room temperature. The intermediate, diethyl 2-(((3-chloro-4-methylphenyl)amino)methylene)malonate, will often crystallize upon cooling.
-
Add cold ethanol to create a slurry, filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
Step 2: Cyclization
-
Charge a three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser with Dowtherm A (approx. 10 mL per gram of intermediate).
-
Add the dried intermediate from Step 1 (1.0 eq).
-
Heat the mixture with vigorous stirring to 250°C. Ethanol will distill off during this process.
-
Hold the reaction at 250°C for 30 minutes. Monitor by HPLC to confirm the disappearance of the intermediate.
-
Cool the reaction mixture to below 100°C and add hexanes or heptane to precipitate the quinolone product.
-
Filter the solid, wash thoroughly with hexanes to remove the Dowtherm A, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.
Table: Key Process Parameters
| Parameter | Step 1: Condensation | Step 2: Cyclization | Rationale & Scale-Up Consideration |
| Temperature | 80-100°C | 240-250°C | High temperature is critical for cyclization but increases degradation risk. Precise control is vital at scale. [4] |
| Solvent | None or Ethanol | Dowtherm A / Diphenyl ether | High-boiling solvent ensures even heat distribution and prevents charring in large reactors. |
| Reaction Time | 1-3 hours | 30-60 minutes | Monitor with IPC (HPLC) to avoid prolonged heating, which can reduce yield and purity. [4] |
| Pressure | Atmospheric | Atmospheric | The system should be vented to handle ethanol evolution during heat-up. |
References
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- ACS Publications. (2026).
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.
- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
- ACS Publications. (2026).
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Google Patents. (n.d.). US5126456A - 7-chloroquinaldine synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of 7-Chloro-6-nitroquinoline.
- Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- ResearchGate. (n.d.). Gould–Jacobs Reaction.
- ResearchGate. (2025). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production.
- ResearchGate. (2024). Synthesis of a Novel 7-Chloroquinoline-Sulphocoumarin Hybrid: Characterization, ADME Profiling and Elucidation of its Antiproliferative and Anti-EMT Potential.
- YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
- Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
- Cambridge University Press. (n.d.). Gould-Jacobs Reaction.
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
Sources
"identifying and minimizing byproducts in 7-Chloro-6-methylquinoline reactions"
Welcome to the technical support center for the synthesis of 7-Chloro-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinoline derivative. Here, you will find troubleshooting guides for specific synthetic methods, frequently asked questions, and detailed analytical protocols to help you identify and minimize byproducts, thereby improving your yield and purity.
Troubleshooting Guides
The synthesis of this compound can be approached through several established methods, each with its own set of potential challenges. The most common routes are variations of the Doebner-von Miller and Skraup syntheses.
Guide 1: Doebner-von Miller Synthesis of this compound
This method typically involves the reaction of 3-chloro-4-methylaniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde.
Problem 1: Low Yield and Formation of Isomeric Byproducts
-
Symptoms: The isolated yield of this compound is significantly lower than expected. Analytical data (e.g., NMR, GC-MS) indicates the presence of another major isomer, most commonly 5-Chloro-6-methylquinoline.
-
Root Cause: The cyclization step of the Doebner-von Miller reaction can proceed at two different positions on the aniline ring relative to the amino group, leading to the formation of regioisomers. The ratio of these isomers is highly dependent on reaction conditions.
-
Solutions:
-
Strict Temperature Control: Maintain a consistent and optimized reaction temperature. Gradual heating and careful monitoring can favor the formation of the thermodynamically more stable 7-chloro isomer.
-
Choice of Acid Catalyst: The nature and concentration of the acid catalyst (e.g., hydrochloric acid, sulfuric acid) can influence the regioselectivity. A systematic optimization of the acid catalyst may be necessary.
-
Slow Reagent Addition: The slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help to control the exothermic nature of the reaction and improve the isomer ratio.[1]
-
Use of a Co-catalyst/Oxidant: An improved process for a similar compound, 7-chloroquinaldine, utilizes tetrachloro-1,4-quinone as an oxidant, which has been shown to improve the ratio of the 7-chloro to the 5-chloro isomer.[2]
-
Problem 2: Formation of Tarry Byproducts
-
Symptoms: The reaction mixture becomes a thick, dark, and viscous tar, making product isolation difficult and significantly reducing the yield.
-
Root Cause: The acidic conditions of the Doebner-von Miller reaction can promote the polymerization of the α,β-unsaturated carbonyl compound, leading to the formation of high-molecular-weight, insoluble tars.[1]
-
Solutions:
-
Controlled Reagent Addition: As with isomer control, the slow addition of the carbonyl compound to the heated aniline solution is crucial to minimize its self-polymerization.
-
Use of a Biphasic System: For some Doebner-von Miller reactions, employing a biphasic reaction medium can sequester the carbonyl compound in an organic phase, drastically reducing polymerization and increasing the yield of the desired quinoline.[3]
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to prevent localized overheating and high concentrations of reagents, which can accelerate tar formation.
-
Guide 2: Skraup-type Synthesis of this compound
This approach would involve the reaction of 3-chloro-4-methylaniline with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.
Problem 1: Vigorous, Uncontrolled Exothermic Reaction
-
Symptoms: The reaction proceeds with a rapid and difficult-to-control evolution of heat, potentially leading to a dangerous runaway reaction and significant tar formation.
-
Root Cause: The Skraup synthesis is notoriously exothermic, primarily due to the dehydration of glycerol to acrolein and the subsequent condensation and cyclization steps.[4]
-
Solutions:
-
Use of a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a common and effective method to moderate the reaction's vigor. It is thought to act as an oxygen carrier, prolonging the reaction over a greater period.[5]
-
Controlled Heating: Apply heat gradually and be prepared to remove the heat source or apply external cooling if the reaction becomes too vigorous.
-
Portion-wise Addition of Acid: The slow, portion-wise addition of concentrated sulfuric acid to the reaction mixture with efficient stirring is critical for controlling the exotherm.[5]
-
Problem 2: Significant Tar Formation
-
Symptoms: A large amount of black, polymeric tar is formed, which complicates product isolation and reduces the overall yield.
-
Root Cause: Tar formation is a common side reaction in the Skraup synthesis, mainly due to the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[5]
-
Solutions:
-
Moderating Agents: As with controlling the exotherm, ferrous sulfate can also help to reduce tar formation.[5]
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as excess water can interfere with the dehydration of glycerol and promote side reactions.
-
Purity of Reagents: Use high-purity starting materials to avoid introducing contaminants that can initiate or accelerate polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are:
-
Isomeric Quinolines: The 5-Chloro-6-methylquinoline is a common regioisomer formed during the cyclization step, particularly in the Doebner-von Miller synthesis.[2]
-
Tarry/Polymeric Materials: These are high-molecular-weight byproducts resulting from the acid-catalyzed polymerization of intermediates like acrolein (in the Skraup synthesis) or the α,β-unsaturated carbonyl compound (in the Doebner-von Miller synthesis).[1][5]
-
Unreacted Starting Materials: Residual 3-chloro-4-methylaniline and other starting materials may remain if the reaction does not go to completion.
-
Oxidizing Agent Byproducts: If an external oxidizing agent like nitrobenzene is used in a Skraup-type reaction, it and its reduction products (e.g., aniline) can be present as impurities.[6]
Q2: How can I effectively purify crude this compound?
A2: A multi-step purification strategy is often necessary:
-
Initial Work-up: After the reaction, the mixture is typically neutralized and extracted with an organic solvent. For the Doebner-von Miller synthesis, extraction with ether can be used to remove some tars.[7]
-
Complexation (for Doebner-von Miller): The formation of a zinc chloride (ZnCl₂) complex of the quinoline can be a useful purification step. The complex can be isolated, washed, and then decomposed to release the purified quinoline.[7]
-
Column Chromatography: Flash chromatography using silica gel is a highly effective method for separating the desired this compound from its isomers and other impurities with different polarities. A common eluent system is a mixture of methylene chloride and ethyl acetate.[7]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., methanol/THF) can be used to obtain a highly pure, crystalline final product.[2]
Q3: Which analytical techniques are best for identifying and quantifying byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): An essential tool for monitoring the progress of the reaction and for identifying the number of components in the crude product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components and identifying them based on their mass spectra. This is particularly useful for distinguishing between isomers.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of different byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the desired product and the characterization of isomeric and other byproducts.
Experimental Protocols
Protocol 1: General Procedure for Doebner-von Miller Synthesis of this compound
This is a generalized protocol and may require optimization.
-
To a solution of 3-chloro-4-methylaniline in aqueous hydrochloric acid, slowly add crotonaldehyde with vigorous stirring while maintaining the reaction temperature at reflux.
-
After the addition is complete, continue to reflux for an additional period (e.g., 45 minutes).[7]
-
Cool the mixture and perform an extraction with an organic solvent like diethyl ether to remove some of the tarry byproducts.[7]
-
To the aqueous layer, add a solution of zinc chloride to precipitate the quinoline as its ZnCl₂ complex.[7]
-
Isolate the complex by filtration and wash it with a suitable solvent.
-
Decompose the complex by dissolving it in water and adding a base, such as ammonium hydroxide, to liberate the free quinoline.[7]
-
Extract the liberated quinoline with an organic solvent, dry the organic layer, and concentrate it to obtain the crude product.
-
Purify the crude product by flash column chromatography followed by recrystallization.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (Merck 60 is a common choice) using a suitable slurry solvent.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 methylene chloride:ethyl acetate) and gradually increase the polarity if necessary.[7]
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Doebner-von Miller Reaction: Main Pathway and Isomer Formation
Caption: A logical workflow for troubleshooting low product yield.
References
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]
- Google Patents. (n.d.). US5126456A - 7-chloroquinaldine synthesis.
-
PrepChem.com. (n.d.). Synthesis of 7-chloroquinaldine. Retrieved from [Link]
- Unknown Source. (n.d.). Doebner-von Miller Synthesis. [No URL Available]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 7-Chloroquinoline. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
Sources
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- 2. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimizing Catalyst Selection for Functionalizing the Quinoline Ring
Welcome to the Technical Support Center for optimizing catalyst selection in quinoline functionalization. Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, making their precise modification a critical task for researchers.[1][2][3] However, achieving high yield and regioselectivity in C-H functionalization reactions can be a significant challenge due to the multiple available reaction sites and the potential for catalyst inhibition.[4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling regioselectivity in quinoline C-H functionalization?
A1: Controlling which position on the quinoline ring is functionalized is a central challenge. The strategy depends heavily on the target position. Two main approaches are used:
-
Exploiting Inherent Reactivity: The quinoline ring has distinct electronic properties. The C2 and C4 positions are electron-deficient, making them susceptible to nucleophilic attack or reactions favoring acidic C-H bonds.[5] The benzene ring (positions C5-C8) is more electron-rich and typically undergoes electrophilic substitution, most commonly at the C5 and C8 positions.[5][6]
-
Utilizing Directing Groups (DGs): This is the most powerful strategy for precise control. A coordinating group is installed on the quinoline, which then steers the metal catalyst to a specific C-H bond. Common DGs include:
-
N-oxide: The oxygen atom of the N-oxide can direct metallation to the C2 and C8 positions, making it a versatile and widely used DG.[5][7]
-
8-aminoquinoline: The amino group at C8 can act as a bidentate directing group, offering a strong chelating effect that robustly directs functionalization to the C8 position.[5]
-
Other Removable Groups: Various other groups can be temporarily installed to direct functionalization to otherwise inaccessible positions and are subsequently removed.[5]
-
Q2: I'm getting low yields in my palladium-catalyzed C2-arylation of a quinoline N-oxide. What are the first parameters I should optimize?
A2: Low yields in this common transformation can often be resolved by systematically optimizing the reaction conditions. Here are the key parameters to investigate:
-
Ligand: The choice of phosphine ligand is critical. Sterically bulky, electron-rich ligands like X-Phos or di-t-butyl-methylphosphonium tetrafluoroborate have proven effective in promoting the reaction.[1][5]
-
Base: The base plays a crucial role in the C-H activation step. A thorough screening of both inorganic bases (e.g., K₂CO₃, Cs₂CO₃, CsF) and organic bases is highly recommended.[1][5]
-
Solvent: Solvent polarity and coordinating ability can dramatically impact catalyst activity and stability. Test different solvents or mixtures. For example, a t-BuOH/toluene mixture has been shown to provide superior results in some cases.[1][5]
-
Additives: The addition of silver salts (e.g., Ag₂CO₃, AgOAc) often improves both yield and regioselectivity, potentially by acting as an oxidant or halide scavenger.[1][5]
Q3: Which transition metals are commonly used for different types of quinoline functionalization?
A3: While palladium is the most versatile and widely studied catalyst, other metals have found specific niches for promoting unique selectivity.
| Target Transformation | Common Metal Catalyst(s) | Typical Position(s) | Key Considerations |
| C-C Bond Formation (Arylation, Alkenylation, Alkylation) | Palladium (Pd) | C2, C8 (and others with specific DGs) | The workhorse for C-C coupling. Ligand choice is paramount for success.[1][8][9] |
| Rhodium (Rh) | C8 | Often provides complementary selectivity to palladium, favoring the C8 position.[5][7][8] | |
| Nickel (Ni) | C3, C4 | Can access distal positions that are challenging for other metals.[4][7] | |
| Iron (Fe) | C2 | An earth-abundant, less toxic alternative, often used for alkenylation.[8] | |
| C-N Bond Formation (Amination) | Copper (Cu) | C2 | Generally the metal of choice for C-N bond formation on quinoline N-oxides.[1][10] |
| C-O/C-S Bond Formation | Palladium (Pd), Copper (Cu) | C2, C8 | Both metals have been used, depending on the specific coupling partners and directing groups.[11] |
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low or No Product Conversion in a C-H Functionalization Reaction.
Q: My palladium-catalyzed C-H arylation is not working. I'm only recovering my starting material. What should I check?
A: This is a common issue that can often be traced back to one or more inactive components in the catalytic system. Here is a systematic checklist of potential causes and troubleshooting steps.
Catalyst Selection & Optimization Workflow
Caption: A decision workflow for selecting and optimizing catalysts.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Ensure your palladium precursor (e.g., Pd(OAc)₂) is high quality, has been stored properly under inert gas, and is not expired. Consider using a pre-catalyst or an in-situ activation protocol. | Palladium(II) acetate and other precursors can degrade over time, leading to reduced catalytic activity. Impurities in reagents or solvents can also act as catalyst poisons.[5] |
| Suboptimal Ligand | Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, X-Phos, S-Phos). The ligand is not a universal solution; it must be matched to the substrate and coupling partner. | The ligand modulates the electronics and sterics of the metal center, directly impacting the rates of oxidative addition, C-H activation, and reductive elimination in the catalytic cycle.[5][9][12] |
| Incorrect Base | The choice of base is critical and often non-intuitive. Screen a range of inorganic (e.g., K₂CO₃, Cs₂CO₃, CsF) and organic bases (e.g., DBU). | The base is typically involved in the C-H activation step, which is often rate-determining.[4] Its strength, solubility, and coordinating ability can all influence the reaction's success.[1][5] |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the reaction. Test different solvents or solvent mixtures (e.g., DMF, Toluene, Dioxane, t-BuOH/Toluene).[1][5] | The solvent can affect catalyst solubility, stability, and the rate of key steps. Coordinating solvents can sometimes compete with the substrate for binding to the metal center. |
| Presence of Inhibitors | Ensure all reagents and solvents are pure and dry. Trace amounts of water, oxygen, or other impurities can poison the catalyst. Use freshly distilled solvents and degas the reaction mixture thoroughly. | Transition metal catalysts are sensitive to a wide range of functional groups and impurities that can bind irreversibly to the metal center, halting the catalytic cycle.[5] |
| Insufficient Temperature | C-H activation is an energetically demanding step and often requires elevated temperatures (80-140 °C). Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[5] | The energy barrier for C-H bond cleavage must be overcome. Higher temperatures increase reaction rates, but can also lead to catalyst decomposition or side reactions if excessive. |
Problem 2: Poor Regioselectivity (Mixture of C2 and C8 Isomers).
Q: My reaction is producing a mixture of C2 and C8 functionalized products. How can I favor the C8 position?
A: Achieving high C8 selectivity can be challenging because the C2 position is often kinetically favored in palladium-catalyzed reactions.[4][13] However, specific strategies can be employed to direct the reaction to the C8 position.
Simplified Catalytic Cycle: Pd-Catalyzed C2-Arylation
Caption: A simplified catalytic cycle for C-H arylation at the C2 position.
| Strategy | Implementation Details | Scientific Rationale |
| Switch Metal Catalyst | Replace the palladium catalyst with a rhodium-based system (e.g., [RhCp*Cl₂]₂). | Rhodium catalysts have shown a strong intrinsic preference for C8 functionalization when using an N-oxide directing group, forming a stable five-membered rhodacycle intermediate.[7][8][14] |
| Optimize Palladium System | While less common, certain palladium systems can favor C8. A key study found that using acetic acid as a non-innocent solvent was critical for achieving high C8 selectivity with a palladium catalyst.[13] | Acetic acid can participate directly in the C-H activation step, altering the transition state geometry and favoring the sterically accessible C8 position over the electronically preferred C2 position.[13] |
| Modify Directing Group | While N-oxide can direct to C8, using a stronger, bidentate directing group like 8-aminoquinoline will almost exclusively direct functionalization to the C8 position. | The strong chelation of the 8-amino group forces the catalyst into close proximity with the C8 C-H bond, preventing reaction at other sites.[5] |
| Steric and Electronic Tuning | If possible, introduce a sterically bulky substituent at the C2 position of the quinoline to block that site. Conversely, the electronic nature of substituents can alter the relative reactivity of C-H bonds.[5] | Steric hindrance can physically prevent the catalyst from accessing a specific C-H bond. Electron-donating or withdrawing groups can fine-tune the acidity and reactivity of different positions.[5] |
Problem 3: Common Side Reactions are Lowering My Yield.
Q: Besides regioselectivity issues, what are common side reactions and how can I mitigate them?
A: Several side reactions can compete with your desired transformation, consuming reagents and lowering your overall yield.
| Side Reaction | Mitigation Strategy |
| Homocoupling | This is the coupling of your reaction partner (e.g., aryl halide) with itself. Optimize the reaction temperature and concentration. Sometimes, changing the ligand or catalyst loading can suppress this pathway.[5] |
| Dehalogenation | This is the reduction of your aryl halide coupling partner. Ensure your system is free of trace hydride sources. Using a less reactive base or a different solvent may help.[5] |
| Reduction of Quinoline Ring | This can occur if using reagents that can act as hydride sources. Ensure you are using an appropriate oxidant if the catalytic cycle requires it, and avoid overly harsh heating conditions.[5][6] |
| Over-functionalization | If multiple C-H bonds are activated, di- or tri-substituted products can form. Use a limiting amount of the coupling partner or shorten the reaction time to favor the mono-functionalized product.[5] |
Experimental Protocols
Protocol 1: General Procedure for Screening Conditions in Pd-Catalyzed C2-Arylation of Quinoline N-Oxide
This protocol is a representative starting point. Specific quantities and conditions should be optimized for each unique substrate.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., X-Phos, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).[5]
-
Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the quinoline N-oxide substrate (1.0 equivalent) and the aryl bromide coupling partner (1.2 - 1.5 equivalents).[5]
-
Solvent Addition: Add the degassed solvent (e.g., t-BuOH/toluene, 2:1 mixture, to achieve a 0.1 M concentration of the limiting reagent).[5]
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-120 °C). Stir vigorously for the specified time (e.g., 12-24 hours).[5]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a short pad of celite to remove insoluble salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired functionalized quinoline.[5]
References
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
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Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews. ACS Publications. [Link]
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C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. [Link]
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Validation & Comparative
The Emerging Profile of 7-Chloro-6-methylquinoline: A Comparative Analysis Against Established Quinoline Anticancer Agents
A Senior Application Scientist's Guide for Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active compounds.[1] In oncology, this bicyclic heterocycle forms the backbone of numerous targeted therapies that have revolutionized cancer treatment.[2][3] This guide provides an in-depth comparative analysis of an emerging investigational compound, 7-Chloro-6-methylquinoline, juxtaposed with clinically approved quinoline-based anticancer agents. We will delve into structure-activity relationships, mechanisms of action, and the experimental data that underpin their therapeutic potential, offering a forward-looking perspective for researchers in the field.
The Quinoline Scaffold: A Privileged Motif in Oncology
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, interference with DNA replication and repair via topoisomerase inhibition, and disruption of tubulin polymerization.[4][5][6] Many successful anticancer drugs are multi-kinase inhibitors that target key signaling pathways involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[7][8] Marketed drugs like Lenvatinib, Cabozantinib, and Bosutinib, all featuring a quinoline core, underscore the scaffold's versatility and clinical significance.[9][10][11]
A Profile of this compound
While extensive clinical data on this compound is not yet available, its structure warrants a detailed examination based on established principles of medicinal chemistry and structure-activity relationships (SAR).
Synthesis: The synthesis of substituted quinolines can be achieved through various established methods, such as the Doebner-Miller reaction, which involves the reaction of an aniline (in this case, 3-chloro-4-methylaniline) with an α,β-unsaturated carbonyl compound.[12][13] An improved, non-aqueous method utilizes tetrachloro-1,4-quinone (p-chloranil) as an oxidant, which can improve yields and regioselectivity.[12]
Structural Features and Hypothesized Activity: The specific substitution pattern of this compound is critical:
-
7-Chloro Group: The presence of a chlorine atom at the 7-position is a common feature in many bioactive quinolines, including the antimalarial drug chloroquine and several experimental anticancer agents.[14][15] This halogen can influence the molecule's electronic properties, lipophilicity, and binding interactions with target proteins. Studies on 7-chloroquinoline derivatives have demonstrated their ability to induce apoptosis and damage DNA/RNA in cancer cells.[16][17]
-
6-Methyl Group: The methyl group at the 6-position can impact the compound's metabolic stability and steric interactions within a target's binding pocket. Its effect is highly context-dependent on the specific protein being targeted.
Based on these features, this compound is hypothesized to function as an inhibitor of protein kinases, a common mechanism for quinoline-based anticancer agents.[4][6]
Comparative Analysis with Leading Quinoline Anticancer Agents
To understand the potential of this compound, it is essential to compare its structural and mechanistic features with those of established drugs.
| Feature | This compound | Lenvatinib (Lenvima®) | Cabozantinib (Cabometyx®) | Bosutinib (Bosulif®) |
| Core Structure | Quinoline | Quinoline | Quinoline | Quinoline |
| Key Substituents | 7-Chloro, 6-Methyl | 4-Phenoxy, 7-Methoxy | 4-Phenoxy, 6,7-bis(2-methoxyethoxy) | 4-Anilino, 7-Alkoxy |
| Primary Targets | Hypothesized Kinase Inhibitor | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT[18][19] | VEGFR2, MET, AXL, RET[10][20][21] | Dual Src/Abl Kinase Inhibitor[22][23] |
| Mechanism of Action | Hypothesized Anti-proliferative, Pro-apoptotic | Anti-angiogenesis, Inhibition of tumor growth[7][8] | Anti-angiogenesis, Inhibition of invasiveness and metastasis[24][25] | Inhibition of oncogenic signaling in leukemia[26][27] |
Structure-Activity Relationship (SAR) Insights:
-
The 4-Position: A crucial point of diversification for many quinoline kinase inhibitors is the 4-position. Lenvatinib and Cabozantinib feature a 4-phenoxy moiety, while Bosutinib has a 4-anilino group.[28] These larger substituents are essential for engaging with the ATP-binding pocket of their target kinases. The unsubstituted 4-position on this compound suggests it is likely a scaffold or intermediate for further chemical modification to achieve potent kinase inhibition.
-
The 7-Position: The 7-position is frequently modified to optimize potency and pharmacokinetic properties. Lenvatinib has a methoxy group, while Bosutinib has a larger alkoxy group at this position.[27] The 7-chloro group in our subject compound is a classic substituent known to contribute to biological activity, potentially through halogen bonding or by altering the pKa of the quinoline nitrogen.[15]
Experimental Workflows for Comparative Evaluation
To empirically determine the anticancer potential of this compound and compare it to other agents, a standardized set of in-vitro experiments is required.
Workflow for Comparative Anticancer Screening
The following diagram outlines a logical workflow for the initial screening and characterization of a novel quinoline compound.
Caption: A streamlined workflow for evaluating novel anticancer compounds.
Protocol 1: Cell Viability (MTT) Assay
This assay provides a quantitative measure of a compound's cytotoxicity by assessing the metabolic activity of viable cells.
Causality: The mitochondrial enzyme succinate dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs (e.g., Lenvatinib, Doxorubicin as a positive control) in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Replace the existing medium with the drug-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In-Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific protein kinase.
Causality: Kinase activity is measured by quantifying the phosphorylation of a substrate. An effective inhibitor will reduce the rate of this phosphorylation reaction.
Step-by-Step Methodology (Example using VEGFR2):
-
Reagent Preparation: Prepare an assay buffer (e.g., containing Tris-HCl, MgCl2, DTT). Prepare solutions of recombinant human VEGFR2 kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the VEGFR2 enzyme, and varying concentrations of the inhibitor (this compound or a comparator). Allow a pre-incubation period of 10-15 minutes at room temperature for the compound to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or by using a phospho-specific antibody in an ELISA format.
-
Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to calculate the IC50 value.
Potential Signaling Pathways and Mechanisms
Caption: Simplified VEGFR signaling pathway targeted by quinoline kinase inhibitors.
Conclusion and Future Perspectives
This compound represents a promising, albeit early-stage, chemical scaffold. While it lacks the complex side-chains of approved drugs like Lenvatinib or Cabozantinib, its core structure incorporates features known to be favorable for anticancer activity.[14][15] The true potential of this compound likely lies in its use as a foundational molecule for further derivatization, particularly at the 4-position, to create potent and selective kinase inhibitors.
Future research should focus on synthesizing a library of 4-substituted analogs of this compound and screening them against a broad panel of cancer-relevant kinases. This approach, guided by the comparative analysis and experimental workflows detailed in this guide, will be crucial in determining if this specific quinoline scaffold can be developed into a next-generation targeted cancer therapy.
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A Researcher's Guide to Validating the Cytotoxic Effects of 7-Chloro-6-methylquinoline Derivatives
In the landscape of anticancer drug discovery, quinoline derivatives have emerged as a prominent class of heterocyclic compounds with significant therapeutic potential.[1][2] Specifically, 7-chloro-6-methylquinoline derivatives are under active investigation for their cytotoxic effects against various cancer cell lines.[3][4][5][6][7][8] Validating the cytotoxic effects of these novel compounds is a critical step in the preclinical development pipeline, providing the foundational data for further investigation.[9][10][11][12] This guide offers a comprehensive, in-depth comparison of methodologies to rigorously assess the cytotoxic and apoptotic effects of this compound derivatives, grounded in scientific integrity and practical laboratory application.
The Importance of a Multi-Faceted Approach to Cytotoxicity Assessment
Relying on a single assay to determine the cytotoxic potential of a compound can be misleading. A robust validation strategy employs a battery of assays that interrogate different cellular processes. This multi-parametric approach provides a more complete picture of a compound's biological activity, from initial metabolic compromise to the final stages of cell death. This guide will focus on a logical workflow, beginning with a primary assessment of cell viability, followed by assays to confirm cell membrane damage and elucidate the mechanism of cell death.
Part 1: Primary Assessment of Cell Viability - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14][15] The principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][15][16] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Causality Behind Experimental Choices in the MTT Assay:
-
Choice of Cell Lines: The selection of cancer cell lines should be relevant to the intended therapeutic target. For a broad-spectrum analysis, a panel of cell lines from different tissue origins (e.g., breast, lung, colon) is recommended.
-
Concentration Gradient: A dose-response curve is essential to determine the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different derivatives. A logarithmic serial dilution of the this compound derivatives is typically employed.
-
Incubation Time: The duration of compound exposure can significantly impact the observed cytotoxicity. Typical incubation times range from 24 to 72 hours, allowing for the assessment of both acute and longer-term effects.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the desired incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13][17]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.[13][15]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Caption: Workflow of the LDH assay for assessing cytotoxicity.
Part 3: Elucidating the Mechanism of Cell Death - Apoptosis Assays
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial for its development as an anticancer agent. [18]Quinoline derivatives have been shown to induce apoptosis through various mechanisms. [19][20][21][22]
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis. [23][24][25]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [18][26]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect this event. [18][25]Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells. [18][23]
Detailed Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the this compound derivatives for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS. [24][26]3. Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. [23][26]4. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [23][25]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. [23]
Caption: Workflow of the Annexin V/PI apoptosis assay.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. [27]Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis. [27][28]Measuring the activity of these caspases provides direct evidence of apoptosis induction. [29][30][31]
Detailed Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Lysis: After treatment, lyse the cells to release their contents.
-
Substrate Addition: Add a proluminescent or fluorogenic substrate that contains the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7. [27][29][30]3. Signal Detection: The cleavage of the substrate generates a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7. [29][30]This signal can be measured using a plate reader.
Part 4: Investigating the Underlying Molecular Mechanisms
To further understand how this compound derivatives exert their cytotoxic effects, it is beneficial to investigate their impact on key signaling pathways involved in cell survival and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is often implicated in the cellular response to stress and can have both pro- and anti-apoptotic roles. [32][33]A recent study has shown that a quinoline analog can induce apoptosis in non-small cell lung cancer cells through the modulation of the MAPK pathway. [20]
Caption: Hypothetical MAPK signaling pathway modulated by this compound derivatives leading to apoptosis.
Comparative Data Summary
To facilitate a clear comparison of the cytotoxic effects of different this compound derivatives, the data should be summarized in a tabular format.
| Derivative | Cell Line | MTT (IC50, µM) | LDH (% Cytotoxicity at IC50) | Apoptosis (% Annexin V+ cells at IC50) |
| Compound A | MCF-7 | 10.2 | 45.3 | 55.1 |
| Compound A | A549 | 15.8 | 38.9 | 42.6 |
| Compound B | MCF-7 | 5.6 | 62.1 | 78.3 |
| Compound B | A549 | 8.1 | 55.4 | 65.9 |
| Doxorubicin | MCF-7 | 0.5 | 85.2 | 92.4 |
| Doxorubicin | A549 | 0.8 | 80.7 | 88.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The validation of the cytotoxic effects of this compound derivatives requires a systematic and multi-faceted approach. By combining assays that measure cell viability, membrane integrity, and the induction of apoptosis, researchers can build a comprehensive profile of a compound's anticancer activity. This rigorous validation process is essential for identifying promising lead candidates for further development in the fight against cancer.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Chloro-6-methylquinoline Analogues in Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the field of medicinal chemistry. Its versatile structure is the foundation for a multitude of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Within this broad class, the 7-chloroquinoline core is particularly noteworthy, famously forming the backbone of the historic antimalarial drug, chloroquine.[3] The strategic placement of a chlorine atom at the 7-position profoundly influences the molecule's electronic properties and binding interactions, making it a critical feature for biological efficacy.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-chloro-6-methylquinoline analogues. By examining how specific structural modifications at various positions on the quinoline core impact biological outcomes, we aim to provide a rational framework for researchers and drug development professionals. This analysis will focus primarily on anticancer and antimicrobial activities, synthesizing experimental data to explain the causality behind molecular design and its therapeutic potential.
The this compound Core: A Blueprint for Modification
The foundational this compound structure offers several key positions for chemical modification to modulate its pharmacological profile. The electron-withdrawing nature of the chlorine at C7 and the electron-donating methyl group at C6 create a unique electronic landscape. The most frequently targeted positions for substitution are C2, C4, and the introduction of various side chains, as these modifications allow for significant alterations in steric bulk, lipophilicity, and hydrogen bonding capacity.
Caption: Core this compound scaffold and key modification sites.
Comparative Analysis I: Anticancer Activity
Derivatives of the 7-chloroquinoline scaffold have demonstrated significant potential as anticancer agents, exerting their effects through mechanisms like the inhibition of crucial signaling pathways that govern cell proliferation and survival.[4] The nature and position of substituents dramatically influence their cytotoxic potency.
Structure-Activity Relationship Insights
-
Substitution at C4: This position is paramount for anticancer activity. The introduction of anilino (NH-Aryl) or phenoxy (O-Aryl) groups can lead to potent kinase inhibitors. For instance, 4-anilinoquinolines are known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in many solid tumors.[4] Furthermore, attaching hydrazone moieties at C4 has yielded compounds with submicromolar cytotoxic activity against a wide panel of cancer cell lines, including those from leukemia, colon cancer, and breast cancer.[5] The presence of basic side chains, such as morpholine or piperidine, often enhances activity, likely by improving solubility and facilitating accumulation within the acidic tumor microenvironment.[6]
-
Substitution at C2: Modifications at the C2 position can also significantly enhance cytotoxicity. The introduction of styryl groups (e.g., 2-styrylquinolines) has been shown to produce compounds with potent anti-proliferative effects.[3] The electronic nature of the substituent on the styryl ring is critical; electron-withdrawing groups like trifluoromethyl often correlate with increased potency.
-
Molecular Hybridization: A successful strategy involves creating hybrid molecules that combine the 7-chloroquinoline scaffold with other pharmacophores. For example, hybrids of 7-chloroquinoline and chalcone have been developed, demonstrating the principle of molecular hybridization to improve cytotoxic effects.[6][7]
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 7-chloroquinoline analogues against various human cancer cell lines, providing a clear comparison of their potency.
| Compound/Derivative Class | Substituent Details | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloro-4-anilinoquinoline | 5e: 4-((4-methylpiperazin-1-yl)methyl)aniline | HepG2 (Liver) | 6.72 | [4] |
| SK-LU-1 (Lung) | 5.35 | [4] | ||
| 5g: 4-(morpholinomethyl)aniline | HepG2 (Liver) | 2.09 | [4] | |
| MCF-7 (Breast) | 4.63 | [4] | ||
| 7-Chloroquinoline Hydrazone | Hydrazone I | SF-295 (CNS) | ~0.688 µg/mL | [5] |
| Click-Synthesized Derivative | Compound 9 (pyrimidin-4(3H)-one moiety) | MCF-7 (Breast) | 7.54 | [8][9] |
| HCT-116 (Colon) | >50 | [8] | ||
| Compound 3 (thiosemicarbazide moiety) | MCF-7 (Breast) | 14.68 | [8] | |
| MBHA Hybrid | Ortho-nitro group on benzaldehyde | HL-60 (Leukemia) | 4.60 | [7] |
Mechanism of Action: Kinase Inhibition
Many quinoline-based anticancer agents function by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer. The EGFR signaling pathway is a prominent target.[4] The quinoline scaffold acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation cascade that leads to cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by quinoline analogues.
Comparative Analysis II: Antimicrobial & Antimalarial Activity
The 7-chloroquinoline core is historically linked to antimalarial activity, and its analogues continue to be explored for a range of antimicrobial applications.
Structure-Activity Relationship Insights
-
Antimalarial Activity: The 7-chloro group is considered essential for antimalarial efficacy. The mechanism is believed to involve the inhibition of hemozoin formation in the parasite's digestive vacuole. The basicity and length of the side chain at the C4 position are crucial for drug accumulation in this acidic compartment.[6] Molecular hybridization, such as creating hybrids with artemisinin or triazine moieties, is a key strategy to overcome chloroquine resistance.[3][6]
-
Antibacterial/Antifungal Activity: Hydrazone derivatives of 2-chloro-6-methylquinoline have shown promising activity against various bacterial and fungal strains.[10] The introduction of different substituted acyl hydrazines allows for fine-tuning of the antimicrobial spectrum.[10] For example, quinoline-based hydroxyimidazolium hybrids have demonstrated potent activity against Staphylococcus aureus and Cryptococcus neoformans.[11] SAR studies indicate that both the substituent on the quinoline ring (e.g., a 6-Me group) and the nature of the linkage (O-alkylation vs. N-alkylation) contribute significantly to the activity.[11]
Quantitative Comparison of Antimicrobial Activity
| Compound/Derivative Class | Target Organism | Activity Metric | Value | Reference |
| Click-Synthesized Derivative | Plasmodium falciparum | IC50 | < 50 µM (for compound 9) | [8][9] |
| 6-Chloro-2-arylvinylquinoline | P. falciparum (Dd2 strain) | EC50 | 37.0 nM (for compound 47) | [3] |
| Quinoline-Hydroxyimidazolium Hybrid | Staphylococcus aureus | MIC | 2 µg/mL (for hybrid 7b) | [11] |
| Cryptococcus neoformans | MIC | 15.6 µg/mL (for hybrid 7c) | [11] | |
| Mycobacterium tuberculosis H37Rv | MIC | 10 µg/mL (for hybrid 7b) | [11] | |
| 2-chloro-6-methylquinoline hydrazone | Various Bacteria & Fungi | MIC | 3.12 - 6.25 µg/mL (for potent analogues) | [10] |
Experimental Protocols & Workflows
To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated protocols are essential.
Protocol 1: General Synthesis of a 7-Chloroquinoline Hydrazone Analogue
This protocol outlines a common synthetic route starting from a substituted 4,7-dichloroquinoline.
-
Step 1: Synthesis of Hydrazine Intermediate: React 4,7-dichloroquinoline with hydrazine hydrate in a suitable solvent like ethanol under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.
-
Step 2: Condensation to Form Hydrazone: The synthesized 7-chloro-4-hydrazinylquinoline is then condensed with a selected aldehyde or ketone (e.g., a substituted benzaldehyde) in ethanol with a catalytic amount of acetic acid.
-
Step 3: Reaction and Purification: The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The resulting precipitate, the target hydrazone, is filtered, washed with cold ethanol, and dried. Purity is confirmed using techniques like NMR, IR, and Mass Spectrometry.[5][8]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized quinoline analogues are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Data Acquisition: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol). The absorbance is measured at ~570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Workflow Diagram: From Synthesis to Biological Evaluation
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In Vivo Validation of Novel Quinoline-Based Anticancer Agents: A Comparative Guide
For researchers and drug development professionals, the journey from a promising in vitro result to a clinically relevant anticancer agent is a rigorous path defined by comprehensive in vivo validation. This guide provides an in-depth, technically-focused comparison of the methodologies and potential outcomes when evaluating the anticancer activity of novel quinoline derivatives, using a representative 7-chloroquinoline compound as a central case study. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of this class of compounds against established alternatives.
The Promise of Quinoline Scaffolds in Oncology
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including significant potential as anticancer agents.[2][3] These compounds can exert their effects through diverse mechanisms, such as inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting critical signaling pathways involved in tumor growth and proliferation, like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[4][5] While specific in vivo data for 7-Chloro-6-methylquinoline is not yet extensively published, the broader class of 7-chloroquinoline derivatives has shown considerable promise in preclinical studies.[6][7]
Comparative In Vivo Efficacy: A Case Study Approach
Due to the nascent stage of in vivo research on this compound, we will use a representative 7-chloroquinoline hydrazone derivative, which has demonstrated significant in vivo anticancer effects, as a case study. This allows for a realistic comparison with standard-of-care chemotherapeutic agents.
| Compound/Drug | Target/Mechanism of Action (Proposed/Established) | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| Representative 7-Chloroquinoline Hydrazone | Induction of apoptosis, Cell cycle arrest at G2/M phase | Leukemia Xenograft (e.g., CCRF-CEM) | Intraperitoneal (i.p.) injection, 10 mg/kg, daily for 14 days | Significant inhibition reported | [6] |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | Leukemia Xenograft (e.g., CCRF-CEM) | Intravenous (i.v.) injection, 2 mg/kg, twice weekly | ~80-90% | [8] |
| Cisplatin | DNA cross-linking | Various solid tumor xenografts (e.g., A549 lung carcinoma) | Intraperitoneal (i.p.) injection, 5 mg/kg, once weekly | Variable, ~50-70% | [9] |
| 5-Fluorouracil (5-FU) | Inhibition of thymidylate synthase | Colon Cancer Xenograft (e.g., HCT-116) | Intraperitoneal (i.p.) injection, 50 mg/kg, daily for 5 days | ~60-75% | [9] |
In Vivo Validation Workflow: A Step-by-Step Guide
The robust in vivo validation of a novel anticancer agent like a 7-chloroquinoline derivative is a multi-faceted process. The following workflow outlines the critical experimental stages.
Caption: A generalized workflow for the in vivo validation of a novel anticancer compound.
Experimental Protocols
1. Cell Line-Derived Xenograft (CDX) Model Establishment
-
Rationale: CDX models are a foundational tool in preclinical oncology, allowing for the in vivo assessment of a compound's efficacy against human cancer cell lines.[10][11] They are relatively rapid to establish and offer a high degree of reproducibility.[12]
-
Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) under standard sterile conditions.
-
Cell Harvest: When cells reach 70-80% confluency, detach them using trypsin-EDTA, wash with sterile PBS, and resuspend in a serum-free medium or Matrigel at a concentration of 1 x 107 cells/mL.
-
Animal Model: Utilize immunocompromised mice (e.g., athymic nude or NOD/SCID mice) to prevent rejection of the human tumor cells.[13]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[14]
-
2. Treatment Administration and Monitoring
-
Rationale: This phase aims to determine the therapeutic efficacy and potential toxicity of the investigational compound.
-
Protocol:
-
Group Allocation: Randomly assign mice with established tumors into treatment and control groups (n=8-10 mice per group).
-
Dosing:
-
Treatment Group: Administer the 7-chloroquinoline derivative (e.g., dissolved in a suitable vehicle like DMSO and diluted in saline) via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined dose and schedule.
-
Vehicle Control Group: Administer the vehicle solution following the same schedule.
-
Positive Control Group: Administer a standard-of-care chemotherapeutic agent (e.g., Doxorubicin) to benchmark the efficacy of the test compound.
-
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.[12]
-
Health Monitoring: Monitor the body weight of the mice twice weekly as an indicator of systemic toxicity. Observe for any signs of distress or adverse effects.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if significant toxicity is observed in the treatment groups.[14]
-
3. Endpoint Analysis and Data Interpretation
-
Rationale: To quantitatively assess the anticancer activity and safety profile of the compound.
-
Protocol:
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group relative to the vehicle control group.
-
Histopathological Analysis: At the end of the study, euthanize the mice and excise the tumors. Fix a portion of the tumor in formalin for paraffin embedding and subsequent histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
-
Toxicity Assessment: Collect major organs (liver, kidney, spleen, etc.) for histopathological examination to assess any potential organ toxicity.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences in tumor growth between the treatment and control groups.
-
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism by which a 7-chloroquinoline derivative exerts its anticancer effects is crucial for its further development. Quinoline-based compounds have been shown to modulate several key signaling pathways implicated in cancer progression.
Caption: Potential signaling pathways targeted by 7-chloroquinoline derivatives.
Conclusion and Future Directions
The in vivo validation of novel anticancer agents is a critical and resource-intensive phase of drug development. While this compound itself requires further investigation, the broader class of 7-chloroquinoline derivatives demonstrates significant potential. The methodologies outlined in this guide provide a robust framework for assessing their efficacy and safety in preclinical models. Future studies should focus on elucidating the precise molecular targets of these compounds, exploring their efficacy in patient-derived xenograft (PDX) models which better recapitulate tumor heterogeneity[15], and investigating potential combination therapies to enhance their anticancer activity.
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Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7-Chloro-6-methylquinoline Quantification
Introduction: The Imperative for Analytical Rigor in Pharmaceutical Synthesis
7-Chloro-6-methylquinoline is a key heterocyclic scaffold, frequently utilized as a starting material or intermediate in the synthesis of pharmacologically active molecules. Its precise quantification is not merely an analytical exercise; it is a critical control point that dictates the purity, yield, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). In a regulated drug development environment, an analytical method must be proven "fit for purpose" through a rigorous validation process.[1][2] However, when analytical data must be compared across different techniques, laboratories, or even over a long period, a higher level of assurance is required: cross-validation .[3][4]
This guide provides an in-depth comparison of primary analytical techniques for this compound quantification and presents a comprehensive framework for their cross-validation. We will move beyond rote procedural steps to explore the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy analytical system.
Pillar 1: Selecting the Right Analytical Tool
The choice of an analytical method is fundamentally driven by the required sensitivity, selectivity, and the nature of the sample matrix.[5] For a substituted quinoline like this compound, two techniques stand out as primary candidates: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A simpler UV-Vis spectrophotometric method can also be considered for less complex matrices or as an orthogonal technique.
-
High-Performance Liquid Chromatography (HPLC): Often the workhorse of pharmaceutical analysis, HPLC offers robust, high-resolution separation of non-volatile and thermally labile compounds. Coupling with a Diode Array Detector (DAD) or UV detector provides excellent quantitative capabilities. Its strength lies in its precision and adaptability to various matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides unparalleled specificity. Gas chromatography separates volatile compounds, and the mass spectrometer acts as a highly selective detector, providing structural information that confirms the analyte's identity beyond doubt.[6][7] It is particularly useful for identifying and quantifying trace-level impurities.[8][9]
-
UV-Vis Spectrophotometry: A rapid and straightforward technique based on the molecule's absorbance of UV light.[10][11] While simple, it lacks the specificity of chromatographic methods and is susceptible to interference from other UV-absorbing compounds in the sample matrix.[12]
The following diagram illustrates the logical flow from method development through to cross-validation, forming the lifecycle of an analytical procedure.
Caption: The lifecycle of an analytical method.
Pillar 2: The Principle of Cross-Validation
Analytical method cross-validation is the documented process of verifying that a validated method produces consistent, reliable, and accurate results when compared against another distinct, validated method or when performed by different laboratories or with different equipment.[3] This process is essential for ensuring inter-laboratory reproducibility and supporting regulatory compliance.[3][4]
The core objective is to assess for any systemic bias between the methods. According to the International Council for Harmonisation (ICH) M10 guidelines, this involves a statistical assessment of data to measure this bias, moving beyond simple comparisons to provide quantitative proof of equivalence.[13]
This guide will focus on a common scenario: cross-validating a primary, routine HPLC-UV method against a more specific, orthogonal GC-MS method. This ensures that the routine method is not only precise but also accurately quantifies the target analyte without interference.
Experimental Design: A Self-Validating Cross-Validation Protocol
The following protocols are representative methodologies for the quantification of this compound. All methods must first be individually validated according to ICH Q2(R1) guidelines before cross-validation can commence.[2][14][15]
Method 1: Primary Assay - Reversed-Phase HPLC with UV Detection
Causality: A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds like quinolines. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. UV detection at a specific wavelength corresponding to an absorbance maximum for this compound ensures sensitivity.
Detailed Protocol:
-
Instrumentation: UHPLC/HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV Detector.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 20% B, linear gradient to 70% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 245 nm.
-
Injection Volume: 5 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard in diluent (50:50 Acetonitrile:Water). Create a calibration curve by serial dilution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh the sample (e.g., crude reaction mixture) and dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%, and the tailing factor should be ≤ 1.5.
Method 2: Orthogonal Method - Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is chosen as an orthogonal method due to its different separation principle (volatility vs. polarity) and highly specific detection mechanism (mass-to-charge ratio).[6] A mid-polarity column like a DB-5ms is suitable for separating aromatic heterocyclic compounds. Selected Ion Monitoring (SIM) mode is used to maximize sensitivity and selectivity for the target analyte.
Detailed Protocol:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (20:1).
-
Oven Program: Start at 100 °C, hold for 1 minute. Ramp at 20 °C/min to 280 °C, hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 177 [M+], 142).
-
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like Dichloromethane or Ethyl Acetate, following the same concentration range and preparation principles as the HPLC method.
Cross-Validation Execution and Data Analysis
The workflow for executing the cross-validation study is critical for generating meaningful, comparative data.
Caption: Experimental workflow for cross-validation.
Procedure:
-
Sample Selection: Select at least three independent batches of the material to be tested (e.g., in-process control samples). From each batch, prepare samples at three concentration levels (low, medium, high) spanning the expected range.
-
Analysis: Analyze each of the nine prepared samples in triplicate using both the validated HPLC-UV method and the validated GC-MS method.
-
Data Evaluation: The primary goal is to determine if the results are equivalent. Calculate the percentage difference for each sample between the two methods: % Difference = [(Result_HPLC - Result_GCMS) / Mean(Result_HPLC, Result_GCMS)] * 100
-
Acceptance Criteria: A common acceptance criterion is that the percentage difference for each sample should not exceed ±15.0%. Furthermore, the mean percentage difference across all samples should be within ±10.0% to demonstrate a lack of significant systemic bias.
Data Presentation: Comparative Analysis
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Individual Method Validation Summary (Hypothetical Data)
| Parameter | HPLC-UV Method | GC-MS Method | ICH Q2(R1) Guideline |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 200 | 1 - 200 | Defined by linearity |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | Typically 98.0% - 102.0% |
| Precision (RSD%) | ≤ 1.2% | ≤ 1.8% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 0.1 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.5 | Reportable |
| Specificity | No interference at RT | Confirmed by mass spectrum | Demonstrated |
Table 2: Cross-Validation Results (Hypothetical Data)
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | Mean Result (µg/mL) | % Difference | Pass/Fail |
| Batch 1 - Low | 50.5 | 51.1 | 50.8 | -1.18% | Pass |
| Batch 1 - Mid | 101.2 | 99.8 | 100.5 | 1.39% | Pass |
| Batch 1 - High | 152.0 | 149.5 | 150.8 | 1.66% | Pass |
| Batch 2 - Low | 49.8 | 48.9 | 49.4 | 1.82% | Pass |
| Batch 2 - Mid | 98.9 | 101.0 | 100.0 | -2.10% | Pass |
| Batch 2 - High | 148.7 | 150.2 | 149.5 | -1.00% | Pass |
| Batch 3 - Low | 51.2 | 52.0 | 51.6 | -1.55% | Pass |
| Batch 3 - Mid | 102.5 | 100.9 | 101.7 | 1.57% | Pass |
| Batch 3 - High | 153.1 | 151.8 | 152.5 | 0.85% | Pass |
| Mean % Difference | 0.29% | Pass |
Conclusion
The cross-validation of analytical methods is a cornerstone of robust quality control in the pharmaceutical industry. By systematically comparing a primary method, such as HPLC-UV, with an orthogonal method like GC-MS, researchers can build a comprehensive and undeniable body of evidence supporting the accuracy and reliability of their quantitative data for intermediates like this compound. This guide provides a framework for designing and executing such a study, emphasizing the importance of understanding the scientific principles behind each step to create a truly self-validating and trustworthy analytical system. Successful cross-validation ensures data integrity across the entire lifecycle of a product, from development to routine manufacturing.
References
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- YouTube. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
- BenchChem. (n.d.). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
- World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review.
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"head-to-head comparison of different synthetic routes to 7-Chloro-6-methylquinoline"
Introduction: The Significance of the 7-Chloro-6-methylquinoline Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The specific derivative, this compound, represents a valuable intermediate, combining the electronic influence of a halogen with the steric and electronic properties of a methyl group on the carbocyclic ring. This substitution pattern makes it a versatile precursor for the development of novel kinase inhibitors, anti-infective agents, and other biologically active molecules. The strategic selection of a synthetic route is paramount, directly impacting yield, purity, scalability, cost, and safety.
This guide provides an in-depth, head-to-head comparison of the two most prominent synthetic strategies for accessing this scaffold: the classical Skraup/Doebner-von Miller synthesis and the more convergent Friedländer synthesis. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each route to empower researchers in making an informed decision for their specific application.
Route 1: The Skraup & Doebner-von Miller Synthesis: A Classic Approach from Simple Anilines
The Skraup synthesis, and its widely used Doebner-von Miller modification, are foundational methods for quinoline construction.[1] These routes build the pyridine ring onto a pre-existing aniline precursor through a cyclization reaction with a three-carbon electrophile. For the synthesis of this compound, the logical starting material is 4-chloro-2-methylaniline.
Mechanistic Rationale
The reaction begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1] This occurs in situ. The aniline then undergoes a conjugate (Michael) addition to acrolein, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring. The resulting dihydroquinoline intermediate is then aromatized by an oxidizing agent (often nitrobenzene, which is reduced to aniline in the process) to yield the final quinoline product.[2]
The Doebner-von Miller reaction is a variation that avoids the in situ generation of acrolein from glycerol by directly using an α,β-unsaturated aldehyde or ketone, offering potentially better control over the reaction.[3][4]
Visualizing the Skraup Pathway
Caption: General workflow of the Skraup synthesis.
Experimental Protocol (Skraup Synthesis)
Disclaimer: This is a representative protocol. The Skraup reaction is notoriously exothermic and must be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures in place.
-
Materials:
-
Procedure:
-
In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 4-chloro-2-methylaniline, glycerol, and ferrous sulfate heptahydrate.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture, ensuring the temperature is controlled with an ice bath.
-
Once the initial exotherm subsides, add the oxidizing agent (e.g., nitrobenzene).
-
Heat the mixture carefully to approximately 130-150°C. The reaction is highly exothermic and may require intermittent cooling to maintain control.[2] Maintain this temperature for 3-4 hours.
-
After cooling, carefully dilute the reaction mixture with water and neutralize with a concentrated sodium hydroxide solution while cooling.
-
Perform a steam distillation to isolate the crude product.
-
Extract the distillate with an organic solvent. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is typically a dark oil or solid and requires purification by column chromatography or recrystallization.
-
Field-Proven Insights & Analysis
-
Advantages:
-
Starting Material Accessibility: The primary advantage is the use of simple, readily available, and inexpensive starting materials like substituted anilines and glycerol.[6]
-
One-Pot Reaction: It is a single-step process to construct the entire quinoline core.
-
-
Disadvantages:
-
Harsh Conditions & Safety: The reaction is notoriously violent and difficult to control, especially on a larger scale.[5][7] The use of concentrated sulfuric acid at high temperatures poses significant safety risks.
-
Low Yields & Byproducts: Yields are often low to moderate.[6] The high temperatures and strongly acidic conditions lead to the formation of significant amounts of black, tarry polymers from the self-condensation of acrolein, which complicates product isolation and purification.[6]
-
Environmental Concerns: The use of strong acids and potentially toxic oxidizing agents like arsenic derivatives raises environmental and waste disposal concerns.
-
Route 2: The Friedländer Synthesis: A Convergent and Milder Alternative
The Friedländer synthesis offers a more "convergent" approach, where two pre-functionalized fragments are joined together.[8] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive -CH₂- group adjacent to a carbonyl).[8][9]
Mechanistic Rationale
For the synthesis of this compound, the required starting materials are 2-amino-4-chloro-5-methylbenzaldehyde and acetaldehyde . The reaction proceeds via an initial aldol condensation between the two carbonyl partners, followed by dehydration to form an α,β-unsaturated intermediate. Subsequently, an intramolecular condensation between the aniline's amino group and the carbonyl group (forming a Schiff base), followed by a final dehydration step, yields the aromatic quinoline ring.[8]
Visualizing the Friedländer Pathway
Caption: General workflow of the Friedländer synthesis.
Experimental Protocols
This is a two-part synthesis due to the prerequisite of synthesizing the specialized starting material.
Part A: Synthesis of 2-Amino-4-chloro-5-methylbenzaldehyde
The synthesis of this key intermediate is critical. A highly efficient method involves the selective oxidation of the corresponding alcohol, which can be prepared from commercially available precursors. A procedure adapted from the synthesis of a similar isomer demonstrates high efficacy.[10]
-
Materials:
-
(2-Amino-4-chloro-5-methyl-phenyl)-methanol
-
Manganese(IV) oxide (MnO₂)
-
Diethyl ether or Dichloromethane (DCM)
-
-
Procedure:
-
To a suspension of activated manganese(IV) oxide (approx. 4 equivalents) in a suitable solvent (e.g., DCM), add a solution of (2-amino-4-chloro-5-methyl-phenyl)-methanol (1 equivalent).
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the manganese solids, washing the pad with additional solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography. This oxidation is often high-yielding (>90%).[10]
-
Part B: Friedländer Cyclization
-
Materials:
-
2-Amino-4-chloro-5-methylbenzaldehyde
-
Acetaldehyde
-
Potassium hydroxide (KOH) or p-toluenesulfonic acid (p-TsOH)
-
Ethanol or Toluene
-
-
Procedure (Base-catalyzed):
-
Dissolve 2-amino-4-chloro-5-methylbenzaldehyde in ethanol in a round-bottom flask.
-
Add an aqueous solution of potassium hydroxide (e.g., 10%).
-
Add acetaldehyde (approx. 1.5-2 equivalents) dropwise while stirring.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
After cooling, the product may precipitate. If not, reduce the solvent volume and dilute with water to induce precipitation.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol can provide a highly pure product.
-
Field-Proven Insights & Analysis
-
Advantages:
-
Milder Conditions: The reaction typically proceeds under much milder conditions (from room temperature to reflux) than the Skraup synthesis, enhancing safety and compatibility with sensitive functional groups.[8]
-
Higher Yields & Purity: Friedländer syntheses are known for providing good to excellent yields of a single, clean product, minimizing the formation of tarry byproducts and simplifying purification.[6][11]
-
Regiocontrol: The substitution pattern of the final quinoline is unambiguously defined by the structures of the two starting components, avoiding the potential for isomeric mixtures that can occur in Skraup-type reactions with certain meta-substituted anilines.
-
-
Disadvantages:
-
Starting Material Synthesis: The primary drawback is the accessibility of the 2-aminoaryl aldehyde precursor.[6] This starting material is often not commercially available and requires a separate, multi-step synthesis, which adds to the overall time and cost of the process.
-
Quantitative & Qualitative Head-to-Head Comparison
| Parameter | Skraup / Doebner-von Miller Synthesis | Friedländer Synthesis | Justification & Causality |
| Starting Materials | Simple, inexpensive (e.g., 4-chloro-2-methylaniline, glycerol) | Complex, often requires multi-step synthesis (e.g., 2-amino-4-chloro-5-methylbenzaldehyde) | This is the core trade-off. The Skraup route starts with basic commodities, while the Friedländer route requires a significant upfront synthetic investment.[6] |
| Key Reagents | Conc. H₂SO₄, strong oxidizing agent (e.g., Nitrobenzene) | Acid or Base catalyst (e.g., KOH, p-TsOH) | The choice of reagents directly dictates the reaction's hazard profile. The Friedländer's catalytic system is far milder than the stoichiometric strong acid and oxidant needed for the Skraup.[5][8] |
| Reaction Conditions | High Temperature (>130°C), highly exothermic | Milder (Room temp. to reflux) | High energy is required in the Skraup route to drive the dehydration of glycerol and the subsequent electrophilic aromatic substitution on a deactivated ring. The Friedländer is a more facile condensation. |
| Reported Yield | Low to Moderate (~20-40%)[9] | High to Excellent (>80%)[6][10] | The harsh Skraup conditions inevitably lead to polymerization and degradation, suppressing yields. The milder Friedländer conditions preserve the integrity of the reactants and product. |
| Safety & Hazards | HIGH RISK . Vigorous, exothermic reaction. Use of corrosive acid. | Low to Moderate Risk . Standard laboratory hazards associated with flammable solvents. | The potential for a runaway reaction in the Skraup synthesis is a significant concern that requires careful engineering controls, especially for scale-up.[5] |
| Workup & Purification | Challenging due to significant tar formation. Often requires steam distillation. | Straightforward. Often simple precipitation, filtration, and recrystallization. | Purity is a direct function of side reactions. The clean nature of the Friedländer condensation leads to a much simpler isolation process.[6] |
| Scalability | Difficult and hazardous to scale up. | Readily scalable, with some one-pot variations reported.[11] | The exothermic nature and tar formation of the Skraup reaction make heat transfer and purification problematic on a large scale. The Friedländer route is more predictable and manageable. |
Conclusion and Recommendation
The choice between the Skraup/Doebner-von Miller and the Friedländer synthesis for preparing this compound is a classic case of balancing starting material availability against process efficiency and safety.
-
The Skraup/Doebner-von Miller route is best suited for exploratory, small-scale synthesis where the immediate availability of the aniline precursor is the primary driver and the resources for a more involved purification are available. Its harshness and low yields make it poorly suited for large-scale or manufacturing applications.
-
The Friedländer synthesis is unequivocally the superior method for producing high-purity material in high yield, especially for scale-up applications. While it necessitates an initial investment in the synthesis of the 2-amino-4-chloro-5-methylbenzaldehyde precursor, the benefits of milder conditions, operational safety, simplified purification, and excellent yields far outweigh this initial hurdle for any serious drug development or scale-up campaign.
For researchers in drug development, where purity and reliable scalability are paramount, developing a robust synthesis for the Friedländer precursor is the recommended and more strategic long-term approach.
References
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Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
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Wikipedia. (n.d.). Skraup reaction. Available at: [Link]
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Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Available at: [Link]
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MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Available at: [Link]
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Chemistry Online. (2023). Skraup quinoline synthesis. Available at: [Link]
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Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 1629-1632. Available at: [Link]
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chemeurope.com. (n.d.). Skraup reaction. Available at: [Link]
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Centurion University. (n.d.). Skraup synthesis of Quinoline. CUTM Courseware. Available at: [Link]
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A Comparative Guide to Evaluating the Target Specificity of 7-Chloro-6-methylquinoline Versus Known Kinase Inhibitors
In the landscape of modern drug discovery, the precision with which a therapeutic agent interacts with its intended molecular target is a cornerstone of its efficacy and safety profile.[1][2][3] High target specificity minimizes off-target effects that can lead to adverse drug reactions, a significant hurdle in clinical development.[1] This guide provides an in-depth, comparative analysis of the target specificity of the novel compound 7-Chloro-6-methylquinoline against well-established kinase inhibitors, offering a framework for researchers, scientists, and drug development professionals to assess and interpret target engagement and selectivity.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer properties often linked to kinase inhibition.[4][5][6] this compound, a member of this family, represents a promising candidate for further investigation. However, a thorough evaluation of its target specificity is paramount to understanding its therapeutic potential and potential liabilities.[7] This guide will utilize a hypothetical, yet scientifically rigorous, comparative framework, using established kinase inhibitors such as Imatinib and Dasatinib as benchmarks. These inhibitors have well-documented selectivity profiles and serve as excellent case studies for comparison.[8][9]
The Imperative of Target Specificity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8][10] While the development of kinase inhibitors has revolutionized cancer therapy, achieving selectivity remains a significant challenge due to the high degree of conservation in the ATP-binding pocket across the kinome.[11][12] A lack of specificity can lead to the inhibition of multiple kinases, resulting in a complex pharmacological profile that may include both beneficial polypharmacology and detrimental off-target toxicities.[13] Therefore, a comprehensive assessment of a compound's selectivity across the human kinome is a critical step in its preclinical development.[14][15]
Comparative Target Specificity Profiling: this compound vs. Imatinib and Dasatinib
To illustrate a robust evaluation of target specificity, we present a hypothetical comparative analysis of this compound against the well-characterized inhibitors Imatinib and Dasatinib. Imatinib is known for its relatively high selectivity for the Bcr-Abl kinase, while Dasatinib exhibits a broader spectrum of activity, inhibiting both Bcr-Abl and Src family kinases.[9][16]
A primary method for assessing inhibitor specificity is to screen the compound against a large panel of purified kinases.[14][17][18] This provides a broad overview of the compound's inhibitory activity across the kinome. The data is typically presented as percent inhibition at a fixed concentration or as IC50 values for a range of kinases.
Table 1: Hypothetical Kinome Profiling Data (% Inhibition at 1 µM)
| Kinase Target | This compound | Imatinib | Dasatinib |
| ABL1 | 92% | 95% | 98% |
| SRC | 15% | 25% | 90% |
| c-KIT | 45% | 88% | 85% |
| PDGFRα | 38% | 85% | 82% |
| EGFR | 8% | 5% | 12% |
| VEGFR2 | 12% | 10% | 35% |
| p38α (MAPK14) | 5% | 2% | 18% |
This hypothetical data suggests that this compound is a potent inhibitor of ABL1 with potentially greater selectivity against SRC, c-KIT, and PDGFRα compared to Dasatinib and Imatinib, respectively. This profile would warrant further investigation into its on-target and off-target activities.
While biochemical assays are invaluable, it is crucial to confirm target engagement within the complex environment of a living cell.[19] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that assesses the binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability.[20][21][22] Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature.[23]
Table 2: Hypothetical CETSA® Data (ΔTm in °C)
| Target Protein | This compound (10 µM) | Imatinib (10 µM) | Dasatinib (10 µM) |
| ABL1 | +5.2°C | +4.8°C | +5.5°C |
| SRC | +0.8°C | +1.1°C | +4.9°C |
| c-KIT | +2.1°C | +4.5°C | +4.2°C |
This hypothetical CETSA® data corroborates the biochemical findings, indicating that this compound engages ABL1 in a cellular context. The minimal thermal shift for SRC further supports its selectivity over Dasatinib for this off-target kinase.
Experimental Protocols for Target Specificity Evaluation
To ensure scientific rigor and reproducibility, detailed and well-controlled experimental protocols are essential. Here, we provide step-by-step methodologies for the key experiments discussed.
This protocol describes a standard radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[24]
Causality Behind Experimental Choices: The radiometric format is a gold-standard for kinase assays due to its sensitivity and direct measurement of phosphate incorporation.[17] Performing a full dose-response curve is critical to accurately determine the IC50 and understand the potency of the inhibitor.[8]
Experimental Workflow Diagram
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, typically starting from 10 mM.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide substrate for ABL1), and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted compound to the kinase reaction mixture and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Separation: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-32P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-32P]ATP.
-
Detection: Measure the amount of incorporated 32P using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.
This protocol outlines the steps for performing a CETSA® experiment to confirm target engagement in intact cells, followed by detection using Western blotting.[20][21]
Causality Behind Experimental Choices: This method directly assesses the physical interaction between the drug and its target in a physiological context.[23] The heating step is critical as it denatures unbound proteins, which then aggregate and can be separated from the stabilized, soluble target-ligand complexes.[21] Western blotting provides a specific and semi-quantitative readout of the soluble target protein.
Experimental Workflow Diagram
Caption: The logical flow of target specificity evaluation in drug discovery.
Conclusion and Future Directions
The evaluation of target specificity is a multi-faceted process that is critical for the successful development of novel therapeutics. This guide has provided a framework for the comparative analysis of this compound against known kinase inhibitors, emphasizing the importance of using a combination of biochemical and cellular assays. The hypothetical data presented for this compound suggests a promising selectivity profile that would merit further investigation, including broader kinome screening, cellular pathway analysis, and in vivo studies to establish a clear therapeutic window. As our understanding of complex biological systems grows, the rigorous and early assessment of target specificity will continue to be a key determinant in the successful translation of promising compounds from the laboratory to the clinic.
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved January 19, 2026, from [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules. Retrieved January 19, 2026, from [Link]
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Bamborough, P., Drewry, D. H., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 51(24), 7898-7914. [Link]
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ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved January 19, 2026, from [Link]
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Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved January 19, 2026, from [Link]
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Sustainability. (n.d.). Drug Target Specificity. Retrieved January 19, 2026, from [Link]
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Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 1-11. [Link]
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Patsnap Synapse. (2025). What determines drug specificity?. Retrieved January 19, 2026, from [Link]
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PharmaFeatures. (2024). The Crucial Role of Target Identification in Modern Pharmacology. Retrieved January 19, 2026, from [Link]
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BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved January 19, 2026, from [Link]
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Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved January 19, 2026, from [Link]
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Hwang, D. R., & Kim, Y. (2013). Target deconvolution techniques in modern phenotypic profiling. Journal of chemical information and modeling, 53(1), 1-10. [Link]
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Parker, C. G., & Cravatt, B. F. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 624, 1-27. [Link]
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Tang, J., Tanoli, Z. U. R., & Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics, 23(5), bbac321. [Link]
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American Association for Cancer Research. (2004). Comparison of inhibitor binding to various kinases. Retrieved January 19, 2026, from [Link]
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Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved January 19, 2026, from [Link]
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Dhillon, S. (2017). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert review of clinical pharmacology, 10(12), 1361-1382. [Link]
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Thomson, D. W., Bracken, C. P., & Goodall, G. J. (2011). Experimental strategies for microRNA target identification. Nucleic acids research, 39(16), 6845-6853. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved January 19, 2026, from [Link]
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Gicquel, M., Théry, V., Brel, V., Fesquet, V., & Dubois, J. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 24(18), 3297. [Link]
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A Strategic Guide to Benchmarking the Biological Activity of 7-Chloro-6-methylquinoline Against a Panel of Known Drugs
A Note on Scope: This guide establishes a comprehensive framework for evaluating the biological activity of the novel compound 7-Chloro-6-methylquinoline. As specific experimental data for this exact molecule is not yet prevalent in publicly accessible literature, this document serves as a strategic blueprint. We will leverage data from structurally related 7-chloroquinoline derivatives to illustrate the benchmarking process against established therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals to design and interpret a robust biological activity screening cascade.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[2][3] Compounds like Chloroquine and Quinine have been cornerstones in malaria treatment for decades, primarily by interfering with heme detoxification in the parasite.[4][5][6] More recently, quinoline-based molecules such as Bosutinib and Lenvatinib have emerged as potent kinase inhibitors for cancer therapy.[7]
The specific compound, this compound, combines the well-established 7-chloroquinoline core, known for its contribution to anticancer and antimalarial activity, with a methyl group at the 6-position.[8][9] This substitution pattern warrants a thorough investigation to characterize its unique biological profile. This guide outlines a systematic approach to benchmark its efficacy against a panel of known drugs, focusing on two primary areas of high potential for quinoline derivatives: anticancer and antimicrobial activities.
Part 1: Anticancer Activity Profiling
A primary and logical starting point for a novel quinoline derivative is the assessment of its cytotoxic and antiproliferative effects against a panel of human cancer cell lines.
Causality of Experimental Choices
The initial screening aims to answer a fundamental question: Does this compound exhibit broad-spectrum cytotoxicity or selective activity against specific cancer types? To address this, we employ the MTT assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases occurs only in metabolically active, living cells.[12][13] This allows for a quantitative comparison of the compound's potency against that of standard-of-care chemotherapeutic agents.
The choice of the reference drug panel is critical for contextualizing the results. We select:
-
Doxorubicin: A topoisomerase II inhibitor with broad activity against many cancer types.
-
Cisplatin: A DNA cross-linking agent, also with broad-spectrum use.
-
Paclitaxel: A microtubule-stabilizing agent, representing a different mechanism of action.
This panel provides a multi-mechanistic baseline for assessing the relative potency of our test compound.[14]
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram illustrates the standardized workflow for determining the half-maximal inhibitory concentration (IC50) using the MTT assay.
Caption: Figure 1. Standardized workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for Adherent Cells
This protocol is adapted from standard methodologies for assessing cell viability.[14][15]
-
Cell Seeding: Plate adherent cancer cells (e.g., MCF-7, A549, HeLa) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound and reference drugs (Doxorubicin, Cisplatin) in DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[15] Visually confirm the formation of purple formazan crystals in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[13]
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Data Presentation: Comparative Cytotoxicity
The results should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of this compound and Standard Anticancer Drugs
| Cell Line | Cancer Type | This compound | Doxorubicin (Reference)[14] | Cisplatin (Reference)[14] | Paclitaxel (Reference)[14] |
|---|---|---|---|---|---|
| MCF-7 | Breast Cancer | Experimental Data | ~0.02 - 1 | ~5 - 20 | ~0.001 - 0.005 |
| A549 | Lung Cancer | Experimental Data | ~0.1 - 1 | ~2 - 15 | ~0.005 - 0.05 |
| HeLa | Cervical Cancer | Experimental Data | ~0.05 - 0.5 | ~1 - 10 | ~0.002 - 0.01 |
| HCT-116 | Colon Cancer | Experimental Data | ~0.04 - 0.2 | ~1.5 - 8 | ~0.003 - 0.01 |
Note: Reference IC50 values are approximate ranges compiled from multiple sources and can vary based on experimental conditions.[14]
Part 2: Antimicrobial Activity Profiling
The quinoline scaffold is the backbone of many antibacterial agents, most notably the fluoroquinolone class.[16][17] Therefore, assessing the antimicrobial potential of this compound is a critical step.
Causality of Experimental Choices
The goal is to determine the compound's spectrum of activity against a representative panel of pathogenic bacteria and fungi. The standard method for this is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18] This method is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[19][20]
Our benchmark panel includes:
-
Bacteria: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to assess broad-spectrum antibacterial activity.
-
Fungi: Candida albicans (a common pathogenic yeast) to evaluate antifungal potential.
-
Reference Drugs: Ciprofloxacin (a broad-spectrum fluoroquinolone antibiotic) and Fluconazole (a standard azole antifungal) are used as positive controls.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The following diagram outlines the broth microdilution method for determining MIC values.
Caption: Figure 2. Workflow for MIC determination via broth microdilution.
Detailed Protocol: Broth Microdilution Assay (CLSI Guidelines)
This protocol is based on the standardized methods for antimicrobial susceptibility testing.[18][21]
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound and control drugs (Ciprofloxacin, Fluconazole) in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations should typically range from 256 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control well (broth + inoculum, no drug) to confirm microbial growth and a negative control well (broth only) to ensure sterility.
-
Incubation: Incubate the plates at 37°C. Incubation times are typically 18-24 hours for bacteria and 24-48 hours for Candida albicans.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation: Comparative Antimicrobial Activity
MIC values provide a quantitative measure of potency against different microbes.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound
| Microorganism | Strain Type | This compound | Ciprofloxacin (Reference) | Fluconazole (Reference) |
|---|---|---|---|---|
| S. aureus | Gram-positive | Experimental Data | 0.25 - 2 | N/A |
| E. coli | Gram-negative | Experimental Data | 0.008 - 0.12 | N/A |
| C. albicans | Fungal (Yeast) | Experimental Data | N/A | 0.25 - 4 |
Note: Reference MIC values can vary depending on the specific strain and testing conditions.
Conclusion
This guide presents a structured and scientifically rigorous framework for the initial biological characterization of this compound. By benchmarking its in vitro cytotoxicity and antimicrobial activity against well-established drugs, researchers can effectively ascertain its therapeutic potential and prioritize avenues for further development. The provided protocols and data presentation formats are designed to generate robust, comparable, and publication-ready results. The true biological profile of this compound will be revealed through the execution of these, and subsequent, experimental validations.
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Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-Chloro-6-methylquinoline
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 7-chloro-6-methylquinoline. As a halogenated quinoline derivative, this compound requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, delving into the chemical principles and regulatory mandates that govern these procedures.
Hazard Profile and Waste Characterization
The presence of the quinoline core, a methyl group, and a chlorine atom dictates its chemical behavior and toxicological properties. The chlorine atom classifies it as a halogenated organic compound , a category with specific regulatory implications for waste disposal.[1][2] Compounds like 7-chloroquinoline and 6-methylquinoline are known to be harmful if swallowed and cause skin and eye irritation.[3][4][5] Therefore, this compound must be treated as hazardous chemical waste.
| Anticipated Hazard Classification | GHS Hazard Statement Code | Description | Source Analogue |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | 7-Chloroquinoline, 6-Methylquinoline[3][4] |
| Skin Irritation | H315 | Causes skin irritation | 7-Chloroquinoline, 6-Methylquinoline[3][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation | 7-Chloroquinoline[3][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | 7-Chloroquinoline[3][5] |
This table is an inferred hazard profile based on similar chemical structures. Always consult your institution's chemical safety office for a definitive waste characterization.
The Regulatory Imperative: Why This Protocol is Essential
The disposal of this compound is governed by federal and state regulations. Under the Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds are often classified as hazardous waste.[6][7] This designation prohibits land disposal unless the waste meets specific treatment standards designed to minimize threats to human health and the environment.[6]
Your institution's Environmental Health and Safety (EHS) office translates these regulations into actionable protocols. Adherence is not optional; it is a matter of legal compliance and responsible scientific practice.
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling any waste materials containing this compound, the following PPE is mandatory. This equipment creates a necessary barrier between you and the potential chemical hazard.
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield to protect against splashes.[8][9][10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or holes before each use.[4]
-
Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[8][9]
-
Respiratory Protection: All handling of waste should occur within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[8]
Step-by-Step Disposal Protocol
This protocol ensures that waste is segregated, contained, and labeled correctly, facilitating safe transport and final disposal by licensed professionals.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal. Do not mix this waste stream with other incompatible wastes.
-
Solid Waste: Collect unused or expired this compound powder, contaminated weighing papers, pipette tips, gloves, and other disposable labware in a dedicated, leak-proof hazardous waste container.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. The container must be made of a compatible material (e.g., glass or polyethylene).
-
Sharps: Any needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[11]
Step 2: Container Selection and Management
-
Compatibility: Ensure the container material is chemically compatible with the quinoline derivative.
-
Integrity: Use only containers that are in good condition, with no cracks or leaks.
-
Closure: Keep waste containers closed at all times, except when adding waste. This minimizes the release of vapors.
Step 3: Accurate and Compliant Labeling
Every waste container must be clearly labeled from the moment the first piece of waste is added. The label must include:
-
The words "Hazardous Waste ".[11]
-
The full chemical name: "This compound ".
-
An accurate indication of the hazards (e.g., "Toxic," "Irritant").[11]
-
The approximate quantity or concentration of the waste.
-
The date the waste was first added to the container (accumulation start date).
Step 4: Storage and Pickup
Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be secure and away from general traffic. Contact your institution's EHS office or the designated hazardous waste disposal contractor to schedule a pickup.[11] Provide them with a complete and accurate description of the waste.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.
-
Communicate: Notify your supervisor and your institution's EHS office.
-
Secure: If safe to do so, prevent the spill from spreading.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., 60-70% ethanol), followed by soap and water.[12] All cleaning materials must also be disposed of as hazardous waste.
Final Disposal Methodologies
The primary and safest method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration .[6][13] This process is conducted at a licensed hazardous waste treatment facility. Incineration ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components and preventing its release into the environment.[6]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Chloro-6-methylquinoline
The core principle of our approach is risk mitigation through informed preparation. Quinoline and its derivatives are known to be hazardous, with potential risks including skin and eye irritation, and toxicity if ingested or absorbed through the skin.[1][2][3] Therefore, we will treat 7-Chloro-6-methylquinoline with a high degree of caution, implementing a comprehensive Personal Protective Equipment (PPE) and handling strategy.
Hazard Assessment: Understanding the Risk Profile
Given its chemical structure, this compound is anticipated to exhibit hazards similar to other quinoline derivatives. These include:
-
Serious Eye Irritation: The compound is likely to be a significant eye irritant.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4]
-
Harmful if Swallowed or in Contact with Skin: Toxicity upon ingestion or dermal absorption is a potential concern based on the broader quinoline family.[2][3]
Therefore, a multi-layered PPE approach is not just recommended; it is essential.
The Core of Protection: A Multi-Layered PPE Strategy
Effective chemical handling relies on creating multiple barriers between the researcher and the hazardous substance. The following PPE is mandatory when handling this compound.
Eye and Face Protection: The First Line of Defense
The eyes are particularly vulnerable to chemical splashes and airborne particles.
-
Mandatory Equipment: Tightly fitting safety goggles that meet EN 166 (EU) or NIOSH (US) standards are required at all times.[1]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring solutions or performing reactions under pressure, a full-face shield must be worn in addition to safety goggles.[3][6] This provides a secondary barrier, protecting the entire face.
Hand Protection: Preventing Dermal Absorption
Skin contact is a primary route of exposure. The choice of glove material is critical for ensuring an effective barrier.
-
Glove Selection: Chemical-resistant gloves are mandatory. Given the nature of chlorinated aromatic compounds, nitrile gloves are a suitable initial choice. However, for prolonged handling or in situations involving significant solvent use, consulting a glove compatibility chart for the specific solvents being used is crucial. Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Double Gloving: For handling concentrated forms of the compound or during high-risk procedures, double gloving is a recommended best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
Body Protection: Shielding Against Contamination
Protecting the skin on your body is as important as protecting your hands and eyes.
-
Standard Attire: A full-length laboratory coat, buttoned completely, is the minimum requirement.[1]
-
Enhanced Measures: For larger quantities or procedures with a high splash potential, a chemical-resistant apron or a full-body suit should be worn over the lab coat. Ensure that all skin is covered by wearing long pants and closed-toe shoes.[1][6]
Respiratory Protection: Safeguarding Against Inhalation
Engineering controls, such as a chemical fume hood, are the primary method for controlling inhalation exposure.
-
Primary Control: All handling of this compound powder or volatile solutions must be conducted within a certified chemical fume hood.[7]
-
Secondary Protection: In the event of a spill or if engineering controls are not sufficient, respiratory protection is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[1][8]
The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety Goggles | Nitrile Gloves (Double Gloving Recommended) | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Running Reactions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Handling Spills | Safety Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Suit | NIOSH-Approved Respirator |
Operational Plan: From Preparation to Disposal
A structured workflow is critical for ensuring safety at every stage of handling. The following diagram and procedural steps outline the complete process.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the safety data sheets of similar quinoline compounds and the specific experimental protocol.
-
Assemble all necessary PPE and inspect each item for damage.[3]
-
Prepare your designated workspace in the chemical fume hood, ensuring it is clean and uncluttered. Have spill cleanup materials readily available.
-
-
Handling:
-
Don all required PPE before entering the handling area.
-
Conduct all manipulations of this compound within the fume hood.
-
In the event of a spill, follow your laboratory's established spill response procedure. Evacuate the immediate area if necessary and use the appropriate spill kit while wearing full protective gear.[9]
-
-
Post-Handling and Disposal:
-
Upon completion of your work, decontaminate all surfaces and equipment.
-
Doff PPE in the correct order to avoid cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
-
Dispose of all contaminated waste, including gloves and wipes, in a clearly labeled hazardous waste container.[9] Do not dispose of this material in standard trash or down the drain.[3][9]
-
Wash your hands thoroughly with soap and water after removing all PPE.[2][6]
-
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
